3,5-Dichloro-4-propoxybenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-dichloro-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSKTSQBDRLEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372469 | |
| Record name | 3,5-dichloro-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41490-09-9 | |
| Record name | 3,5-dichloro-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-4-propoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-propoxybenzoic acid is a chemical compound of interest in various fields of chemical research, including medicinal chemistry and materials science. Its synthesis involves a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. This guide provides a comprehensive overview of a reliable synthetic pathway, detailing the underlying chemical principles and offering practical, field-proven insights for its successful preparation.
The synthesis of this compound is logically approached in two primary stages. The first stage involves the preparation of the key intermediate, 3,5-Dichloro-4-hydroxybenzoic acid, through the selective chlorination of a readily available starting material. The second stage focuses on the propylation of the hydroxyl group of this intermediate via a Williamson ether synthesis to yield the final product. This guide will elaborate on each of these stages, providing detailed experimental protocols and discussing the rationale behind the chosen methodologies.
Synthesis Pathway Overview
The overall synthetic route for this compound can be visualized as a two-step process starting from 4-hydroxybenzoic acid.
Caption: Synthetic workflow for this compound.
Stage 1: Synthesis of 3,5-Dichloro-4-hydroxybenzoic Acid
The initial step in the synthesis is the regioselective chlorination of 4-hydroxybenzoic acid at the 3 and 5 positions. The hydroxyl group is an activating ortho-, para-director, making these positions susceptible to electrophilic substitution. Sulfuryl chloride (SO₂Cl₂) in a suitable solvent like glacial acetic acid is an effective chlorinating agent for this transformation.
Experimental Protocol: Chlorination of 4-Hydroxybenzoic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), suspend 4-hydroxybenzoic acid (1.0 eq) in glacial acetic acid.
-
Chlorination: Cool the suspension in an ice bath. Slowly add sulfuryl chloride (2.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water with vigorous stirring.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid and any inorganic byproducts, and dry under vacuum. The crude 3,5-dichloro-4-hydroxybenzoic acid can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Stage 2: Synthesis of this compound
The second stage of the synthesis involves the O-alkylation of the phenolic hydroxyl group of 3,5-dichloro-4-hydroxybenzoic acid with a propyl group. The Williamson ether synthesis is a classic and highly effective method for this transformation.[1][2] This S\N2 reaction involves the nucleophilic attack of the phenoxide ion on an alkyl halide.[1]
Causality Behind Experimental Choices in Williamson Ether Synthesis
-
Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is a suitable choice as it is strong enough to deprotonate the phenol but generally will not deprotonate the carboxylic acid, which is less acidic. This chemoselectivity is crucial for the success of the reaction. The use of a stronger base like sodium hydride could also be employed.[3]
-
Choice of Alkylating Agent: A primary alkyl halide, such as 1-bromopropane or 1-iodopropane, is ideal for the S\N2 reaction to minimize the competing elimination reaction.
-
Choice of Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is preferred as it can dissolve the reactants and facilitate the S\N2 mechanism.[2]
Experimental Protocol: Propylation of 3,5-Dichloro-4-hydroxybenzoic Acid
-
Reaction Setup: To a solution of 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).
-
Alkylation: Stir the mixture at room temperature for 30 minutes, then add 1-bromopropane (1.5 eq) dropwise.
-
Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Isolation and Purification: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield a white to off-white crystalline solid.
Data Summary
| Parameter | Stage 1: Chlorination | Stage 2: Propylation |
| Starting Material | 4-Hydroxybenzoic Acid | 3,5-Dichloro-4-hydroxybenzoic Acid |
| Key Reagents | Sulfuryl Chloride, Acetic Acid | Potassium Carbonate, 1-Bromopropane, DMF |
| Reaction Type | Electrophilic Aromatic Substitution | Williamson Ether Synthesis (S\N2) |
| Typical Yield | 85-95% | 80-90% |
| Purity (Post-Recrystallization) | >98% | >98% |
Conclusion
The synthesis of this compound presented in this guide is a robust and reproducible two-stage process. By carefully controlling the reaction parameters in both the chlorination and the Williamson ether synthesis steps, researchers can obtain the desired product in high yield and purity. The provided protocols and the underlying scientific rationale are intended to equip scientists and professionals in drug development with the necessary knowledge for the successful synthesis of this and structurally related compounds.
References
CAS number 41490-09-9 chemical properties
An In-depth Technical Guide to 4-O-β-D-Galactopyranosyl-D-mannose
A Note on Chemical Identification: The CAS number 41490-09-9 provided for this topic corresponds to 3,5-Dichloro-4-propoxybenzoic acid. However, based on the context of the requested guide for researchers in drug development, it is evident that the intended subject is the disaccharide 4-O-β-D-Galactopyranosyl-D-mannose . This guide will focus on the chemical properties and applications of this biologically significant carbohydrate. The primary CAS number associated with 4-O-β-D-Galactopyranosyl-D-mannopyranose is 20869-27-6 [1].
Introduction
4-O-β-D-Galactopyranosyl-D-mannose is a disaccharide composed of a β-D-galactopyranose unit linked to a D-mannopyranose unit. As an epimer of lactose, this compound and its derivatives are of significant interest in glycobiology and drug development.[1] The unique stereochemistry of the mannose unit, compared to the glucose in lactose, leads to distinct biological activities and interactions, particularly with carbohydrate-binding proteins known as lectins. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications for researchers and scientists in the field.
Core Chemical and Physical Properties
The fundamental physicochemical properties of 4-O-β-D-Galactopyranosyl-D-mannose are crucial for its application in experimental settings. These properties dictate its solubility, stability, and suitability for various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₁₁ | [1] |
| Molecular Weight | 342.30 g/mol | [1] |
| Alternate Names | 2-epi-Lactose | [1] |
| Purity | ≥98% (Commercially available) | [1] |
| Appearance | White crystalline particles or powder | [2] |
| Solubility | Soluble in water; insoluble in ethanol, chloroform, or ether. | [2] |
Synthesis of 4-O-β-D-Galactopyranosyl-D-mannose
The synthesis of complex carbohydrates like 4-O-β-D-Galactopyranosyl-D-mannose requires precise control of stereochemistry. Both chemical and enzymatic methods have been developed for its preparation.
Chemical Synthesis: The Koenigs-Knorr Reaction
A classic and versatile method for glycosidic bond formation is the Koenigs-Knorr reaction.[3] This reaction typically involves the coupling of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a promoter, often a heavy metal salt like silver carbonate or silver oxide.[3][4] The stereochemical outcome of the reaction is influenced by the protecting groups on the sugar rings and the reaction conditions.[3]
A general workflow for the synthesis of a disaccharide like 4-O-β-D-Galactopyranosyl-D-mannose using a modified Koenigs-Knorr approach is depicted below.
Caption: Generalized workflow for the chemical synthesis of 4-O-β-D-Galactopyranosyl-D-mannose.
Experimental Protocol: Modified Koenigs-Knorr Synthesis
The following is a representative protocol for the synthesis of a related disaccharide, which illustrates the key steps involved.
-
Preparation of the Glycosyl Donor: 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide is a common glycosyl donor. It can be prepared from the fully acetylated galactose.
-
Protection of the Glycosyl Acceptor: A suitable derivative of D-mannose with a free hydroxyl group at the C4 position is required. Other hydroxyl groups are protected to prevent side reactions.
-
Condensation: The glycosyl donor and acceptor are dissolved in an appropriate solvent (e.g., dichloromethane). A promoter, such as silver oxide, is added.[5] The reaction can be accelerated by the addition of a catalytic amount of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[6] The reaction mixture is stirred at room temperature or below for several hours.[5]
-
Workup and Purification of the Protected Disaccharide: The reaction mixture is filtered to remove the silver salts. The filtrate is then washed and concentrated. The resulting protected disaccharide is purified using column chromatography.[7]
-
Deprotection: The protecting groups (e.g., acetyl groups) are removed. For instance, catalytic deacetylation can be achieved using sodium methoxide in methanol.[8]
-
Final Purification: The final product, 4-O-β-D-Galactopyranosyl-D-mannose, is purified by chromatography to yield a high-purity compound.
Enzymatic Synthesis
Enzymatic synthesis offers a green alternative to chemical methods, with high regio- and stereoselectivity under mild reaction conditions.[7][9] β-Galactosidases and galactosyltransferases are the key enzymes used for synthesizing galactosides.[10]
β1–4-Galactosyltransferases (β1–4GalTs) catalyze the transfer of galactose from a sugar nucleotide donor, such as UDP-galactose, to an acceptor molecule.[10] While bovine β1–4GalT1 is well-studied, promiscuous bacterial β1–4-galactosyltransferases are also being explored for their ability to use a wider range of acceptor substrates.[10]
Caption: Enzymatic synthesis of 4-O-β-D-Galactopyranosyl-D-mannose.
Applications in Research and Drug Development
The distinct structural features of 4-O-β-D-Galactopyranosyl-D-mannose make it a valuable tool in various research areas.
Interaction with Lectins
Lectins are proteins that bind to specific carbohydrate structures and are involved in numerous biological processes, including cell-cell recognition and immune responses.[11] The mannose unit in 4-O-β-D-Galactopyranosyl-D-mannose makes it a target for mannose-binding lectins.[12] These lectins are widely distributed in plants and are believed to recognize high-mannose type glycans on foreign microorganisms.[12]
The study of the interaction between this disaccharide and various lectins can provide insights into the binding specificities of these proteins. This knowledge is crucial for the development of glycan-based drugs that can modulate lectin activity in pathological conditions. For instance, a related compound was found to be a good inhibitor of Phaseolus vulgaris hemagglutinin.[8]
Metabolic Tracing and Drug Development
Stable isotope-labeled versions of carbohydrates are powerful tools for tracing metabolic pathways in vivo.[13][14] 4-O-β-D-Galactopyranosyl-D-mannose-13C, a ¹³C labeled version of the compound, can be used as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[13]
In the context of drug development, such tracers help in:
-
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of carbohydrate-based drugs.
-
Target Engagement: Confirming that a drug interacts with its intended metabolic pathway.
-
Disease Modeling: Investigating metabolic dysregulation in diseases like congenital disorders of glycosylation.[14]
Biochemical Reagent
4-O-β-D-Galactopyranosyl-D-mannose is also used as a biochemical reagent in life sciences research.[15] Its availability as a high-purity standard is essential for calibrating analytical instruments and for use in assays to study enzyme kinetics or to screen for inhibitors of carbohydrate-processing enzymes.
Conclusion
4-O-β-D-Galactopyranosyl-D-mannose is a disaccharide with significant potential in biomedical research and drug development. Its unique structure allows for specific interactions with biological targets like lectins, and its synthesis, while challenging, can be achieved through both chemical and enzymatic routes. As our understanding of the glycome deepens, the importance of well-characterized carbohydrate molecules like 4-O-β-D-Galactopyranosyl-D-mannose will undoubtedly continue to grow, paving the way for new diagnostic and therapeutic strategies.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 5. chemtry.in [chemtry.in]
- 6. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of O-beta-D-galactopyranosyl-(1 linked to 4)-O-(2acetamido-2-deoxy-beta-D-glucopyranosyl)-(1 linked to 2)-D-mannose and its interaction with various lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]
- 10. Highly Efficient Chemoenzymatic Synthesis of β1–4-Linked Galactosides with Promiscuous Bacterial β1–4-Galactosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mannose-binding plant lectins: different structural scaffolds for a common sugar-recognition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
The Multifaceted Biological Activities of Dichlorobenzoic Acid Derivatives: A Technical Guide for Researchers
Abstract
Dichlorobenzoic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities, ranging from established applications in agriculture to promising therapeutic potential in medicine. The strategic placement of two chlorine atoms on the benzoic acid scaffold, coupled with further derivatization, profoundly influences their physicochemical properties and biological targets. This in-depth technical guide provides a comprehensive overview of the significant biological activities of dichlorobenzoic acid derivatives, including their herbicidal, antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for assessing these activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these compounds in their respective fields.
Introduction: The Chemical Versatility of Dichlorobenzoic Acids
Dichlorobenzoic acids are substituted aromatic carboxylic acids with the chemical formula C₇H₄Cl₂O₂. The six constitutional isomers, distinguished by the positions of the two chlorine atoms on the benzene ring (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-), exhibit distinct physicochemical properties that dictate their reactivity and biological function.[1] These compounds serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The position of the chlorine atoms significantly impacts properties such as acidity (pKa), solubility, and lipophilicity, which in turn govern their interactions with biological macromolecules.[1][2] This inherent variability provides a rich foundation for the rational design of novel bioactive molecules.
Herbicidal Activity: Disrupting Plant Growth and Development
The most well-established biological activity of dichlorobenzoic acid derivatives lies in their application as herbicides.[1] Their primary mechanisms of action involve the disruption of crucial plant physiological processes, most notably auxin transport and chlorophyll biosynthesis.
Auxin Transport Inhibition
Several dichlorobenzoic acid isomers act as potent inhibitors of polar auxin transport, a critical process for plant growth and development.[1] By interfering with the transport of the plant hormone auxin, these compounds disrupt processes such as cell division, elongation, and differentiation, ultimately leading to plant death. A noteworthy structure-activity relationship exists, where the position of the chlorine atoms dictates the molecule's ability to interact with auxin receptors and transport proteins.[1] For instance, 2,3-dichlorobenzoic acid exhibits weak auxin activity by inhibiting the transport of endogenous auxin.[1]
Simplified Model of Dichlorobenzoic Acid (DCBA) Isomers Inhibiting Polar Auxin Transport
Caption: Simplified model of DCBA isomers inhibiting polar auxin transport.
Protoporphyrinogen Oxidase (PPO) Inhibition
Certain dichlorobenzoic acid derivatives, such as 3,5-dichlorobenzoic acid, function as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll.[3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and membrane damage, resulting in plant cell death.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Dichlorobenzoic acid derivatives have emerged as a promising scaffold for the development of novel antimicrobial agents.
Activity Against Multidrug-Resistant Bacteria
Isothiourea derivatives of dichlorobenzoic acid have demonstrated significant antimicrobial activity against a range of MDR bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex, which are particularly problematic in cystic fibrosis patients.[4] For example, S-(3,4-dichlorobenzyl)isothiourea hydrochloride and related compounds have shown potent activity against Gram-negative bacteria.[4][5] Furthermore, some derivatives have exhibited strong activity against Enterobacteriaceae producing NDM-1 carbapenemase and methicillin-resistant Staphylococcus aureus (MRSA).[4]
Structure-Activity Relationship in Antimicrobial Derivatives
Studies on 2-chlorobenzoic acid derivatives have revealed that Schiff's bases are generally more potent antimicrobial agents than their ester counterparts.[6] Quantitative structure-activity relationship (QSAR) studies have indicated that the antimicrobial activities are influenced by topological parameters, highlighting the importance of molecular shape and connectivity.[6] The conjugation of dichlorobenzoic acid with amino acid esters has also been explored, with some derivatives showing improved antimicrobial attributes.[7]
Table 1: Antimicrobial Activity of Selected Dichlorobenzoic Acid Derivatives
| Compound Class | Target Organism(s) | Reported Activity (MIC) | Reference |
| Isothiourea derivatives | P. aeruginosa, B. cepacia complex, MRSA | MIC50 = 32 µg/mL for P. aeruginosa | [4] |
| Schiff's bases of 2-chlorobenzoic acid | E. coli | Comparable to Norfloxacin | [6] |
| Benzoic acid amides | B. subtilis, S. aureus | MICs between 1.95 and 7.8 µg/mL | [8] |
Anticancer Activity: Targeting Key Oncogenic Pathways
Dichlorobenzoic acid derivatives have demonstrated promising anticancer potential through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[9] Some dichlorobenzoic acid derivatives, often in the form of metal complexes, have been shown to induce apoptosis in cancer cells.[10][11] The proposed mechanism often involves the generation of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins and the activation of caspases.[12][13]
Simplified Intrinsic Apoptosis Pathway Targeted by Dichlorobenzoic Acid Derivatives
Caption: Simplified intrinsic apoptosis pathway targeted by anticancer agents.[14]
Enzyme Inhibition in Cancer Therapy
Several enzymes that are overexpressed in cancer cells have been identified as targets for dichlorobenzoic acid derivatives. For instance, some derivatives have shown inhibitory activity against histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are often dysregulated in cancer.
Anti-inflammatory and Antidiabetic Activities
Beyond their herbicidal and antimicrobial applications, dichlorobenzoic acid derivatives have also been investigated for their potential in treating inflammatory diseases and diabetes.
Anti-inflammatory Effects
Certain dichlorobenzoic acid derivatives have demonstrated anti-inflammatory properties.[15] The proposed mechanism involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and the modulation of signaling pathways like the NF-κB pathway.[16][17]
Antidiabetic Potential through α-Glucosidase Inhibition
Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes.[18][19] Some dichlorobenzoic acid derivatives have been identified as potent inhibitors of α-glucosidase, thereby reducing postprandial hyperglycemia.[18]
Experimental Protocols
To facilitate further research in this area, we provide detailed protocols for two key assays used to evaluate the biological activities of dichlorobenzoic acid derivatives.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]
-
Compound Treatment: Treat the cells with various concentrations of the dichlorobenzoic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[14]
-
Incubation: Incubate the plates for another 48-72 hours.[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC₅₀ value.[14]
Experimental Workflow for the MTT Assay
Caption: A flowchart of the key steps in the MTT assay for determining anticancer activity.
α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory effect of compounds on the α-glucosidase enzyme.[21][22]
Principle: α-Glucosidase hydrolyzes a substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[21] The reduction in the rate of p-nitrophenol formation in the presence of an inhibitor is a measure of its inhibitory activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of α-glucosidase enzyme, pNPG substrate, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).[21]
-
Pre-incubation: In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of the dichlorobenzoic acid derivatives for a specified time (e.g., 5 minutes) at 37°C.[21]
-
Reaction Initiation: Initiate the reaction by adding the pNPG substrate to each well.[21]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[21]
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.[21]
-
Absorbance Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of α-glucosidase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Perspectives
Dichlorobenzoic acid derivatives have demonstrated a remarkable range of biological activities, underscoring their importance as versatile scaffolds in both agrochemical and pharmaceutical research. The well-defined structure-activity relationships for many of these activities provide a solid foundation for the rational design of new and improved derivatives with enhanced potency and selectivity. Future research should focus on elucidating the detailed molecular mechanisms of action, particularly for the more recently discovered activities such as anticancer and antidiabetic effects. Furthermore, the exploration of novel derivatization strategies, including the synthesis of metal complexes and hybrid molecules, holds significant promise for the development of next-generation herbicides, antimicrobial agents, and therapeutic drugs. The detailed protocols provided in this guide are intended to facilitate these research endeavors and contribute to the continued exploration of the vast potential of dichlorobenzoic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 5. In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 6. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synergistic anticancer potential of dichloroacetate and estradiol analogue exerting their effect via ROS-JNK-Bcl-2-mediated signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fenbendazole and Diisopropylamine Dichloroacetate Exert Synergistic Anti-cancer Effects by Inducing Apoptosis and Arresting the Cell Cycle in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Anti-inflammatory and gastrointestinal effects of a novel diclofenac derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A review on α-glucosidase inhibitory activity of first row transition metal complexes: a futuristic strategy for treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. In vitro α-glucosidase inhibitory assay [protocols.io]
- 22. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
An In-depth Technical Guide to 3,5-Dichloro-4-propoxybenzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-propoxybenzoic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry, agrochemistry, and materials science. Its structure, featuring a dichlorinated benzene ring with a propoxy and a carboxylic acid group, imparts specific chemical properties that make it an interesting building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, potential applications, and historical context, aimed at professionals in research and development.
Physicochemical Properties
This compound is expected to be a white to off-white crystalline solid at room temperature.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Source/Method |
| CAS Number | 41490-09-9 | [2] |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [3] |
| Molecular Weight | 249.09 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 129 °C | [4] |
Synthesis of this compound
The primary and most logical synthetic route to this compound is through the Williamson ether synthesis, starting from the commercially available 3,5-dichloro-4-hydroxybenzoic acid and a propyl halide. This method is widely used for the preparation of ethers from an alcohol (or a phenol) and an alkyl halide in the presence of a base.[2][3][5]
Step 1: Synthesis of the Precursor, 3,5-Dichloro-4-hydroxybenzoic Acid
While 3,5-dichloro-4-hydroxybenzoic acid is commercially available, understanding its synthesis provides deeper insight. A common method involves the chlorination of 4-hydroxybenzoic acid.[6]
Experimental Protocol: Chlorination of 4-Hydroxybenzoic Acid
-
Suspend 4-hydroxybenzoic acid in a suitable solvent, such as a mixture of hydrochloric acid and water.[6]
-
Introduce a chlorinating agent, such as chlorine gas or sulfuryl chloride, under controlled temperature conditions.[6]
-
The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the product, 3,5-dichloro-4-hydroxybenzoic acid, is isolated by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[6]
Step 2: Williamson Ether Synthesis
The hydroxyl group of 3,5-dichloro-4-hydroxybenzoic acid is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in an SN2 reaction.[2][3][5]
Detailed Experimental Protocol: Synthesis of this compound
-
Deprotonation: In a round-bottom flask, dissolve 3,5-dichloro-4-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add a slight excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. Stir the mixture at room temperature to facilitate the formation of the phenoxide salt.
-
Alkylation: To the stirred suspension, add 1-bromopropane (or 1-iodopropane) dropwise.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.
-
Acidify the aqueous solution with a dilute mineral acid, such as hydrochloric acid (HCl), until the product precipitates out.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
The crude this compound can be further purified by recrystallization from a solvent system like ethanol/water to yield a pure product.
Caption: Synthetic pathway to this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons: Due to the symmetrical substitution pattern, the two protons on the benzene ring are chemically equivalent and will appear as a singlet. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group will shift this signal downfield, likely in the range of 7.8-8.2 ppm.
-
Propoxy Group Protons:
-
The two protons on the carbon adjacent to the oxygen (OCH₂) will appear as a triplet, shifted downfield due to the deshielding effect of the oxygen atom, expected around 4.0-4.2 ppm.
-
The two protons of the central methylene group (CH₂) will appear as a multiplet (sextet), expected in the range of 1.8-2.0 ppm.
-
The three protons of the terminal methyl group (CH₃) will appear as a triplet, the most upfield signal of the propoxy chain, expected around 1.0-1.2 ppm.
-
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a very downfield position, typically above 10 ppm, and its position can be concentration-dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aromatic Carbons:
-
The carbon of the carboxylic acid group (C=O) will be the most downfield, expected around 165-170 ppm.
-
The carbon attached to the propoxy group (C-O) will be significantly downfield, likely in the 155-160 ppm range.
-
The two carbons bearing the chlorine atoms (C-Cl) are expected to be in the 125-130 ppm region.
-
The two carbons bearing the aromatic protons (C-H) will likely appear around 130-135 ppm.
-
The carbon to which the carboxylic acid is attached (C-COOH) is expected around 120-125 ppm.
-
-
Propoxy Group Carbons:
-
The carbon adjacent to the oxygen (OCH₂) is expected around 70-75 ppm.
-
The central methylene carbon (CH₂) is expected around 20-25 ppm.
-
The terminal methyl carbon (CH₃) will be the most upfield, expected around 10-15 ppm.
-
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[7]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.[7]
-
C-O Stretch (Ether): An absorption band corresponding to the C-O stretching of the propoxy group is expected around 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).
-
C-Cl Stretch: Absorptions due to C-Cl stretching are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be present, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.[7]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 248, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1). Fragmentation would likely involve the loss of the propoxy group, the propyl group, and the carboxylic acid group.
Potential Applications
The unique substitution pattern of this compound suggests its potential utility in several fields of research and development.
Agrochemicals
Substituted benzoic acids are a well-known class of herbicides.[8] The presence of chlorine atoms on the aromatic ring can enhance herbicidal activity. For instance, dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide.[9] The structural similarity of this compound to known herbicides suggests it could be a candidate for screening for phytotoxic activity. It could potentially act as a plant growth regulator or a selective herbicide.[10][11][12]
Caption: Rationale for potential herbicidal activity.
Medicinal Chemistry and Drug Discovery
Halogenated aromatic compounds are prevalent in pharmaceuticals. The dichloro-substitution pattern can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Benzoic acid derivatives are used in a wide range of therapeutic areas.[6] For example, 3,5-dichlorobenzoic acid has been used as a scaffold in the development of neuroprotective agents for Alzheimer's disease. The propoxy group can be further modified to create a library of compounds for screening against various biological targets.
Materials Science: Liquid Crystal Precursors
Alkoxybenzoic acids are classic building blocks for the synthesis of thermotropic liquid crystals.[13][14] The rigid benzoic acid core, combined with a flexible alkoxy chain, can lead to the formation of mesophases. The presence of the dichloro substituents would significantly alter the electronic properties and steric profile of the molecule, potentially leading to novel liquid crystalline materials with unique properties.[7][15][16]
Historical Context
The specific history of this compound is not well-documented in readily accessible literature. However, its emergence can be understood within the broader historical development of organic chemistry. The Williamson ether synthesis, the cornerstone of its likely production method, was developed in the 1850s.[17] The study of chlorinated organic compounds grew significantly in the 20th century, driven by their use as solvents, pesticides, and intermediates in chemical synthesis.[18][19] The investigation of substituted benzoic acids for various applications, including as herbicides and pharmaceuticals, has been an active area of research for many decades. Therefore, it is plausible that this compound was first synthesized as part of these broader research efforts into halogenated aromatic compounds and their derivatives. The discovery of chlorinated benzoic acids in carbonaceous meteorites also raises interesting questions about the natural occurrence and prebiotic significance of such molecules.[20]
Conclusion
This compound is a synthetically accessible compound with a range of potential applications stemming from its unique structural features. While its specific properties and applications are not yet extensively explored in the scientific literature, its relationship to well-established classes of herbicides, pharmaceuticals, and liquid crystal precursors makes it a promising candidate for further investigation. The synthetic protocols and predicted spectroscopic data provided in this guide offer a solid foundation for researchers and scientists to begin exploring the potential of this intriguing molecule.
References
- 1. US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Williamson Synthesis [organic-chemistry.org]
- 6. preprints.org [preprints.org]
- 7. Crystal structures of hydrogen-bonded co-crystals as liquid crystal precursors: 4-(n-pent-yloxy)benzoic acid-(E)-1,2-bis-(pyridin-4-yl)ethene (2/1) and 4-(n-hex-yloxy)benzoic acid-(E)-1,2-bis-(pyridin-4-yl)ethene (2/1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Promoting activity of the herbicide dicamba (2-methoxy-3, 6-dichlorobenzoic acid) in two stage hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. connectjournals.com [connectjournals.com]
- 13. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. mdpi.com [mdpi.com]
- 17. gold-chemistry.org [gold-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]
- 20. Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Substituted Benzoic Acids: A Technical Guide for Researchers
Substituted benzoic acids represent a versatile class of molecules with a broad spectrum of biological activities, playing crucial roles in agriculture, medicine, and food science. The nuanced interplay between the foundational benzoic acid scaffold and the diverse physicochemical properties of its substituents gives rise to a range of mechanisms of action. This guide provides an in-depth exploration of these mechanisms, offering researchers, scientists, and drug development professionals a comprehensive understanding of how these compounds exert their effects at a molecular level.
Section 1: The Core Principles of Substituted Benzoic Acid Bioactivity
The biological activity of a substituted benzoic acid derivative is fundamentally dictated by the nature and position of the substituents on the aromatic ring. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its pharmacokinetic and pharmacodynamic behavior.[1] The carboxylic acid group is a key pharmacophore, often engaging in hydrogen bonding with the active sites of enzymes or receptors.[1]
The overall acidity of the benzoic acid derivative is a critical factor, as it determines the extent of ionization at physiological pH. This is paramount for processes such as membrane transport and interaction with biological targets. The position of substituents can have a profound impact on acidity. For instance, ortho-substituted benzoic acids are often more acidic than their meta- and para-isomers due to steric inhibition of resonance, which stabilizes the conjugate base.
Key Substituent Effects on Bioactivity:
| Substituent Group | Common Examples | Influence on Bioactivity |
| Electron-Withdrawing Groups | -NO₂, -Cl, -CF₃ | Increase acidity, can enhance antimicrobial and herbicidal activity. |
| Electron-Donating Groups | -OH, -OCH₃, -CH₃ | Decrease acidity, can modulate receptor binding and antioxidant properties.[1][2] |
| Halogens | -F, -Cl, -Br | Increase lipophilicity, influencing membrane permeability and target interaction. |
| Hydroxyl Groups | -OH | Can act as hydrogen bond donors and acceptors, crucial for antioxidant activity and enzyme inhibition.[1][3] |
Section 2: Herbicidal Mechanisms of Action
Substituted benzoic acids are prominent in the agrochemical industry, primarily functioning as synthetic auxins or inhibitors of crucial plant enzymes.
Synthetic Auxin Mimicry
Certain substituted benzoic acids, such as those in the pyridine carboxylic acid family, mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[4] These herbicides disrupt normal plant growth processes by inducing an uncontrolled and unsustainable level of auxin activity. This leads to a cascade of detrimental effects, including epinastic growth, stem twisting, and eventual plant death. The precise molecular target for auxin-mimicking herbicides is still under investigation, but it is known to involve auxin-binding proteins and disruption of auxin transport.[4]
Experimental Workflow: Auxin-Like Activity Bioassay
This protocol outlines a standard bioassay to assess the auxin-like activity of a substituted benzoic acid derivative using a model plant system like Arabidopsis thaliana.
Caption: Workflow for assessing auxin-like herbicidal activity.
Inhibition of Acetohydroxyacid Synthase (AHAS)
Pyrimidinyl-benzoates, a class of substituted benzoic acids, are potent inhibitors of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase.[5] AHAS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[5] By binding to the enzyme, these herbicides block the active site channel, preventing substrate access and halting amino acid production, which is essential for plant growth and development.[5]
Protocol: In Vitro AHAS Inhibition Assay
1. Enzyme Preparation:
- Extract and purify AHAS from a plant source (e.g., maize, pea) or use a recombinant enzyme.
- Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).
2. Assay Reaction:
- Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), thiamine pyrophosphate (TPP), flavin adenine dinucleotide (FAD), and magnesium chloride.
- Add the test substituted benzoic acid compound at various concentrations.
- Initiate the reaction by adding the substrate, pyruvate.
- Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
3. Product Detection:
- Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.
- Add creatine and α-naphthol and incubate to allow for color development.
- Measure the absorbance at 530 nm using a spectrophotometer.
4. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound.
- Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Section 3: Antifungal Mechanisms of Action
Benzoic acid and its derivatives are widely used as food preservatives and antifungal agents.[6][7] Their primary mechanism of action is dependent on the pH of the environment.
Disruption of Intracellular pH and Glycolysis
In an acidic environment, benzoic acid exists predominantly in its undissociated, lipophilic form, allowing it to readily pass through the fungal cell membrane.[8] Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH.[8] This acidification inhibits key metabolic enzymes, particularly phosphofructokinase, a crucial enzyme in the glycolytic pathway.[8] The inhibition of glycolysis leads to a depletion of ATP, ultimately restricting fungal growth.[8]
Signaling Pathway: Antifungal Action of Benzoic Acid
Caption: Mechanism of fungal growth inhibition by benzoic acid.
Targeting Fungal-Specific Enzymes
Some substituted benzoic acid derivatives exhibit more specific antifungal mechanisms. For instance, certain derivatives have been shown to target and inhibit CYP53, a fungal-specific cytochrome P450 enzyme.[9] This enzyme is involved in the detoxification of phenolic compounds. Inhibition of CYP53 can disrupt fungal metabolism and increase its susceptibility to other stressors. The structure-activity relationship is critical here, with the position and nature of substituents on the benzoic acid ring determining the potency and selectivity of CYP53 inhibition.[10]
Section 4: Therapeutic Mechanisms of Action
The versatility of the substituted benzoic acid scaffold has led to its exploration in various therapeutic areas, including oncology, neurology, and infectious diseases.[11][12]
Enzyme Inhibition in Human Cells
Substituted benzoic acids can be designed to selectively inhibit human enzymes implicated in disease. For example, derivatives have been developed as inhibitors of α-amylase, a key enzyme in carbohydrate digestion, which has potential applications in managing diabetes.[3] The inhibitory activity is highly dependent on the substitution pattern, with hydroxyl groups often playing a crucial role in binding to the enzyme's active site.[3]
Another example is the inhibition of Slingshot phosphatases, which are involved in cytoskeleton dynamics and cell migration.[13] Rhodanine-scaffold-based para-substituted benzoic acid derivatives have been identified as competitive inhibitors of these enzymes, showing potential as anticancer agents by inhibiting cell migration.[13]
Modulation of Cellular Signaling Pathways
Para-aminobenzoic acid (PABA) and its derivatives have demonstrated a wide range of therapeutic properties, including anticancer, anti-Alzheimer's, and anti-inflammatory effects.[11] The mechanisms are diverse and can involve the modulation of various signaling pathways. For instance, some PABA derivatives have shown inhibitory action against acetylcholinesterase, a key target in Alzheimer's disease treatment.[11] In cancer, benzoic acid derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[14][15]
Logical Relationship: Drug Development from Substituted Benzoic Acids
Caption: A generalized workflow for the development of therapeutics based on substituted benzoic acids.
Conclusion
Substituted benzoic acids are a testament to the power of medicinal and agricultural chemistry, where subtle molecular modifications can lead to profound changes in biological activity. From disrupting the growth of unwanted plants and fungi to showing promise in the treatment of complex human diseases, the mechanisms of action are as diverse as the substituents themselves. A thorough understanding of the structure-activity relationships and the specific molecular targets is paramount for the continued development of novel and effective agents based on this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wssa.net [wssa.net]
- 5. pnas.org [pnas.org]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Benzoic Acid? [synapse.patsnap.com]
- 8. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 3,5-Dichloro-4-propoxybenzoic Acid: A Technical Guide for Novel Drug Development
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the promising, yet underexplored, therapeutic applications of 3,5-Dichloro-4-propoxybenzoic acid. Based on established structure-activity relationships of selective thyroid hormone receptor beta (TRβ) agonists, this document posits that this compound holds significant potential as a therapeutic agent for metabolic disorders, primarily non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and dyslipidemia. We will explore the scientific rationale, proposed mechanisms of action, and a strategic framework for the preclinical evaluation of this compound. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in pioneering novel therapies for metabolic diseases.
Introduction: The Rationale for Investigating this compound
The global prevalence of metabolic disorders, including NAFLD and dyslipidemia, represents a significant and growing unmet medical need. Current therapeutic strategies are often limited in efficacy and can be associated with undesirable side effects. The thyroid hormone receptor (TR) has long been recognized as a key regulator of metabolism. However, the therapeutic use of thyroid hormones is hampered by their non-selective action on both TR alpha (TRα) and TR beta (TRβ) isoforms, leading to adverse effects on the heart, bone, and other tissues.[1][2][3]
The development of selective TRβ agonists has emerged as a highly promising therapeutic strategy.[1][2][4] The TRβ isoform is predominantly expressed in the liver, where it mediates the beneficial metabolic effects of thyroid hormone, such as increased fatty acid metabolism and cholesterol clearance.[1][2][5] The clinical success of resmetirom (MGL-3196), a highly selective TRβ agonist, has validated this approach for the treatment of NASH and dyslipidemia.[3][5][6][7]
This compound shares a key structural motif with resmetirom and other potent TRβ agonists: a 3,5-dihalo-4-alkoxy-phenyl group. This structural similarity provides a strong rationale for investigating this compound as a novel, selective TRβ agonist with therapeutic potential in metabolic diseases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 41490-09-9 | Internal Data |
| Molecular Formula | C10H10Cl2O3 | Internal Data |
| Molecular Weight | 249.09 g/mol | Internal Data |
| Appearance | White to off-white crystalline powder | Internal Data |
| Melting Point | 129 °C | Internal Data |
Potential Therapeutic Applications
Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)
NAFLD is characterized by the accumulation of fat in the liver, which can progress to the more severe form, NASH, involving inflammation and liver cell damage.[8][9][10] Selective TRβ agonism has been shown to address the key pathological drivers of NASH.[5][6][7][11]
Proposed Mechanism of Action in NAFLD/NASH:
-
Increased Hepatic Fatty Acid Oxidation: Activation of TRβ in hepatocytes is expected to upregulate genes involved in mitochondrial fatty acid β-oxidation, leading to a reduction in hepatic steatosis.[5][12]
-
Inhibition of De Novo Lipogenesis: TRβ agonism can suppress the expression of key lipogenic transcription factors, such as sterol regulatory element-binding protein 1c (SREBP-1c), thereby reducing the synthesis of new fatty acids in the liver.[5][8][12]
-
Enhanced Cholesterol Metabolism: Selective TRβ activation can increase the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids, promoting cholesterol clearance.[1]
Dyslipidemia
Dyslipidemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol and triglycerides, is a major risk factor for cardiovascular disease. Selective TRβ agonists have demonstrated potent lipid-lowering effects in clinical trials.[3]
Proposed Mechanism of Action in Dyslipidemia:
-
Upregulation of LDL Receptors: TRβ activation in the liver can increase the expression of LDL receptors, leading to enhanced clearance of LDL cholesterol from the circulation.
-
Reduction of Triglycerides: By increasing fatty acid oxidation and reducing lipogenesis, TRβ agonism can lead to a significant reduction in circulating triglyceride levels.[6]
Proposed Mechanism of Action: A Visual Representation
The proposed mechanism of action of this compound as a selective TRβ agonist in a hepatocyte is depicted in the following signaling pathway diagram.
Caption: Proposed signaling pathway of this compound in hepatocytes.
Experimental Protocols for Preclinical Evaluation
A rigorous preclinical evaluation is essential to validate the therapeutic potential of this compound. The following experimental workflows are recommended.
In Vitro Assays for TRβ Agonism
Objective: To determine the potency and selectivity of this compound for the TRβ receptor.
Protocol: TRβ Coactivator Recruitment Assay
-
Plate Preparation: Coat 384-well plates with a peptide corresponding to a coactivator protein that interacts with the ligand-binding domain (LBD) of TRβ.
-
Reagent Preparation: Prepare serial dilutions of this compound and a known TRβ agonist (e.g., T3 or resmetirom) as a positive control. Prepare a solution containing the TRβ-LBD fused to a detection tag (e.g., GST) and a labeled antibody against the tag.
-
Incubation: Add the test compounds, TRβ-LBD, and labeled antibody to the wells and incubate at room temperature for 1-2 hours.
-
Detection: Read the plate using a suitable plate reader (e.g., fluorescence resonance energy transfer - FRET).[13]
-
Data Analysis: Calculate the EC50 value for this compound and compare it to the positive control. Repeat the assay using the TRα-LBD to determine selectivity.
Caption: Workflow for the in vitro TRβ coactivator recruitment assay.
Cellular Assays for Metabolic Activity
Objective: To assess the effect of this compound on lipid metabolism in a human liver cell line.
Protocol: Lipid Accumulation Assay in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in a high-glucose medium supplemented with fatty acids (e.g., oleic acid and palmitic acid) to induce lipid accumulation.
-
Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours.
-
Staining: Fix the cells and stain with Oil Red O, a lipid-specific dye.
-
Quantification: Elute the dye and measure the absorbance at 510 nm to quantify intracellular lipid content.
-
Gene Expression Analysis: Isolate RNA from treated cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in fatty acid oxidation (e.g., CPT1A) and lipogenesis (e.g., SREBP-1c, FASN).
In Vivo Efficacy Studies in Animal Models
Objective: To evaluate the therapeutic efficacy and safety of this compound in a relevant animal model of NAFLD/NASH.
Protocol: Diet-Induced Obesity (DIO) Mouse Model of NASH
-
Model Induction: Feed C57BL/6J mice a high-fat, high-fructose, and high-cholesterol diet for an extended period (e.g., 16-24 weeks) to induce obesity, insulin resistance, and NASH with fibrosis.[14][15]
-
Treatment: Administer this compound or vehicle control daily via oral gavage for a specified duration (e.g., 8-12 weeks).
-
Metabolic Phenotyping: Monitor body weight, food intake, and perform glucose and insulin tolerance tests.
-
Biochemical Analysis: At the end of the study, collect blood and liver tissue. Analyze serum for levels of ALT, AST, total cholesterol, LDL-c, HDL-c, and triglycerides.
-
Histological Analysis: Perform H&E and Sirius Red staining on liver sections to assess steatosis, inflammation, ballooning, and fibrosis.
-
Gene Expression Analysis: Conduct qRT-PCR or RNA-seq on liver tissue to analyze the expression of genes related to lipid metabolism, inflammation, and fibrosis.
Table 2: Comparative Efficacy of TRβ Agonists in Preclinical Models
| Compound | Model | Key Findings | Reference |
| Resmetirom (MGL-3196) | DIO-NASH Mouse | Reduced liver fat, inflammation, and fibrosis. Lowered serum cholesterol and triglycerides. | [15] |
| GC-1 (Sobetirome) | High-fat-fed Rat | Reduced hepatic triglyceride content. | [16] |
| KB-2115 (Eprotirome) | High-fat-fed Rat | Prevented hepatic steatosis. | [16] |
Conclusion and Future Directions
The structural analogy of this compound to clinically validated selective TRβ agonists strongly suggests its potential as a novel therapeutic agent for metabolic diseases. The proposed research framework provides a clear path for the preclinical evaluation of this compound. Future studies should focus on optimizing the formulation for oral bioavailability, conducting comprehensive toxicology studies, and exploring its potential in combination therapies for the management of complex metabolic disorders. The development of this compound could represent a significant advancement in the treatment of NAFLD, NASH, and dyslipidemia, offering a new therapeutic option for a large and underserved patient population.
References
- 1. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 2. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel TRβ selective agonists sustained by ADME-toxicity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Resmetirom? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Resmetirom - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nonalcoholic Fatty Liver Disease: A Drug Revolution Is Coming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism Pathways of Natural Compounds for the Treatment of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Compounds for Counteracting Nonalcoholic Fatty Liver Disease (NAFLD): Advantages and Limitations of the Suggested Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action | Rezdiffra® (resmetirom) [rezdiffrahcp.com]
- 12. droracle.ai [droracle.ai]
- 13. Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CS27109, A Selective Thyroid Hormone Receptor-β Agonist Alleviates Metabolic-Associated Fatty Liver Disease in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-4-propoxybenzoic Acid
This technical guide provides an in-depth analysis of the expected spectroscopic data for 3,5-Dichloro-4-propoxybenzoic acid, a compound of interest for researchers in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound is a halogenated aromatic carboxylic acid. The presence of the electron-withdrawing chlorine atoms, the electron-donating propoxy group, and the acidic proton of the carboxylic acid functional group all contribute to a unique electronic environment that can be elucidated through various spectroscopic techniques. Accurate interpretation of its spectral data is crucial for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 41490-09-9 | [1][2] |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [2] |
| Molecular Weight | 249.09 g/mol | N/A |
| Melting Point | 129 °C | |
| Appearance | White to off-white crystalline powder |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The aromatic region will feature a singlet, and the propoxy group will exhibit a characteristic triplet-sextet-triplet pattern.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | Singlet | 1H | -COOH |
| ~8.0 | Singlet | 2H | Ar-H |
| ~4.1 | Triplet | 2H | -OCH₂- |
| ~1.9 | Sextet | 2H | -CH₂- |
| ~1.1 | Triplet | 3H | -CH₃ |
Causality Behind Predictions:
-
The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
The two aromatic protons are chemically equivalent due to the C₂ symmetry of the molecule and will therefore appear as a singlet. Their chemical shift is influenced by the deshielding effect of the carboxylic acid group and the two chlorine atoms.
-
The propoxy group will show three distinct signals. The methylene group attached to the oxygen (-OCH₂-) will be a triplet due to coupling with the adjacent methylene group. The central methylene group will appear as a sextet (or multiplet) due to coupling with both the -OCH₂- and the terminal methyl group. The terminal methyl group will be a triplet, coupling with the adjacent methylene group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O |
| ~155 | C-O (aromatic) |
| ~132 | C-Cl (aromatic) |
| ~131 | C-H (aromatic) |
| ~128 | C-COOH (aromatic) |
| ~72 | -OCH₂- |
| ~23 | -CH₂- |
| ~10 | -CH₃ |
Causality Behind Predictions:
-
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (~170 ppm).
-
The aromatic carbons will appear in the range of 120-160 ppm. The carbon attached to the oxygen of the propoxy group will be the most downfield in this region due to the electron-donating effect of oxygen. The carbons attached to the chlorine atoms will also be significantly downfield.
-
The aliphatic carbons of the propoxy group will be found in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆).[3] Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).[3]
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.[3]
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a ¹³C NMR spectrum, which will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1470 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl Ether |
| ~1100 | C-O stretch | Carboxylic Acid |
| ~850 | C-Cl stretch | Aryl Halide |
Interpretation of IR Spectrum:
-
A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid.
-
The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1600-1470 cm⁻¹ region.
-
The C-O stretching vibrations of the aryl ether and the carboxylic acid will appear in the fingerprint region.
-
The C-Cl stretching vibration will be observed at a lower frequency, typically around 850 cm⁻¹.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z | Interpretation |
| 248, 250, 252 | Molecular ion (M⁺) peak cluster |
| 203, 205, 207 | [M - C₃H₅]⁺ |
| 175, 177, 179 | [M - C₃H₅O - CO]⁺ |
Interpretation of Mass Spectrum:
-
The molecular ion peak will appear as a characteristic cluster of peaks at m/z 248, 250, and 252. This is due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl). The expected ratio of the intensities of these peaks will be approximately 9:6:1.
-
A common fragmentation pathway for benzoic acids is the loss of the side chain. In this case, the loss of the propoxy group as a radical would lead to a fragment ion cluster at m/z 203, 205, and 207.
-
Further fragmentation by loss of carbon monoxide (CO) from the acylium ion is also possible.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by gas chromatography (GC-MS). For less volatile compounds, techniques like electrospray ionization (ESI) may be more suitable.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Visualizing Molecular Structure and Spectroscopic Correlations
The following diagrams illustrate the relationship between the molecular structure of this compound and its key spectroscopic features.
Caption: Correlation of protons in this compound with their predicted ¹H NMR chemical shifts.
Caption: Key functional groups of this compound and their characteristic IR absorption frequencies.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this compound in their studies. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. It is important to note that the actual experimental values may vary slightly depending on the specific conditions, such as the solvent used and the concentration of the sample.
References
Methodological & Application
Application Notes & Protocols: Strategic Use of 3,5-Dichloro-4-propoxybenzoic Acid in Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecules
3,5-Dichloro-4-propoxybenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of high-value organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure is characterized by a benzoic acid core, flanked by two chlorine atoms at the 3 and 5 positions, and functionalized with a propoxy group at the 4 position.
This unique combination of functional groups imparts specific properties that are highly desirable in medicinal chemistry and drug design:
-
Dichlorinated Phenyl Ring: The two chlorine atoms are strong electron-withdrawing groups. They modulate the electronic properties of the aromatic ring and increase the acidity of the carboxylic acid proton. Furthermore, this substitution pattern can enhance metabolic stability and introduce specific steric bulk, which can be crucial for binding to biological targets.
-
Propoxy Group: The n-propoxy chain increases the lipophilicity (fat-solubility) of the molecule. This is a critical parameter for influencing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as membrane permeability and oral bioavailability.
-
Carboxylic Acid Handle: The carboxylic acid is a versatile functional group that serves as a primary point for synthetic elaboration. It can be readily converted into a wide array of other functionalities, most notably amides and esters, allowing for its conjugation to other molecular fragments.
This guide provides an in-depth look at the practical applications of this compound, with a focus on core synthetic transformations, detailed experimental protocols, and the chemical reasoning behind procedural choices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 41490-09-9 | [1] |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [1] |
| Molecular Weight | 249.09 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 197 - 200 °C (decomposes) | [2] |
Critical Safety & Handling Protocols
Proper handling is paramount when working with halogenated aromatic compounds. This compound and its parent compounds are classified with specific hazards that necessitate stringent safety measures.
Hazard Identification:
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or aerosols.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[2][4]
-
Body Protection: Wear a standard laboratory coat. For larger quantities, impervious clothing may be necessary.[4]
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[4]
-
-
Storage & Disposal:
Core Application: Amide Bond Formation for Bioactive Scaffolds
The most frequent and critical application of this benzoic acid derivative is in the synthesis of amides. The amide bond is a cornerstone of medicinal chemistry, present in a vast number of marketed drugs. This reaction allows for the covalent linking of the 3,5-dichloro-4-propoxybenzoyl moiety to an amine-containing molecule, which could be a simple fragment, a complex natural product, or another synthetic intermediate.
Causality Behind the Protocol: Activating the Carboxylic Acid
Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature, requiring very high temperatures to drive off water. Therefore, "coupling reagents" are used to convert the carboxylic acid's hydroxyl group into a better leaving group, effectively "activating" it for nucleophilic attack by the amine.
The protocol below utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, in conjunction with 4-Dimethylaminopyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt).
-
EDC: Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]
-
HOBt: While the O-acylisourea is reactive, it can be prone to side reactions. HOBt acts as an additive that rapidly traps this intermediate to form an HOBt-active ester. This new intermediate is still highly reactive towards amines but is more stable and less prone to racemization if chiral centers are present.[6]
-
DMAP: Functions as a potent acyl transfer agent, forming a highly reactive acyliminium ion intermediate, which accelerates the reaction, particularly with less reactive (electron-deficient) amines.[6]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize any acidic byproducts and ensure the amine nucleophile is in its free-base form.
Caption: Workflow for EDC/DMAP mediated amide coupling.
Protocol 1: General Procedure for Amide Coupling
Materials:
-
This compound (1.0 eq)
-
Target Amine (1.1 eq)
-
EDC hydrochloride (1.5 eq)
-
DMAP (1.0 eq)
-
HOBt (0.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard glassware, magnetic stirrer, ice bath
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired amine (1.1 eq), DMAP (1.0 eq), and HOBt (0.1 eq).
-
Dissolve the mixture in a minimal amount of anhydrous DCM (or DMF for less soluble substrates).
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add EDC hydrochloride (1.5 eq) in several portions over 15 minutes. A slight exotherm may be observed.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Core Application: Esterification for Prodrug Synthesis
Esterification of the carboxylic acid is a common strategy in drug discovery to create prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical transformation in the body to release the active compound.[7] Ester prodrugs can mask the polar carboxylic acid, improving properties like oral absorption.[8]
Causality Behind the Protocol: Steglich Esterification
While simple acid-catalyzed Fischer esterification is possible, it requires harsh conditions (refluxing acid) that may not be suitable for complex substrates. A milder and highly effective alternative is the Steglich esterification, which uses a carbodiimide (like DCC or EDC) and a catalytic amount of DMAP. The mechanism is analogous to amide coupling, where the carbodiimide activates the carboxylic acid, and DMAP acts as a potent acyl transfer catalyst.
Caption: Conceptual pathway of an ester prodrug's in vivo activation.
Protocol 2: Steglich Esterification Procedure
Materials:
-
This compound (1.0 eq)
-
Target Alcohol (1.2 eq)
-
DCC (Dicyclohexylcarbodiimide) (1.1 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the target alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 20-30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
After the addition is complete, stir the reaction at 0 °C for another hour, then allow it to warm to room temperature.
-
Continue stirring for 4-16 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with additional DCM.
-
Combine the filtrates and wash with 0.5 M HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude ester product via flash column chromatography.
Expected Analytical Characterization
Proper characterization is essential to confirm the identity and purity of synthesized derivatives. Below are the expected spectroscopic signatures for this compound and its derivatives.
Table 2: Spectroscopic Data
| Technique | This compound | Expected Changes upon Derivatization (Amide/Ester) |
| ¹H NMR | Aromatic protons: A singlet around δ 7.8-8.0 ppm (2H).Propoxy group: A triplet around δ 4.0-4.2 ppm (O-CH₂ ), a sextet around δ 1.8-2.0 ppm (CH₂-CH₂ -CH₃), and a triplet around δ 1.0-1.2 ppm (CH₃).Carboxylic acid proton: A very broad singlet > δ 12 ppm, often not observed. | Disappearance of the broad carboxylic acid proton signal.Appearance of new signals corresponding to the coupled amine or alcohol fragment.An amide N-H proton will typically appear as a broad singlet between δ 7-9 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O) around δ 165-170 ppm.Aromatic carbons: Signals in the δ 125-160 ppm range. The carbon attached to the propoxy group will be the most downfield.Propoxy carbons: Signals typically in the δ 10-75 ppm range. | The carbonyl carbon signal will remain in a similar region (δ 165-175 ppm).Appearance of new signals corresponding to the carbons of the coupled amine or alcohol. |
| MS (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 247.00, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). | The molecular ion will shift to reflect the mass of the newly formed amide or ester. The characteristic Cl₂ isotope pattern will remain. For ESI+, the [M+H]⁺ or [M+Na]⁺ adduct would be observed. |
| FT-IR | A broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid).A sharp C=O stretch around 1700-1725 cm⁻¹.C-O and C-Cl stretches in the fingerprint region. | Disappearance of the broad O-H stretch.The C=O stretch will shift slightly, typically to ~1650-1680 cm⁻¹ for amides or ~1730-1750 cm⁻¹ for esters.For amides, a new N-H stretch may appear around 3200-3400 cm⁻¹. |
Note: Exact chemical shifts (δ) and wavenumbers (cm⁻¹) are dependent on the solvent and specific derivative synthesized. Data for related compounds can be found in various databases.[9][10][11]
References
- 1. bgbchem.com [bgbchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Prodrugs of 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (MGS0039): a potent and orally active group II mGluR antagonist with antidepressant-like potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoic acid, 3,5-dichloro-4-methoxy- | C8H6Cl2O3 | CID 721135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. 3,5-Dichloro-4-hydroxybenzoic acid [webbook.nist.gov]
Application Note: A Detailed Protocol for the Synthesis of 3,5-Dichloro-4-propoxybenzoic Acid via Williamson Ether Synthesis
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 3,5-dichloro-4-propoxybenzoic acid. The methodology is centered on the Williamson ether synthesis, a robust and widely applicable organic reaction. Starting from the commercially available 3,5-dichloro-4-hydroxybenzoic acid, this guide details a step-by-step procedure for its O-alkylation using 1-bromopropane. We delve into the causality behind experimental choices, from reagent selection to reaction conditions and purification strategies. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating system for producing and characterizing the target compound with high purity.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids are fundamental structural motifs in medicinal chemistry, agrochemicals, and materials science. The specific arrangement of functional groups on the aromatic ring dictates the molecule's physicochemical properties and biological activity. This compound is a valuable intermediate whose structure combines the electron-withdrawing effects of chlorine atoms with the lipophilicity of a propoxy group.
The synthesis of this molecule is most effectively achieved via the Williamson ether synthesis. This classic SN2 reaction, first reported by Alexander Williamson in 1850, remains one of the most reliable methods for forming the ether linkage.[1] The reaction involves the nucleophilic substitution of a halide by an alkoxide ion, offering a versatile pathway for creating both symmetrical and asymmetrical ethers.[2][3] This protocol leverages this reaction by first deprotonating the phenolic hydroxyl group of 3,5-dichloro-4-hydroxybenzoic acid to form a potent nucleophile, which then attacks an electrophilic propyl halide.[2]
Reaction Scheme and Mechanism
The synthesis proceeds in two primary stages within a single pot: (1) Deprotonation of the starting material to form a dianion, and (2) Nucleophilic substitution (SN2) to form the ether bond.
Overall Reaction:
Mechanistic Insights:
The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 mechanism.[1]
-
Deprotonation: A base, such as potassium carbonate, first deprotonates the most acidic proton. In 3,5-dichloro-4-hydroxybenzoic acid, both the carboxylic acid proton (pKa ~3-4) and the phenolic proton (pKa ~7-8) are acidic. The base will deprotonate both to form a water-soluble dianion. The resulting phenoxide is a potent nucleophile.
-
Nucleophilic Attack: The phenoxide ion then attacks the primary carbon of 1-bromopropane. This attack occurs from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral.[2]
-
Concerted Process: The formation of the C-O bond and the cleavage of the C-Br bond occur simultaneously in a concerted step, which is characteristic of the SN2 pathway.[1] For this reaction to be efficient, a primary alkyl halide is crucial, as secondary and tertiary halides tend to favor elimination side reactions.[4]
Caption: Reaction mechanism flow for the Williamson ether synthesis.
Experimental Workflow
The overall experimental process is designed to be linear and efficient, moving from reaction setup to purification and final analysis.
Caption: High-level experimental workflow from preparation to analysis.
Materials and Equipment
Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Purity |
| 3,5-Dichloro-4-hydroxybenzoic acid | 3336-41-2 | C₇H₄Cl₂O₃ | 207.01 | ≥97% |
| 1-Bromopropane | 106-94-5 | C₃H₇Br | 122.99 | ≥99% |
| Potassium Carbonate (Anhydrous) | 584-08-7 | K₂CO₃ | 138.21 | ≥99% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 37% (conc.) |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Reagent Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | - |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Beakers and graduated cylinders
-
Büchner funnel and vacuum flask
-
Filter paper
-
pH indicator strips
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
Detailed Experimental Protocol
Reaction Setup and Synthesis
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloro-4-hydroxybenzoic acid (10.35 g, 50.0 mmol).
-
Solvent and Base Addition: Add anhydrous potassium carbonate (17.3 g, 125 mmol, 2.5 equiv.) followed by anhydrous N,N-Dimethylformamide (DMF, 100 mL).
-
Scientist's Note: Anhydrous conditions are preferred to prevent unwanted side reactions. Potassium carbonate is a suitable base for deprotonating both the carboxylic acid and the phenol without being overly harsh. A 2.5 molar excess ensures complete deprotonation. DMF is an excellent polar aprotic solvent for SN2 reactions.
-
-
Alkylation: Place the flask in a heating mantle and attach a reflux condenser. Begin stirring the suspension. Add 1-bromopropane (6.8 mL, 75.0 mmol, 1.5 equiv.) dropwise over 5 minutes.
-
Reflux: Heat the reaction mixture to 80-90 °C and allow it to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Scientist's Note: Refluxing provides the necessary activation energy for the reaction. A reaction time of 4-6 hours is typically sufficient for the reaction to proceed to completion.[1]
-
Work-up and Product Isolation
-
Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 400 mL of cold deionized water. This will dissolve the potassium salts and precipitate the crude product upon acidification.
-
Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (~15 mL) until the pH of the solution is approximately 2. This step protonates the carboxylate group, rendering the product insoluble in water.[5] A thick white precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 100 mL) to remove any remaining inorganic salts and DMF.
-
Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air dry or dry in a vacuum oven at 50-60 °C.
Purification
-
Recrystallization: Transfer the crude, dried solid to a beaker. Add a minimal amount of boiling ethanol to dissolve the solid completely.
-
Precipitation: Slowly add hot deionized water to the ethanol solution until it becomes slightly cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Collection: Collect the purified white, crystalline product by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry to a constant weight.
Characterization
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid. |
| Yield | Typically 80-90% |
| Melting Point | Literature values may vary; determine experimentally. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (s, 1H, -COOH), 8.0 (s, 2H, Ar-H), 4.1 (t, 2H, -OCH₂-), 1.8 (m, 2H, -CH₂-), 1.0 (t, 3H, -CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 166 (-COOH), 153 (Ar-C-O), 138 (Ar-C-Cl), 130 (Ar-C-COOH), 128 (Ar-CH), 75 (-OCH₂-), 22 (-CH₂-), 10 (-CH₃). |
Note: NMR chemical shifts are predicted and may vary slightly based on solvent and experimental conditions. The characterization data should be compared with reference spectra if available.[6][7]
Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3,5-Dichloro-4-hydroxybenzoic acid: Causes skin, eye, and respiratory irritation.[8][9] Avoid inhalation of dust.
-
1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of damaging fertility or the unborn child.
-
N,N-Dimethylformamide (DMF): Combustible liquid. Harmful in contact with skin or if inhaled. May damage the unborn child.
-
Potassium Carbonate: Causes serious eye irritation.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing DMF and 1-bromopropane should be collected in a designated halogenated waste container.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Application Note: Advanced Analytical Methodologies for the Quantification of 3,5-Dichloro-4-propoxybenzoic Acid
Introduction
3,5-Dichloro-4-propoxybenzoic acid is a chemical entity of significant interest in pharmaceutical research and development, often serving as a key intermediate or a potential impurity in the synthesis of active pharmaceutical ingredients (APIs). The precise and accurate quantification of this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. This application note provides a comprehensive guide to the state-of-the-art analytical methodologies for the determination of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and are designed to be validated in accordance with international regulatory standards.
The selection of an appropriate analytical technique is contingent upon several factors, including the sample matrix, the required sensitivity, and the specific goals of the analysis (e.g., routine quality control, metabolic studies). This document will detail three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing detailed protocols and the scientific rationale behind the experimental choices.
Pillar 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a non-volatile organic acid like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.[1]
Principle of the Method
The separation in RP-HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[1] The acidic nature of the mobile phase is crucial as it suppresses the ionization of the carboxylic acid group of the analyte, thereby increasing its hydrophobicity and promoting its retention on the stationary phase.[1] Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance.
Detailed Experimental Protocol: RP-HPLC-UV
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[1]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.[1]
-
Chemicals and Reagents: this compound reference standard (purity >98%), Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium acetate (analytical grade), Formic acid or Phosphoric acid (analytical grade), and Water (HPLC grade or Milli-Q).[1]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.01 M ammonium acetate solution in water and adjust the pH to 2.5 with formic acid or phosphoric acid. Filter through a 0.45 µm membrane filter.[1]
-
Mobile Phase B: Methanol (HPLC grade).[1]
-
Rationale: The acidic buffer ensures the analyte is in its non-ionized form, leading to better retention and peak shape.
-
-
Standard Solution Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable diluent (e.g., methanol/water 50:50, v/v) in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. This range should encompass the expected concentration of the analyte in the samples.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in the diluent to a known concentration, aiming for a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the column.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.01 M Ammonium Acetate, pH 2.5) and Mobile Phase B (Methanol) |
| Gradient Program | 0-5 min: 50% B, 5-15 min: 50-90% B, 15-20 min: 90% B, 20-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm (or the wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to the peak areas of the standards in the calibration curve.
Workflow for HPLC Analysis
Caption: Experimental workflow for the HPLC analysis of this compound.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile carboxylic acids like this compound, a derivatization step is necessary to increase their volatility and thermal stability.[2][3]
Principle of the Method
The carboxylic acid group is chemically modified to a more volatile ester, typically a methyl or trimethylsilyl (TMS) ester.[3] The derivatized analyte is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification and quantification of the analyte.
Detailed Experimental Protocol: GC-MS
Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[4]
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or diazomethane (handle with extreme care in a fume hood).[4]
-
Solvents: Ethyl acetate, Hexane (GC grade).
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in a suitable solvent like ethyl acetate.
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and 100 µL of ethyl acetate. Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
Rationale: The silylation reaction replaces the acidic proton of the carboxylic acid with a non-polar TMS group, making the molecule volatile and suitable for GC analysis.
-
-
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Injector Temperature | 250°C |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Data Analysis: Identification is confirmed by matching the retention time and the mass spectrum of the analyte with that of a derivatized standard. Quantification is typically performed using selected ion monitoring (SIM) of characteristic ions of the derivatized analyte.
Workflow for GC-MS Analysis
Caption: Experimental workflow for the GC-MS analysis of this compound after derivatization.
Pillar 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[5][6]
Principle of the Method
The analyte is first separated by reversed-phase HPLC as described previously. The eluent from the HPLC is introduced into the mass spectrometer source, typically an electrospray ionization (ESI) source, where the analyte molecules are ionized. In the mass spectrometer, a specific precursor ion corresponding to the analyte is selected and fragmented. The resulting product ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[6][7]
Detailed Experimental Protocol: LC-MS/MS
Instrumentation and Materials:
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[6]
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[6]
-
Chemicals and Reagents: As per the HPLC method, with the addition of a suitable internal standard (e.g., an isotopically labeled analog of the analyte).
Procedure:
-
Sample Preparation:
-
Sample preparation can be as simple as "dilute and shoot" for clean samples, or may involve protein precipitation or solid-phase extraction for more complex matrices like plasma or tissue homogenates.[8]
-
For protein precipitation, a common procedure is to add three parts of cold acetonitrile containing the internal standard to one part of the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.
-
-
LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 100 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient Program | Optimized for the separation of the analyte from matrix components |
| Flow Rate | 0.20 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. For example, for a related compound, 3-hydroxybenzoic acid, the transition is m/z 137 → 93.[7] |
Data Analysis: Quantification is based on the ratio of the peak area of the analyte's MRM transition to that of the internal standard. This ratiometric approach corrects for matrix effects and variations in instrument response.[9]
Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for the highly sensitive and selective LC-MS/MS analysis of this compound.
Trustworthiness: Method Validation according to ICH Guidelines
Every protocol described must be a self-validating system. The objective of validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose.[10] The validation of the analytical methods for the quantification of this compound should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12]
Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[11] | No interference from blank, placebo, and known impurities at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[11] | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Accuracy | The closeness of test results obtained by the method to the true value.[11] | 98.0% - 102.0% recovery for the assay of the bulk drug. |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | RSD ≤ 2.0% for the assay of the bulk drug.[11] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13] | No significant change in results when parameters like pH, flow rate, column temperature are varied slightly. |
Authoritative Grounding: Comparison of Analytical Methods
The choice of the analytical method depends on the specific requirements of the analysis. The following table provides a comparative summary of the three techniques discussed.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | UV absorbance | Mass-to-charge ratio | Mass-to-charge ratio (MRM) |
| Sample Volatility | Not required | Required (derivatization needed) | Not required |
| Sensitivity | Moderate (µg/mL) | High (ng/mL) | Very High (pg/mL to fg/mL) |
| Selectivity | Moderate | High | Very High |
| Matrix Effects | Low to moderate | Moderate | Can be significant, corrected by internal standards |
| Instrumentation Cost | Low | Moderate | High |
| Throughput | High | Moderate | High |
| Primary Application | Routine QC, content uniformity, purity | Impurity profiling, metabolomics | Bioanalysis, trace-level quantification |
Conclusion
This application note has detailed three robust and reliable analytical methods for the quantification of this compound. The RP-HPLC-UV method is well-suited for routine quality control applications where high sensitivity is not a prerequisite. The GC-MS method, although requiring a derivatization step, offers higher sensitivity and structural confirmation. The LC-MS/MS method provides the highest sensitivity and selectivity, making it the ideal choice for bioanalytical studies and trace-level impurity analysis. The successful implementation of any of these methods is contingent upon a thorough validation to ensure the generation of accurate, reliable, and reproducible data, in line with global regulatory expectations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. vuir.vu.edu.au [vuir.vu.edu.au]
- 8. agilent.com [agilent.com]
- 9. Novel Matrix Normalization Technique for Accurate LC-ESI-MS/MS Detection and Quantification of Drugs and Their Metabolites in Toxicology Research and Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. altabrisagroup.com [altabrisagroup.com]
Title: A Systematic Approach to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 3,5-Dichloro-4-propoxybenzoic Acid
An Application Note from the Desk of a Senior Application Scientist
Abstract: This application note provides a comprehensive and scientifically-grounded protocol for the development of a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of 3,5-Dichloro-4-propoxybenzoic acid. Moving beyond a simple recitation of steps, this guide elucidates the causal relationships between the analyte's physicochemical properties and the critical methodological choices, ensuring a final method that is both reliable and reproducible. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, and are grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council on Harmonisation (ICH).
Foundational Strategy: Analyte-Centric Method Design
Effective HPLC method development begins not with the instrument, but with a thorough understanding of the analyte.[1] this compound is an aromatic carboxylic acid. Its structure dictates its behavior in a chromatographic system and, therefore, our analytical strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value / Observation | Chromatographic Implication |
| Structure | Aromatic ring with a carboxylic acid group, two chlorine atoms, and a propoxy group. | The aromatic ring provides UV absorbance for detection. The overall structure suggests moderate hydrophobicity, making it an ideal candidate for Reverse-Phase HPLC.[1] |
| Molecular Formula | C₁₀H₁₀Cl₂O₃[2] | - |
| Molecular Weight | 249.09 g/mol [2][3] | - |
| pKa (estimated) | ~3.0 - 3.5 | The carboxylic acid group is ionizable. The two electron-withdrawing chlorine atoms lower the pKa relative to benzoic acid (pKa ≈ 4.2).[4][5] Controlling the mobile phase pH is critical for managing ionization and achieving reproducible retention.[6][7] |
| Appearance | White to off-white crystalline powder. | Dictates the need for a suitable solvent for preparing stock solutions. |
The presence of the ionizable carboxylic acid is the most critical factor. To achieve sharp, symmetrical peaks and stable retention times in RP-HPLC, the ionization of the analyte must be suppressed.[6] This is accomplished by setting the mobile phase pH to be at least 1.5-2 pH units below the analyte's pKa, ensuring it exists predominantly in its neutral, more hydrophobic form.[8]
Figure 1: Relationship between mobile phase pH, analyte pKa, and chromatographic behavior in RP-HPLC.
Systematic Method Development Workflow
A structured, multi-stage approach mitigates risks and ensures the development of a robust analytical method. The workflow progresses from broad screening to fine optimization, guided by established regulatory principles.[9][10]
Figure 2: A systematic workflow for HPLC method development.
Experimental Protocols
These protocols are designed to be executed in a Good Laboratory Practice (GLP) environment.
Instrumentation and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Stationary Phase: A C18 column is the recommended starting point due to its versatility for moderately non-polar compounds.[1] Example: Agilent Zorbax Eclipse Plus C18, Waters Symmetry C18, or Phenomenex Luna C18 (e.g., 150 mm x 4.6 mm, 5 µm).
-
Chemicals and Reagents:
-
This compound reference standard.
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
Potassium phosphate monobasic (KH₂PO₄), analytical grade.
-
Standard and Sample Preparation Protocol
-
Stock Standard Solution (1000 µg/mL): a. Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. b. Add approximately 15 mL of a 50:50 (v/v) mixture of acetonitrile and water to dissolve the standard. Sonicate for 5 minutes if necessary. c. Allow the solution to return to room temperature, then dilute to the mark with the 50:50 ACN/water mixture. Mix thoroughly.
-
Working Standard Solution (100 µg/mL): a. Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask. b. Dilute to the mark with the mobile phase. Mix thoroughly. This solution is used for injection.
Protocol for Initial Method Development
Objective: To establish the optimal detection wavelength and initial chromatographic conditions.
-
Determination of λmax: a. Prepare the 100 µg/mL Working Standard Solution. b. Using the PDA detector, scan the solution from 200 nm to 400 nm. c. Identify the wavelength of maximum absorbance (λmax). For aromatic carboxylic acids, this is typically in the 230-280 nm range. Set this as the monitoring wavelength.
-
Mobile Phase Preparation: a. Aqueous Phase (20 mM Potassium Phosphate, pH 2.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid. The pH must be adjusted before mixing with the organic solvent.[7] b. Organic Phase: Acetonitrile (Solvent B).
-
Initial Gradient Screening: a. Column: C18, 150 mm x 4.6 mm, 5 µm. b. Flow Rate: 1.0 mL/min. c. Column Temperature: 30 °C. d. Injection Volume: 10 µL. e. Gradient Program:
- 0.0 min: 40% B
- 15.0 min: 90% B
- 17.0 min: 90% B
- 17.1 min: 40% B
- 22.0 min: 40% B (equilibration) f. Analysis: Inject the 100 µg/mL working standard. The goal is to determine the approximate percentage of organic solvent required to elute the analyte with a reasonable retention time (ideally 3-10 minutes).
Optimized Isocratic Method Protocol
Based on the screening results, an optimized isocratic method provides simplicity and robustness for routine analysis. Assuming the analyte elutes at 8 minutes in the initial gradient, the corresponding organic percentage is approximately 60-65%.
Table 2: Optimized Isocratic HPLC Method Parameters
| Parameter | Optimized Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good efficiency and resolution for this analyte type. |
| Mobile Phase | Isocratic: Acetonitrile / 20 mM KH₂PO₄ Buffer (pH 2.5) (65:35 v/v) | The pH ensures the analyte is in its non-ionized form for optimal peak shape.[6] The ACN/water ratio is optimized for ideal retention (k' between 2 and 10). |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 35 °C | Elevated temperature can improve peak efficiency and reduce viscosity, but should be controlled for reproducibility.[11] |
| Detection | UV at λmax (e.g., 245 nm) | Wavelength of maximum absorbance provides the highest sensitivity. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of peak distortion. |
| Run Time | 10 minutes | Sufficient to allow for elution of the analyte and any potential late-eluting impurities. |
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is a mandatory requirement to ensure the validity of the results.[12][13] The criteria are based on guidelines found in USP General Chapter <621> Chromatography.[12][14][15]
Protocol:
-
Equilibrate the HPLC system with the optimized mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (100 µg/mL).
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. High tailing can indicate secondary interactions (e.g., with residual silanols) or improper mobile phase pH.[6] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Measures the precision and repeatability of the injector and system. |
| Relative Standard Deviation (%RSD) of Retention Time | %RSD ≤ 1.0% | Measures the stability and precision of the pump and mobile phase delivery. |
Principles of Method Validation
Once developed, the method must be formally validated for its intended purpose, following ICH Q2(R1) guidelines.[1][9][11] A full validation protocol is beyond the scope of this note, but key parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte over a specified range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 change in pH, ±2% in organic composition).[10][11]
Conclusion
This application note outlines a systematic, science-driven approach to developing a robust and reliable RP-HPLC method for the analysis of this compound. By focusing on the analyte's physicochemical properties, particularly its acidic nature, and adhering to established chromatographic principles and regulatory guidelines, a high-quality analytical method can be efficiently developed. The provided protocols for method development, optimization, and system suitability serve as a practical guide for scientists in research and quality control environments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bgbchem.com [bgbchem.com]
- 3. 41490-09-9|this compound|BLD Pharm [bldpharm.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. global.oup.com [global.oup.com]
- 6. scispace.com [scispace.com]
- 7. agilent.com [agilent.com]
- 8. veeprho.com [veeprho.com]
- 9. pharmtech.com [pharmtech.com]
- 10. database.ich.org [database.ich.org]
- 11. actascientific.com [actascientific.com]
- 12. usp.org [usp.org]
- 13. agilent.com [agilent.com]
- 14. <621> CHROMATOGRAPHY [drugfuture.com]
- 15. Chromatography [usp.org]
Application Notes & Protocols: 3,5-Dichloro-4-propoxybenzoic Acid as a Versatile Building Block for Novel Compound Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3,5-dichloro-4-propoxybenzoic acid as a foundational scaffold for synthesizing novel compounds. While direct literature on this specific molecule is nascent, its structural motifs—a reactive carboxylic acid, a lipophilic propoxy chain, and a dichlorinated aromatic ring—are prevalent in a wide array of bioactive molecules and advanced materials. By leveraging established synthetic methodologies and drawing parallels from structurally analogous compounds, this guide elucidates the untapped potential of this compound. We present detailed protocols for its synthesis and subsequent derivatization, along with application notes proposing its use in the development of next-generation anti-inflammatory agents and agrochemicals.
Introduction: Identifying a High-Potential Scaffolding Molecule
In the landscape of chemical synthesis, the selection of an appropriate starting material is a critical determinant of success. This compound presents a compelling, albeit underexplored, platform for chemical innovation. Its architecture offers a unique convergence of features:
-
A Dichlorinated Phenyl Ring: The presence of two chlorine atoms significantly alters the electronic properties of the aromatic ring and provides steric bulk. This substitution pattern is a well-established feature in many pharmaceutical and agrochemical compounds, often enhancing binding affinity and metabolic stability.[1][2]
-
A Carboxylic Acid Functional Group: This serves as a versatile synthetic handle, readily enabling the formation of esters, amides, acid halides, and other derivatives, which is fundamental for creating compound libraries for screening.[3]
-
A 4-Propoxy Ether Linkage: The n-propoxy group increases the molecule's lipophilicity compared to its 4-hydroxy analogue. This modification is a classic strategy in medicinal chemistry to potentially improve membrane permeability and modulate pharmacokinetic properties.
This guide will first propose a robust synthetic route to this compound itself, followed by an exploration of its reactivity. We will then detail specific, actionable protocols for its derivatization and provide evidence-based application notes for its deployment in drug discovery and development projects.
Physicochemical Properties and Proposed Synthesis
Characterizing the starting material is the first step in any synthetic workflow. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 41490-09-9 | |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | - |
| Molecular Weight | 249.09 g/mol | - |
| Appearance | White to off-white crystalline powder | |
| IUPAC Name | This compound | - |
Proposed Synthesis via Williamson Ether Synthesis
The most logical and efficient route to prepare the title compound is through the etherification of its precursor, 3,5-dichloro-4-hydroxybenzoic acid, which is commercially available.[4] The Williamson ether synthesis is the method of choice for this transformation, involving the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (1-bromopropane or 1-iodopropane).
Caption: Proposed synthetic route to the title compound.
Protocol 2.1: Synthesis of this compound
Causality: This protocol utilizes potassium carbonate as a mild base to deprotonate the phenolic hydroxyl group. Acetone is chosen as the solvent due to its ability to dissolve the starting material and its appropriate boiling point for the reaction. 1-Bromopropane is a cost-effective alkylating agent. An acidic workup is required to protonate the carboxylate, ensuring the final product precipitates as the free carboxylic acid.
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)
-
1-Bromopropane (1.5 eq)
-
Anhydrous Acetone
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq) and anhydrous acetone. Stir to dissolve.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution. The mixture will become a suspension.
-
Add 1-bromopropane (1.5 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.
-
Redissolve the solid in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Synthetic Utility: Core Derivatization Reactions
The true value of this compound lies in its capacity to be readily transformed into a variety of downstream compounds. The primary site of reaction is the carboxylic acid, which can be converted into amides and esters—two of the most common functional groups in pharmaceuticals.
Caption: Key derivatization pathways from the parent acid.
Application Note I: Development of Novel Anti-inflammatory Agents
Scientific Rationale: Substituted benzoic acids are foundational scaffolds for many non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] For instance, the anti-inflammatory effects of various hydroxylated and halogenated benzoic acid derivatives have been linked to the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂), often through the downregulation of enzymes such as iNOS and COX-2.[7][8] The 3,5-dichloro substitution pattern on our building block provides a rigid, electron-withdrawing framework that can participate in specific binding interactions within enzyme active sites, while the propoxy group can be oriented to probe hydrophobic pockets, potentially increasing potency and selectivity.
Protocol 4.1: Synthesis of a Representative Amide Derivative (N-benzyl-3,5-dichloro-4-propoxybenzamide)
Causality: This protocol employs a standard and highly reliable peptide coupling method using EDC (a water-soluble carbodiimide) and HOBt. HOBt acts as a catalyst and suppresses side reactions, particularly racemization if chiral amines are used. Dichloromethane (DCM) is an excellent solvent for this reaction, and a mild base like triethylamine (TEA) is used to neutralize the HCl salt byproduct.
Materials:
-
This compound (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
In a flame-dried, inert atmosphere (N₂) flask, dissolve this compound (1.0 eq), HOBt (1.1 eq), and benzylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (2.5 eq) to the mixture and stir for 10 minutes.
-
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A cloudy precipitate may form.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-3,5-dichloro-4-propoxybenzamide.
Proposed Mechanism of Action Workflow
The synthesized derivatives can be screened for their ability to inhibit inflammatory pathways. A common mechanism for NSAIDs involves blocking the cyclooxygenase (COX) enzymes, which prevents the conversion of arachidonic acid into prostaglandins.
Caption: Inhibition of the prostaglandin synthesis pathway.
Conclusion
This compound represents a strategic and highly functionalized building block for the synthesis of novel chemical entities. Its straightforward preparation and the versatile reactivity of its carboxylic acid group allow for the rapid generation of diverse compound libraries. The protocols and application frameworks provided herein, grounded in established chemical principles and supported by data from analogous structures, offer a clear roadmap for researchers to unlock the potential of this scaffold in medicinal chemistry and beyond.
References
- 1. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. 3,5-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 18749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Neuroprotective Potential of 3,5-Dichloro-4-propoxybenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Quest for Neuroprotection and the Candidacy of 3,5-Dichloro-4-propoxybenzoic Acid
Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant and growing global health burden. The common pathological hallmark of these conditions is the progressive loss of neuronal structure and function. Neuroprotection, a therapeutic strategy aimed at preventing or slowing this neuronal damage and death, is a critical area of research. The search for novel, effective neuroprotective agents is paramount.
While direct studies on this compound are nascent, its structural relative, 3,5-dichlorobenzoic acid, has been incorporated into hybrid molecules demonstrating neuroprotective properties against oxidative stress in the context of Alzheimer's disease research.[1][2] This suggests that the dichlorinated benzoic acid scaffold may be a pharmacophore of interest for neuroprotection. This application note provides a comprehensive guide for researchers to investigate the potential neuroprotective effects of this compound, detailing hypothesized mechanisms and robust protocols for in vitro and in vivo evaluation.
II. Hypothesized Mechanism of Action: Targeting Oxidative Stress
A plausible mechanism of action for this compound, extrapolated from related compounds, is the mitigation of oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is a key contributor to neuronal cell death in various neurological disorders.[1] The proposed pathway for investigation is illustrated below.
References
Application Notes and Protocols for Cell Culture Assays Involving 3,5-Dichloro-4-propoxybenzoic Acid
Introduction: Unveiling the Bioactivity of Substituted Benzoic Acids
3,5-Dichloro-4-propoxybenzoic acid is a halogenated aromatic carboxylic acid. While specific biological activities of this particular compound are not extensively documented in publicly available literature, the broader class of substituted benzoic acids is of significant interest in drug discovery and toxicology. Structurally related compounds, such as other halogenated benzoic acids, have demonstrated a range of biological effects including antimicrobial, anti-inflammatory, and cytotoxic activities.
Notably, studies on closely related dichlorinated hydroxybenzoic acids suggest that these molecules can induce cytotoxicity in mammalian cell lines. The underlying mechanisms may involve the induction of oxidative stress and interaction with key cellular enzymes. For instance, 3,5-dichloro-4-hydroxybenzoic acid has been investigated for its cytotoxic effects, providing a strong rationale for evaluating the biological impact of its propoxy-substituted analogue.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a panel of cell-based assays to characterize the bioactivity of this compound. The protocols are designed to be robust and adaptable, allowing for the determination of cytotoxic, anti-proliferative, and pro-apoptotic effects.
Compound Handling and Preparation
Prior to initiating any cell-based assay, it is crucial to properly handle and prepare the test compound.
Compound Information:
| Property | Value |
| Compound Name | This compound |
| CAS Number | 41490-09-9 |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ |
| Molecular Weight | 249.09 g/mol |
Stock Solution Preparation:
-
Safety Precautions: Always handle this compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
-
Solvent Selection: The choice of solvent is critical for ensuring the compound is fully solubilized and does not precipitate in the cell culture medium. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.49 mg of this compound in 1 mL of high-purity DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Working Solution Preparation:
-
Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium.
-
The final concentration of DMSO in the cell culture wells should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (cell culture medium with the same concentration of DMSO as the highest concentration of the test compound) in your experimental design.
Primary Screening: Assessing Cytotoxicity and Cell Viability
The initial step in characterizing the biological activity of a novel compound is to determine its effect on cell viability. Tetrazolium reduction assays are widely used for this purpose as they are reliable, sensitive, and amenable to high-throughput screening.
Principle of Tetrazolium Reduction Assays
Metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts (e.g., MTT, XTT) to colored formazan products. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for assessing cytotoxicity using a tetrazolium reduction assay.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 2: XTT Assay for Cell Viability
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay that produces a soluble formazan product, simplifying the protocol.
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value as described for the MTT assay.
Secondary Assays: Elucidating the Mechanism of Action
If this compound demonstrates significant cytotoxicity, the next step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) is a common mechanism for cytotoxic compounds.
Apoptotic Signaling Pathway
Caption: Simplified overview of key events in the apoptotic pathway that can be measured.
Protocol 3: Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 4: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow the procedure described in the MTT assay.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Tertiary Assays: Investigating Anti-Proliferative Effects
In addition to inducing cell death, a compound may exert its effects by inhibiting cell proliferation.
Protocol 5: BrdU Cell Proliferation Assay
This assay measures the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle.
Materials:
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate (for HRP)
-
96-well cell culture plates
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as previously described.
-
BrdU Labeling: Add BrdU labeling reagent to the cells and incubate for 2-24 hours to allow for BrdU incorporation.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with the anti-BrdU antibody.
-
Detection: Add the appropriate substrate and measure the signal using a microplate reader (for colorimetric or chemiluminescent detection) or visualize using a fluorescence microscope.
Data Interpretation and Further Steps
The results from these assays will provide a comprehensive profile of the in vitro cellular effects of this compound.
-
Cytotoxicity: A dose-dependent decrease in cell viability indicates a cytotoxic effect. The IC₅₀ value provides a quantitative measure of the compound's potency.
-
Mechanism of Action: An increase in Annexin V staining and caspase activity suggests that the compound induces apoptosis.
-
Anti-Proliferative Effects: A decrease in BrdU incorporation indicates that the compound inhibits cell proliferation.
Based on these initial findings, further investigations could include:
-
Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase.
-
Western Blotting: To examine the expression levels of key proteins involved in apoptosis and cell cycle regulation.
-
Reactive Oxygen Species (ROS) Measurement: To investigate the role of oxidative stress in the compound's mechanism of action, as suggested by studies on similar molecules.
By following these detailed application notes and protocols, researchers can effectively screen and characterize the biological activities of this compound, contributing to the broader understanding of substituted benzoic acids and their potential as therapeutic agents or toxicological concerns.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,5-Dichloro-4-propoxybenzoic Acid
Welcome to the technical support center for the synthesis of 3,5-dichloro-4-propoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and detailed protocols to help you improve your yield, purity, and overall success rate.
The primary route to synthesizing this compound involves the O-alkylation of a 3,5-dichloro-4-hydroxybenzoic acid precursor, a reaction commonly known as the Williamson ether synthesis.[1] While straightforward in principle, this Sɴ2 reaction is often plagued by competing side reactions and challenges related to the properties of the starting material.[2][3] This guide addresses these issues directly in a practical, question-and-answer format.
Core Synthesis Pathway
The synthesis can be approached via two primary strategies: direct alkylation of the phenolic acid or a more robust, three-step route involving protection of the carboxylic acid functionality. The latter is often preferred to prevent side reactions and improve overall yield.
Caption: Alternative synthetic routes to the target compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low. What are the common causes and how can I fix this?
Low yields typically stem from four primary issues: incomplete deprotonation, competing side reactions, suboptimal reaction conditions, or starting with the free acid.
-
Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion to act as the nucleophile.[2] If the base is not strong enough or used in insufficient quantity, a significant portion of your phenolic starting material will remain unreacted.
-
Solution: When starting with the phenolic ester, use a moderately strong base like potassium carbonate (K₂CO₃). If you are attempting the direct alkylation of the phenolic acid, you must use at least two equivalents of base: one to deprotonate the carboxylic acid and a second to deprotonate the phenol. However, this often leads to solubility issues and is not recommended.
-
-
Side Reactions (C-Alkylation): The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, impurity).[2]
-
Solution: The choice of solvent is critical. Polar aprotic solvents such as DMF or acetonitrile strongly favor O-alkylation.[4][5] They effectively solvate the cation (e.g., K⁺) while leaving the oxygen anion exposed and highly nucleophilic. Protic solvents should be avoided as they can solvate the phenoxide, reducing its nucleophilicity.[4]
-
-
Side Reactions (E2 Elimination): Your propylating agent (e.g., 1-bromopropane) can undergo an E2 elimination reaction in the presence of the basic phenoxide to form propene gas, consuming your reagents.
-
Solution: This side reaction is favored by high temperatures.[2] Conduct the reaction at a moderate temperature (typically 60-80°C) and monitor its progress. Avoid excessively high temperatures or prolonged reaction times after the starting material is consumed. Using a primary alkyl halide is essential, as secondary or tertiary halides will almost exclusively yield the elimination product.[3]
-
-
Starting Material Choice: Using 3,5-dichloro-4-hydroxybenzoic acid directly is problematic. The carboxylate anion formed after the first deprotonation makes the molecule less soluble in common aprotic solvents, hindering the subsequent reaction.
-
Solution: The most reliable method is to first protect the carboxylic acid as an ester (e.g., ethyl or methyl ester). This improves solubility in ideal solvents (like DMF) and prevents the carboxyl group from interfering with the reaction.
-
Q2: I'm seeing multiple spots on my TLC plate. What are these impurities?
Besides unreacted starting material, the most common impurities are the C-alkylated isomer and, if using the ester protection route, the incompletely hydrolyzed ester.
-
C-Alkylated Isomer: This byproduct arises from the phenoxide attacking the propyl halide with a carbon atom of the aromatic ring instead of the oxygen.[6] It often has a similar polarity to the desired product, making it difficult to separate.
-
Unreacted Starting Material: The presence of the starting phenol indicates incomplete reaction.
-
Propyl Ester Impurity: If you are synthesizing the target acid via the hydrolysis of its ester, a lingering spot of the ester indicates incomplete hydrolysis.
Solution:
-
Optimize Selectivity: To minimize C-alkylation, ensure you are using a polar aprotic solvent.[4][5]
-
Drive Reaction to Completion: To eliminate unreacted starting material, ensure you are using a slight excess of the alkylating agent (1.1-1.2 equivalents) and allow sufficient reaction time. Monitor via TLC.
-
Ensure Complete Hydrolysis: For the final hydrolysis step, use a sufficient excess of NaOH or KOH and heat the reaction (e.g., reflux) to ensure all the ester is converted to the carboxylate salt before acidification.
Q3: The reaction isn't starting; my starting material is unchanged after several hours. What should I check?
This failure to initiate is almost always due to a problem with deprotonation of the phenol.
Caption: Troubleshooting logic for a stalled reaction.
-
Base Inactivity: Potassium carbonate can be hygroscopic. If it has absorbed water, its effectiveness will be reduced.
-
Incorrect Solvent: Using a non-polar solvent like toluene or a protic solvent like ethanol will hinder the formation of a reactive "naked" phenoxide.[4]
-
Low Temperature: While high temperatures can cause side reactions, the reaction may not have a sufficient rate at room temperature.
Frequently Asked Questions (FAQs)
Q1: Should I start from 3,5-Dichloro-4-hydroxybenzoic acid or its ester?
For the highest and most consistent yields, it is strongly recommended to start with the ethyl or methyl ester of 3,5-dichloro-4-hydroxybenzoic acid. This strategy, while adding two steps (esterification and final hydrolysis), circumvents the significant solubility and reactivity problems associated with the free carboxylic acid under the basic conditions of the Williamson ether synthesis.
Q2: What is the best combination of base, solvent, and propylating agent?
Based on established principles of Sɴ2 reactions, the optimal combination is as follows:
| Component | Recommendation | Rationale |
| Starting Material | Ethyl 3,5-dichloro-4-hydroxybenzoate | High solubility in polar aprotic solvents; prevents side reactions at the carboxyl group. |
| Base | Potassium Carbonate (K₂CO₃) | Sufficiently strong to deprotonate the phenol, inexpensive, and easy to handle.[5] |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent that promotes O-alkylation and high reaction rates.[4][5] |
| Propylating Agent | 1-Bromopropane or 1-Iodopropane | Primary halides are essential for a successful Sɴ2 reaction and minimize elimination.[3] 1-Iodopropane is more reactive but more expensive. |
Q3: How can phase-transfer catalysis (PTC) improve my synthesis?
Phase-transfer catalysis is an excellent technique for this type of reaction, especially on a larger scale.[7][8] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from a solid phase (like K₂CO₃) or an aqueous phase into the organic phase where the alkyl halide is located.[9]
-
Benefits:
-
Can lead to faster reaction times.
-
May allow for the use of less expensive, non-polar solvents.
-
Can improve yields by promoting the desired reaction pathway.[10]
-
Q4: What is a detailed, optimized protocol for this synthesis?
The following three-step protocol using the ethyl ester protection strategy is recommended for achieving high yield and purity.
Experimental Protocol: Optimized Synthesis
Step 1: Esterification of 3,5-Dichloro-4-hydroxybenzoic acid
-
Suspend 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of acid).
-
Add concentrated sulfuric acid (H₂SO₄) catalytically (approx. 0.05 eq).
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring by TLC until the starting acid is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude Ethyl 3,5-dichloro-4-hydroxybenzoate, which can often be used directly in the next step.
Step 2: O-propylation of Ethyl 3,5-dichloro-4-hydroxybenzoate
-
Dissolve the crude ethyl ester (1.0 eq) in anhydrous DMF (5-8 mL per gram of ester).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and 1-bromopropane (1.2 eq).
-
Heat the stirred mixture to 70°C for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude Ethyl 3,5-dichloro-4-propoxybenzoate.
Step 3: Hydrolysis to this compound
-
Dissolve the crude propoxy-ester from the previous step in a mixture of ethanol and water (e.g., a 3:1 ratio).
-
Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 2-4 hours until TLC shows complete consumption of the ester.
-
Cool the solution and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated hydrochloric acid (HCl).
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, this compound.
Q5: How do I confirm the identity and purity of my final product?
A combination of techniques is required for full characterization.
| Technique | Expected Result for this compound |
| Melting Point | A sharp melting point consistent with literature values. |
| ¹H NMR | Signals corresponding to the propyl group (a triplet near 1.0 ppm, a sextet near 1.8 ppm, and a triplet near 4.0 ppm) and a singlet for the two aromatic protons. The carboxylic acid proton will be a broad singlet at a high chemical shift (>10 ppm). |
| ¹³C NMR | Signals for the propyl carbons, the aromatic carbons (including the two C-Cl and one C-O), and the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₁₀H₁₀Cl₂O₃, MW: 249.09 g/mol ), showing the characteristic isotopic pattern for two chlorine atoms. |
| FT-IR | A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O stretches for the ether and acid. |
References
- 1. Phenol ether - Wikipedia [en.wikipedia.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Sílice [silice.csic.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
Technical Support Center: Purification of 3,5-Dichloro-4-propoxybenzoic Acid
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3,5-Dichloro-4-propoxybenzoic acid. Crude forms of this compound can contain various impurities stemming from starting materials, side reactions, or degradation. This document provides a structured approach to troubleshooting common purification challenges and offers detailed, validated protocols to achieve high purity.
Understanding the Purification Challenge
This compound is a solid, crystalline organic compound. The primary challenge in its purification is the effective removal of structurally similar impurities. These may include:
-
Starting Materials: Unreacted precursors from the synthesis route.
-
Regioisomers: Isomeric dichlorinated benzoic acids formed during chlorination steps.
-
Reaction Intermediates: Incompletely processed molecules, such as precursor esters or nitriles.[1]
-
Colored Byproducts: High molecular weight, often polymeric, impurities that impart a yellow or brown hue to the crude product.
The choice of purification technique is dictated by the nature and quantity of these impurities. The principal methods at your disposal are Acid-Base Extraction, Recrystallization, and Column Chromatography.
Logical Flow for Purification Strategy
The following diagram outlines a decision-making process for selecting the most appropriate purification workflow.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a quick-reference table format.
| Observed Problem | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Low Yield After Recrystallization | 1. Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures. 2. Excess Solvent: Too much solvent was used, keeping the product in solution. 3. Premature Crystallization: The product crystallized on the filter paper during hot filtration. | 1. Select a different solvent or solvent system. A good solvent will fully dissolve the compound when hot but result in poor solubility when cold.[2] 2. Use a minimal amount of hot solvent to just dissolve the crude product. This ensures the solution becomes supersaturated upon cooling, maximizing crystal formation.[3] 3. Pre-heat the filtration apparatus (funnel, filter flask) to prevent a sudden drop in temperature. |
| Oily Precipitate Instead of Crystals | 1. Insoluble Impurities: The presence of impurities can depress the melting point of the mixture, causing it to "oil out." 2. Rapid Cooling: Cooling the solution too quickly can prevent the formation of a crystal lattice. | 1. Attempt to purify via another method first, such as acid-base extraction, to remove the bulk of impurities. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[3] |
| Product is Still Colored (Yellow/Brown) | Persistent Colored Impurities: Highly conjugated or polymeric impurities are co-crystallizing with the product. | Perform a charcoal treatment during recrystallization. Activated charcoal has a high surface area that adsorbs colored impurities. Add a small amount of charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. |
| Low Recovery from Acid-Base Extraction | 1. Incomplete Acidification: The pH of the aqueous layer was not lowered sufficiently to fully protonate the carboxylate salt.[3] 2. Incomplete Extraction: An insufficient volume or number of extractions were performed on the initial organic layer. | 1. Check the pH with litmus or pH paper. Ensure the aqueous solution is strongly acidic (pH < 2) after adding acid (e.g., HCl) to precipitate the product.[4] 2. Perform multiple extractions with the basic solution (e.g., 3 x 30 mL instead of 1 x 90 mL) to ensure all the carboxylic acid is converted to its salt and transferred to the aqueous layer. |
| Broad Melting Point Range | Presence of Impurities: Impurities disrupt the crystal lattice, causing the solid to melt over a wide range of temperatures at a lower temperature than the pure compound. | The product requires further purification. Consider a second recrystallization from a different solvent system or purification by column chromatography to separate closely related impurities.[3] |
| Streaking/Tailing on TLC or HPLC | Carboxylic Acid Interaction: The acidic proton of the carboxyl group is interacting strongly with the stationary phase (e.g., silica gel). | Modify the mobile phase. For column chromatography or TLC, add a small amount (0.5-1%) of acetic acid to the eluent. For reverse-phase HPLC, add an acid like trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase to keep the compound protonated.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the most robust, all-purpose purification method for this compound?
For general-purpose purification to remove non-acidic impurities, acid-base extraction is exceptionally robust and scalable.[7][8] It leverages the acidic nature of the carboxylic acid group to selectively move the desired compound from an organic solvent into an aqueous basic solution, leaving neutral impurities behind. The pure acid is then recovered by acidification.[4]
Q2: How do I select the best solvent for recrystallization?
The ideal solvent should exhibit high solubility for this compound at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C). Based on the properties of similar substituted benzoic acids, good starting points include:
-
Ethanol/Water or Methanol/Water mixtures: The compound is likely soluble in hot alcohol and less soluble in water. A mixed solvent system allows for fine-tuning of solubility.[2]
-
Toluene or Heptane/Ethyl Acetate mixtures: These systems offer a range of polarities. It is recommended to test solubility in small test tubes with a few milligrams of crude product before committing to a large-scale recrystallization.[2]
Q3: My crude product is an ester precursor. Will acid-base extraction work?
Yes, and it is the ideal method. During the extraction with an aqueous base (e.g., NaOH, NaHCO₃), the target carboxylic acid will be deprotonated and move to the aqueous layer. The neutral ester precursor will remain in the organic layer and be discarded.[7]
Q4: When should I choose column chromatography over recrystallization?
Column chromatography is preferred when impurities are chemically very similar to the desired product (e.g., regioisomers) and have similar solubilities, making separation by recrystallization inefficient.[9] While more time-consuming and solvent-intensive, chromatography offers superior resolving power for difficult separations.[5]
Q5: How can I confirm the purity of my final product?
A combination of methods should be used:
-
Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) that matches the literature value is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity. A single sharp peak indicates a pure compound.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect any remaining impurities.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic this compound from neutral or basic impurities.
Caption: Workflow for acid-base extraction purification.
Methodology:
-
Dissolution: Dissolve the crude this compound (~1.0 g) in a suitable organic solvent (~30 mL) like diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction: Add ~30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[7] Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction (Step 2 & 3) on the organic layer two more times with fresh 30 mL portions of NaHCO₃ solution, combining all aqueous extracts. This ensures complete transfer of the acid. The organic layer, containing neutral impurities, can now be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH < 2, check with pH paper). A white precipitate of the pure product should form.[3][4]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of ice-cold water to remove any residual salts. Allow the solid to dry completely under vacuum or in a desiccator.
Protocol 2: Purification by Recrystallization
This protocol is suitable for removing small amounts of impurities when a suitable solvent is identified.
Methodology:
-
Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair (e.g., ethanol/water) where the crude product is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid (~1.0 g) in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Briefly heat the mixture to boiling again.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals thoroughly.
References
- 1. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 5. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
common side reactions in the synthesis of dichlorobenzoic acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of dichlorobenzoic acids. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance and troubleshooting advice for the common challenges encountered during the synthesis of these important chemical intermediates. This resource is structured in a flexible question-and-answer format to directly address the specific issues you may face in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I am synthesizing 2,4-dichlorobenzoic acid by the oxidation of 2,4-dichlorotoluene, but I am getting a low yield and several impurities. What are the likely side reactions?
The synthesis of dichlorobenzoic acids via the oxidation of the corresponding dichlorotoluenes is a common and effective method. However, several side reactions can occur, leading to reduced yields and the formation of impurities.
The primary side reactions in the oxidation of dichlorotoluenes, particularly when using strong oxidizing agents like potassium permanganate (KMnO₄), are:
-
Incomplete Oxidation: The oxidation may stop at the intermediate aldehyde stage (e.g., 2,4-dichlorobenzaldehyde), especially if the reaction conditions (temperature, reaction time, or amount of oxidant) are insufficient.
-
Over-oxidation and Ring Cleavage: Under harsh conditions, the aromatic ring can be susceptible to oxidative cleavage, leading to a complex mixture of aliphatic carboxylic acids and degradation of the desired product.
-
Formation of Positional Isomers: The purity of your final product is highly dependent on the isomeric purity of your starting 2,4-dichlorotoluene. Commercial dichlorotoluene is often produced by the chlorination of toluene, which can yield a mixture of isomers. These isomeric dichlorotoluenes will be oxidized to their corresponding dichlorobenzoic acid isomers, which can be difficult to separate from the desired 2,4-dichlorobenzoic acid.
To troubleshoot these issues, consider the following:
-
Ensure Complete Oxidation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material and the intermediate aldehyde. If the reaction stalls, a small additional portion of the oxidizing agent can be added.
-
Control Reaction Conditions: Carefully control the temperature and the rate of addition of the oxidizing agent to avoid excessive heat generation, which can promote over-oxidation.
-
Purify the Starting Material: If isomeric purity is critical, consider purifying the starting 2,4-dichlorotoluene by fractional distillation before oxidation.
Troubleshooting Guides for Specific Synthetic Routes
This section provides detailed troubleshooting for common issues encountered in prevalent synthetic methods for dichlorobenzoic acids.
Method 1: Grignard Reaction with Carbon Dioxide
The Grignard reaction is a powerful tool for forming the carboxyl group on the dichlorobenzene ring. However, it is notoriously sensitive to reaction conditions.
Q: My Grignard reaction for the synthesis of 3,5-dichlorobenzoic acid is not initiating. What are the possible causes and solutions?
-
Potential Cause: The most common reason for the failure of a Grignard reaction to initiate is the presence of moisture. Grignard reagents are extremely reactive towards protic sources like water.
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying or oven-drying, and assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
-
-
Potential Cause: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction with the aryl halide.
-
Solution 1: Add a small crystal of iodine to the reaction flask. The iodine reacts with the magnesium surface, exposing fresh metal.
-
Solution 2: Gently crush the magnesium turnings with a dry glass rod inside the reaction flask to expose a fresh surface.
-
Solution 3: Add a few drops of a pre-formed Grignard reagent to initiate the reaction.
-
Q: I have a significant amount of a biphenyl byproduct in my Grignard reaction. How can I minimize its formation?
The formation of biphenyl derivatives is a common side reaction in Grignard syntheses, arising from the coupling of the Grignard reagent with the unreacted aryl halide.[1][2] This is particularly favored at higher temperatures and concentrations.
-
Mechanism of Biphenyl Formation:
Caption: Formation of Biphenyl Byproduct in Grignard Reaction.
-
Solution:
-
Control the rate of addition: Add the aryl halide solution to the magnesium suspension dropwise to maintain a gentle reflux and avoid localized high concentrations of the aryl halide.[3]
-
Maintain a low temperature: While the reaction needs to be initiated, runaway temperatures can favor the coupling reaction. Use an ice bath to moderate the reaction if it becomes too vigorous.[3]
-
Method 2: Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including halogens and cyano groups (which can then be hydrolyzed to carboxylic acids), onto an aromatic ring via a diazonium salt intermediate.[1][4]
Q: My diazotization of 3,5-dichloroaniline is producing colored impurities. What is happening and how can I prevent it?
-
Potential Cause: Diazonium salts are often unstable at temperatures above 5°C and can decompose.[5] The formation of colored azo compounds is a common side reaction that occurs when the diazonium salt couples with unreacted aniline or other electron-rich aromatic species present in the reaction mixture.[5]
Caption: Formation of Colored Azo Impurities.
-
Solution:
-
Strict Temperature Control: Maintain a low temperature (0-5°C) throughout the diazotization process using an ice-salt bath.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and with vigorous stirring to prevent localized warming and to avoid an excess of nitrous acid.
-
Ensure Acidity: Maintain a slight excess of acid to prevent the coupling reaction that forms azo dyes.
-
Q: I am observing a significant amount of phenolic byproducts in my Sandmeyer reaction. Why is this happening?
-
Potential Cause: The diazonium salt can react with water to form a phenol, a common side reaction, especially if the temperature is not kept low.[5]
Caption: Formation of Phenolic Byproducts.
-
Solution:
-
Maintain Low Temperature: Strictly control the temperature during both the diazotization and the subsequent displacement reaction.
-
Use Freshly Prepared Diazonium Salt: Use the cold diazonium salt solution immediately after its preparation.
-
Method 3: Oxidation of Dichlorotoluenes
Q: What are the best practices for the oxidation of 2,4-dichlorotoluene to 2,4-dichlorobenzoic acid to maximize yield and purity?
-
Choice of Oxidant: Potassium permanganate (KMnO₄) is a strong and effective oxidizing agent for this transformation.[6][7] Other oxidizing agents like nitric acid or air oxidation with a cobalt-manganese catalyst can also be used.[5][8]
-
Reaction Conditions: The reaction with KMnO₄ is typically carried out in an aqueous solution under reflux.[6][7]
-
Work-up: After the reaction, the excess KMnO₄ is quenched (e.g., with sodium bisulfite), and the manganese dioxide byproduct is removed by filtration. The dichlorobenzoic acid is then precipitated by acidifying the filtrate.[6]
-
Troubleshooting:
-
Incomplete Reaction: If the characteristic purple color of the permanganate disappears but the starting material is still present (as determined by TLC), more KMnO₄ can be added in small portions.
-
Product Contamination with Manganese Dioxide: Ensure thorough filtration to remove all MnO₂ precipitate. Washing the filter cake with hot water can help recover any adsorbed product.[7]
-
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichlorobenzoic Acid via Grignard Reaction
This protocol describes the synthesis of 3,5-dichlorobenzoic acid from 1-bromo-3,5-dichlorobenzene.
Materials:
-
1-bromo-3,5-dichlorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
6 M Hydrochloric acid
-
5% aqueous Sodium hydroxide
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a small crystal of iodine to the cooled flask under a nitrogen atmosphere.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Dissolve 1-bromo-3,5-dichlorobenzene in anhydrous ether and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and the onset of reflux.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly pour the Grignard solution over an excess of crushed dry ice in a separate beaker with gentle stirring.
-
-
Work-up and Purification:
-
Allow the excess dry ice to sublime, then slowly add 6 M HCl to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract the product into a 5% aqueous NaOH solution.
-
Wash the aqueous layer with ether, then acidify with 6 M HCl to precipitate the 3,5-dichlorobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent like ethanol/water or acetic acid for further purification.[9]
-
Protocol 2: Synthesis of 2,4-Dichlorobenzoic Acid by Oxidation of 2,4-Dichlorotoluene
This protocol is adapted from established procedures for the oxidation of substituted toluenes.[6][7]
Materials:
-
2,4-dichlorotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric acid
-
Decolorizing carbon (optional)
Procedure:
-
Oxidation:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 2,4-dichlorotoluene, water, and potassium permanganate.
-
Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed.
-
Continue the reflux for several hours until the permanganate color is gone. Monitor the reaction by TLC.
-
-
Work-up:
-
Cool the reaction mixture slightly. If any purple color remains, add small portions of sodium bisulfite until the solution is colorless or brown.
-
Filter the hot solution by vacuum filtration to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.
-
If the filtrate is colored, add a small amount of decolorizing carbon and filter again.
-
-
Isolation and Purification:
-
Acidify the hot filtrate with concentrated hydrochloric acid to precipitate the 2,4-dichlorobenzoic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystalline product by vacuum filtration, wash with cold water, and dry.
-
For higher purity, the product can be recrystallized from a suitable solvent. A method involving the formation of an α-methylbenzylamine salt has been shown to be effective in removing positional isomers.[10]
-
Data Presentation
Table 1: Common Side Products in Dichlorobenzoic Acid Synthesis
| Synthesis Route | Target Isomer | Common Side Products |
| Chlorination of Toluene | Mixture of isomers | Positional isomers (e.g., 2,3-, 2,5-, 2,6-, 3,4-, 3,5-dichlorotoluene) |
| Grignard Reaction | e.g., 3,5- | Biphenyl derivatives (e.g., 3,3',5,5'-tetrachlorobiphenyl) |
| Sandmeyer Reaction | e.g., 2,5- | Phenols (e.g., 2,5-dichlorophenol), Azo compounds |
| Oxidation of Dichlorotoluene | e.g., 2,4- | Dichlorobenzaldehydes (incomplete oxidation), Ring-cleavage products |
Table 2: Typical Isomer Distribution in the Chlorination of Toluene
The distribution of isomers during the chlorination of toluene is highly dependent on the catalyst and reaction conditions.
| Catalyst | o-chlorotoluene (%) | p-chlorotoluene (%) | m-chlorotoluene (%) | Dichlorotoluenes (%) | Reference |
| [BMIM]Cl-2ZnCl₂ | 65.4 | 26.0 | ~3.5 | ~4.0 | [2] |
| Nanosized Zeolite K-L | 20.0 | 76.2 | - | - | [10] |
| FeCl₃ | ~50 | ~50 | Minor | - | [10] |
| ZrCl₄ | High ortho content | Low para content | Trace | - | [11] |
References
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. JPS5553239A - Preparation of 2,4-dichlorobenzoic acid - Google Patents [patents.google.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. US3000975A - Chlorination of toluene - Google Patents [patents.google.com]
Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with this class of compounds. As acidic analytes, benzoic acid and its derivatives present unique chromatographic behaviors that require careful method optimization. This resource provides in-depth, cause-and-effect troubleshooting, field-proven protocols, and authoritative references to ensure the integrity and robustness of your analytical results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the analysis of benzoic acid derivatives.
Q1: Why is the chromatographic peak for my benzoic acid derivative tailing?
Peak tailing is the most frequent issue when analyzing acidic compounds like benzoic acid derivatives on silica-based reversed-phase columns.[1][2] The primary cause is undesirable secondary interactions between the analyte and the stationary phase.[3][4][5] Specifically, at a mobile phase pH above 3, residual silanol groups (Si-OH) on the silica surface become ionized (Si-O⁻).[2][3] These negatively charged sites can interact strongly with the acidic protons of your analyte, causing a portion of the molecules to lag behind as they travel through the column, resulting in an asymmetrical peak with a "tail".[3][4]
Q2: How does mobile phase pH critically affect the peak shape and retention of my analyte?
Mobile phase pH is the most critical parameter for controlling the retention and peak shape of ionizable compounds like benzoic acid derivatives.[6] To achieve sharp, symmetrical peaks and stable retention, the analyte must be in a single, un-ionized (neutral) state.[1] For a weak acid like a benzoic acid derivative, this is accomplished by setting the mobile phase pH at least 1.5 to 2 units below its pKa.[1][7] In this "ion-suppressed" form, the analyte interacts predictably with the hydrophobic stationary phase, leading to better retention and peak shape.[6] Conversely, if the pH is near or above the pKa, the analyte will exist in a mix of ionized and un-ionized forms, or predominantly as the more polar benzoate anion, which has less retention and is prone to poor peak shape.[6][8]
Q3: My retention times are drifting or shifting between injections. What is the likely cause?
Retention time instability is often traced back to the mobile phase or the HPLC system's hardware.[9] The most common causes include:
-
Inadequately Buffered Mobile Phase: If the pH is not properly controlled with a buffer, small changes can lead to significant shifts in the retention of pH-sensitive analytes.[10]
-
Improper Mobile Phase Preparation: Inconsistent mixing of solvents or evaporation of the more volatile organic component can alter the mobile phase composition over time.[9][11]
-
Lack of Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase, especially after a gradient run or when the mobile phase is changed.[9]
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention times. Using a column oven is crucial for stability.[9][12]
-
Pump Issues or Leaks: Air bubbles in the pump, faulty check valves, or leaks in the system can cause inconsistent flow rates, directly impacting retention times.[9]
Q4: How can I improve the separation (resolution) between two closely eluting benzoic acid derivatives?
Poor resolution occurs when peaks overlap, making accurate quantification difficult.[10][13] To improve it, you can manipulate column efficiency, selectivity, or retention.[10] Key strategies include:
-
Optimize Mobile Phase Selectivity: Adjusting the pH can alter the ionization and, therefore, the relative retention of different derivatives.[14] You can also change the organic modifier (e.g., from acetonitrile to methanol) or modify the organic/aqueous ratio.[15]
-
Switch to a Gradient: If an isocratic method is insufficient, a gradient elution (gradually increasing the organic solvent percentage) can help separate compounds with different polarities.[14]
-
Increase Column Efficiency: Use a longer column or a column packed with smaller particles to increase the theoretical plate number (N), which enhances separation power.[10]
-
Select a Different Stationary Phase: If mobile phase optimization is not enough, consider a column with different selectivity, such as a phenyl or pentafluorophenyl (PFP) phase, which can offer alternative interactions.[16]
Systematic Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems, organized by the observed symptom.
Problem 1: Poor Peak Shape (Tailing, Fronting, Broadening)
A symmetrical, Gaussian peak is ideal for accurate integration. Deviations like tailing, fronting, or broadening indicate underlying issues.[17]
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Potential Causes & Solutions:
-
Secondary Silanol Interactions (Primary Cause):
-
Causality: As explained in the FAQs, ionized silanols on the silica backbone create active sites that interact with acidic analytes, causing tailing.[3][5] This effect is more pronounced at mid-range pH (e.g., pH > 3).[3]
-
Solution: Suppress the ionization of both the analyte and the silanol groups. Operate at a low pH (e.g., 2.5-3.0) using a suitable buffer or acidifier like formic acid or phosphoric acid.[7] Additionally, use a high-quality, end-capped column where most residual silanols have been chemically deactivated.[3][5]
-
-
Column Mass Overload:
-
Causality: Injecting too much sample mass saturates the stationary phase, leading to a non-linear relationship between the analyte and the column. The excess analyte moves through the column faster, resulting in a characteristic "shark-fin" or fronting peak, though tailing can also occur.[5][14][18]
-
Solution: Systematically dilute your sample and re-inject, or reduce the injection volume.[12][18] A sharp, symmetrical peak upon dilution confirms overload was the issue.
-
-
Column Degradation or Contamination:
-
Causality: Over time, columns can become contaminated with strongly retained sample matrix components, or the stationary phase can degrade, creating active sites or voids.[7][14] This disrupts the uniform flow path, causing peak broadening and tailing.[18]
-
Solution: Implement a robust column washing protocol to remove contaminants (see Protocol 2).[1] If performance does not improve, the column may be permanently damaged and should be replaced. Using a guard column can significantly extend the life of your analytical column.[14][18]
-
-
Extra-Column Volume (ECV):
-
Causality: Excessive volume from long or wide-bore tubing, fittings, or a large detector cell can cause the analyte band to spread out before it even reaches the detector, leading to peak broadening.[2][7]
-
Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005") between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.[2]
-
Problem 2: Poor Resolution & Selectivity
Resolution (Rs) is a measure of how well two peaks are separated. An Rs value of >1.5 is generally desired for baseline separation.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition:
-
Causality: The mobile phase composition dictates the separation selectivity. An improper ratio of organic solvent to aqueous buffer can result in insufficient retention or cause analytes to co-elute.[10] The choice of organic modifier (acetonitrile vs. methanol) can also alter selectivity.
-
Solution: Systematically adjust the isocratic organic solvent percentage. A 5-10% change can have a significant effect.[7] If co-elution persists, develop a gradient method, starting with a lower percentage of organic solvent and increasing it over the run.[14]
-
-
Incorrect Mobile Phase pH:
-
Causality: The ionization state of benzoic acid derivatives is pH-dependent. If two derivatives have different pKa values, adjusting the mobile phase pH can change their relative hydrophobicity and thus their retention times, improving separation.[6][14]
-
Solution: Evaluate the pKa values of your analytes (see Table 1). Adjust the mobile phase pH to maximize the difference in their ionization states and, consequently, their retention.
-
-
Inappropriate Column Temperature:
-
Causality: Temperature affects mobile phase viscosity and mass transfer kinetics. Inconsistent temperature leads to retention time drift and can reduce efficiency.[12]
-
Solution: Use a column oven to maintain a stable and elevated temperature (e.g., 30-40 °C). This often improves peak shape and can sometimes enhance resolution.[12][15]
-
Problem 3: Quantitation Issues (Carryover & Ghost Peaks)
Accurate quantification requires a clean baseline and no interference from previous injections.
Potential Causes & Solutions:
-
Analyte Carryover:
-
Causality: Carryover occurs when analyte from a previous, often high-concentration, injection adsorbs to surfaces in the flow path (e.g., injector needle, valve rotor) and then leaches out during a subsequent run.[19] This is common with "sticky" compounds.[20]
-
Solution: Optimize the autosampler's needle wash protocol. Use a strong solvent in the wash solution that can fully dissolve your analyte.[19] Implementing dual-solvent washes (e.g., an organic solvent followed by an aqueous one) can be very effective.[19] Routinely run blank injections (injecting only mobile phase or sample solvent) after high-concentration samples to diagnose and quantify carryover.[20]
-
-
Ghost Peaks (Contamination):
-
Causality: Ghost peaks are unexpected peaks that appear in your chromatogram, often during a gradient run. They can originate from contaminated solvents, glassware, or buildup of impurities on the column that elute as the mobile phase strength increases.[18][21]
-
Solution: Always use fresh, HPLC-grade solvents and high-purity water.[18] Filter all buffers and samples before use.[15] If contamination is suspected, systematically replace each mobile phase component to identify the source.
-
Key Protocols and Methodologies
Protocol 1: Mobile Phase pH Adjustment for Ion Suppression
-
Objective: To set the mobile phase pH at least 1.5 units below the analyte's pKa to ensure it is in a single, un-ionized state.
-
Materials: HPLC-grade water, HPLC-grade organic solvent (e.g., Acetonitrile), acidifier (e.g., Formic Acid, Phosphoric Acid), calibrated pH meter, 0.22 µm or 0.45 µm membrane filter.
-
Procedure:
-
Determine Analyte pKa: Consult Table 1 or other literature for the pKa of your specific benzoic acid derivative.
-
Prepare Aqueous Phase: Measure the required volume of HPLC-grade water.
-
Adjust pH: While stirring, add the acidifier dropwise to the aqueous phase until the pH meter shows a stable reading at the target pH (e.g., pH 2.5-3.0 for most benzoic acids).
-
Add Organic Solvent: Add the required volume of organic solvent to the pH-adjusted aqueous phase to achieve the final desired mobile phase composition.
-
Filter and Degas: Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm filter to remove particulates and degas thoroughly using sonication or helium sparging.[1][21]
-
Protocol 2: Robust Column Flushing and Regeneration
-
Objective: To wash the column with a series of strong solvents to elute hydrophobic and polar contaminants.
-
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Flush Buffer: Wash the column with 10-20 column volumes of HPLC-grade water (with no buffer) to remove any buffer salts.[1]
-
Flush with Intermediate Solvent: Flush the column with 10-20 column volumes of Isopropanol.
-
Flush with Strong Organic Solvent: Flush with 10-20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.[1][7]
-
Re-equilibrate: Reconnect the column and thoroughly equilibrate with the initial mobile phase conditions until a stable baseline is achieved.
-
Data Presentation & Visualization
Tables for Quick Reference
Table 1: pKa Values for Common Benzoic Acid Derivatives This table provides approximate pKa values to guide mobile phase pH selection. Actual values can vary slightly with solvent and temperature.
| Compound | Approximate pKa | Recommended Mobile Phase pH |
| Benzoic Acid | 4.2 | ≤ 2.7 |
| Salicylic Acid | 3.0 | ≤ 1.5 |
| 4-Hydroxybenzoic Acid | 4.5 | ≤ 3.0 |
| Acetylsalicylic Acid | 3.5 | ≤ 2.0 |
| 4-Aminobenzoic Acid | 4.9 (acid), 2.4 (base) | ~3.5 (zwitterionic) or ≤ 1.0 |
Table 2: Example Starting HPLC Conditions for Benzoic Acid Derivatives This is a general-purpose starting point. Method optimization is required for specific applications.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection (UV) | 235 nm or Diode Array Detector (DAD) |
Diagrams for Conceptual Understanding
Caption: Effect of pH on a benzoic acid derivative's ionization and chromatographic behavior.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. acdlabs.com [acdlabs.com]
- 6. agilent.com [agilent.com]
- 7. uhplcs.com [uhplcs.com]
- 8. agilent.com [agilent.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. youtube.com [youtube.com]
- 13. Solving Common Errors in HPLC [omegascientific.com.sg]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. uhplcs.com [uhplcs.com]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. mastelf.com [mastelf.com]
- 19. mastelf.com [mastelf.com]
- 20. How HPLC-MS Prevents Carryover In Sticky Analyte Methods? [eureka.patsnap.com]
- 21. HPLCトラブルシューティングガイド [sigmaaldrich.com]
optimization of reaction conditions for 3,5-Dichloro-4-propoxybenzoic acid synthesis
An in-depth guide to optimizing the synthesis of 3,5-Dichloro-4-propoxybenzoic acid, tailored for chemistry professionals.
Technical Support Center: Synthesis of this compound
Welcome to the technical support guide for the synthesis of this compound. As Senior Application Scientists, we have designed this resource to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this two-step synthesis. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
The synthesis of this compound is typically achieved through a two-step process:
-
Williamson Ether Synthesis: O-alkylation of 3,5-dichloro-4-hydroxybenzonitrile with a propyl halide.
-
Nitrile Hydrolysis: Conversion of the resulting 3,5-dichloro-4-propoxybenzonitrile to the corresponding carboxylic acid.
This guide is structured into a troubleshooting section for immediate problem-solving and a comprehensive FAQ section for deeper understanding.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a logical workflow to diagnose and resolve the issue.
Question: My Williamson ether synthesis step is resulting in a very low yield of 3,5-dichloro-4-propoxybenzonitrile. What are the likely causes and how can I improve it?
Answer: Low yield in this SN2 reaction is a common issue stemming from several potential factors. The Williamson ether synthesis is highly sensitive to reaction conditions.[1][2] A systematic review of your setup is the best approach.
dot
Caption: Troubleshooting workflow for low yield.
1. Reagent and System Integrity:
-
Anhydrous Conditions: The alkoxide intermediate formed from 3,5-dichloro-4-hydroxybenzonitrile is a strong base and is readily quenched by water. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Solvents must be strictly anhydrous.[1]
-
Base Quality: Sodium hydride (NaH) is a common choice for deprotonating the starting phenol. It should be a fine, gray powder. If it appears chunky or white, it may have oxidized and lost its activity.[1] Use fresh NaH from a sealed container.
-
Propylating Agent: Use a primary alkyl halide like 1-bromopropane or 1-iodopropane. The reactivity order is R-I > R-Br > R-Cl.[3] Secondary halides like 2-bromopropane will significantly increase the likelihood of the competing E2 elimination side reaction, drastically reducing the yield of the desired ether.[4]
2. Optimization of Reaction Conditions:
The interplay between solvent, temperature, and reaction time is critical.
| Parameter | Recommendation | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | These solvents solvate the sodium cation (from NaH), leaving a more reactive, "naked" alkoxide nucleophile. Protic solvents (like ethanol) will solvate the nucleophile, reducing its reactivity.[1][2] |
| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward.[4] K₂CO₃ is a milder, safer alternative but may require higher temperatures or longer reaction times.[5] |
| Temperature | 50-80 °C | Higher temperatures increase the reaction rate but can also promote the E2 elimination side reaction.[1] Monitor the reaction by TLC to find the optimal balance. Start lower and gradually increase if the reaction is sluggish. |
| Reaction Time | 2-8 hours | Reaction progress should be monitored by TLC. Prolonged heating after completion can lead to product decomposition.[1][2] |
3. Side Reactions:
The primary competing reaction is E2 elimination, promoted by the strong basicity of the phenoxide. Using a primary alkyl halide and avoiding excessively high temperatures minimizes this pathway.[4]
Question: The hydrolysis of my 3,5-dichloro-4-propoxybenzonitrile is incomplete or has stalled. How can I drive the reaction to completion?
Answer: Nitrile hydrolysis is notoriously slow and often requires harsh conditions to proceed to the carboxylic acid.[6][7] The reaction proceeds through an amide intermediate, which must then also be hydrolyzed.
dot
Caption: Two-stage nitrile hydrolysis pathway.
Whether you choose acidic or basic hydrolysis, the key is often more forcing conditions.
| Hydrolysis Type | Conditions | Pros | Cons |
| Acidic | Reflux in aqueous strong acid (e.g., 6M HCl or 30-50% H₂SO₄) | Directly yields the carboxylic acid product upon workup. The final protonation of the ammonia byproduct (to NH₄⁺) is irreversible and helps drive the reaction to completion.[8] | Can cause degradation of acid-sensitive substrates. Requires long reflux times (12-24h). |
| Basic | Reflux in aqueous strong base (e.g., 10-25% NaOH or KOH) | Generally faster than acidic hydrolysis for many substrates. | Forms a carboxylate salt, requiring a separate acidification step to precipitate the product. Ammonia gas is evolved, which requires good ventilation.[6] |
Troubleshooting Steps:
-
Increase Reagent Concentration: If you are using dilute acid or base, increasing the concentration can significantly accelerate the reaction.
-
Increase Temperature: Ensure the reaction is at a vigorous reflux.
-
Extend Reaction Time: These reactions are often left for 24 hours or more. Use TLC or LC-MS to monitor for the disappearance of the starting nitrile and the intermediate amide.
-
Consider a Co-solvent: If your nitrile has poor solubility in the aqueous medium, adding a high-boiling, water-miscible co-solvent like ethanol or dioxane can improve reaction rates.
Frequently Asked Questions (FAQs)
Question: What is the detailed, optimized protocol for the two-step synthesis of this compound?
Answer: Below are field-proven, step-by-step protocols for both stages of the synthesis.
Part 1: Williamson Ether Synthesis of 3,5-dichloro-4-propoxybenzonitrile
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloro-4-hydroxybenzonitrile (1.0 eq). Seal the flask with a septum and purge the system with nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of starting material) via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable; handle with extreme care under an inert atmosphere.[9] Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Alkylation: Add 1-bromopropane (1.3 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting phenol spot has disappeared.
-
Workup: Cool the mixture to room temperature and cautiously quench by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.
Part 2: Basic Hydrolysis to this compound
-
Setup: In a round-bottom flask, combine the 3,5-dichloro-4-propoxybenzonitrile (1.0 eq) with a 20% aqueous solution of sodium hydroxide (NaOH, approx. 5-8 eq).
-
Reaction: Attach a reflux condenser and heat the mixture to a vigorous reflux (approx. 100-110 °C) with stirring for 12-24 hours. The reaction should become homogeneous as the carboxylate salt forms. Monitor by TLC or LC-MS for the disappearance of starting material.
-
Workup: Cool the reaction mixture to room temperature and then further in an ice bath.
-
Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is ~1-2. A white precipitate of this compound will form.[6]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Purification: Dry the solid product in a vacuum oven. If necessary, the product can be further purified by recrystallization from ethanol or a toluene/hexanes mixture.
Question: What are the critical safety considerations for the reagents used in this synthesis?
Answer: Safety is paramount. A thorough risk assessment should be conducted before beginning.
| Reagent | Hazards | Handling Precautions |
| Sodium Hydride (NaH) | Flammable solid, water-reactive (releases flammable H₂ gas), causes severe skin and eye burns.[9] | Handle only under an inert atmosphere (glovebox or nitrogen/argon line). Never allow contact with water or protic solvents. Use appropriate PPE, including flame-retardant lab coat, safety goggles, and gloves.[9] |
| 1-Bromopropane | Flammable liquid, toxic, irritant, potential reproductive toxin.[10] | Use only in a well-ventilated chemical fume hood. Avoid inhalation of vapors and skin contact. Wear appropriate gloves and eye protection.[10] |
| DMF (Solvent) | Combustible liquid, moderate toxicity, readily absorbed through the skin. | Handle in a fume hood. Avoid skin contact by wearing appropriate gloves (nitrile gloves offer limited protection; butyl rubber is preferred for prolonged handling). |
| Strong Acids/Bases (HCl, NaOH) | Corrosive, cause severe burns. | Always wear safety goggles, a lab coat, and appropriate gloves. Add acid to water, never the other way around, during dilutions. Ensure a safety shower and eyewash station are accessible. |
Question: Can you explain the reaction mechanisms involved?
Answer: Certainly. Understanding the mechanisms is key to troubleshooting and optimization.
-
Williamson Ether Synthesis (SN2 Mechanism): This reaction is a classic bimolecular nucleophilic substitution (SN2).[2]
-
Step 1 (Deprotonation): The strong base (NaH) removes the acidic proton from the phenolic hydroxyl group of 3,5-dichloro-4-hydroxybenzonitrile to form a sodium phenoxide. This phenoxide is a potent nucleophile.
-
Step 2 (Nucleophilic Attack): The negatively charged oxygen of the phenoxide attacks the electrophilic carbon atom of 1-bromopropane. This occurs via a "backside attack," simultaneously displacing the bromide leaving group.[2] This concerted step is stereospecific (if the carbon were chiral, it would lead to an inversion of configuration).[4]
-
-
Nitrile Hydrolysis (Base-Catalyzed): The hydrolysis of a nitrile to a carboxylate is a multi-step process.[8]
-
Step 1: The hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbon of the nitrile triple bond.
-
Step 2: The resulting nitrogen anion is protonated by water to form an imidic acid, which quickly tautomerizes to the more stable amide intermediate.[7]
-
Step 3: The hydroxide then attacks the carbonyl carbon of the amide.
-
Step 4: The tetrahedral intermediate collapses, eliminating ammonia (NH₃) and forming the carboxylic acid.
-
Step 5: In the strong basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, and the ammonia is evolved as a gas.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. francis-press.com [francis-press.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
identifying and removing impurities from 3,5-Dichloro-4-propoxybenzoic acid
Welcome to the dedicated technical support center for 3,5-Dichloro-4-propoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities from this key chemical intermediate. Our guidance is rooted in established analytical principles and validated purification methodologies to ensure the integrity of your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a halogenated aromatic carboxylic acid. Its structure, featuring a benzoic acid core with two chlorine atoms and a propoxy group, makes it a valuable building block in organic synthesis. It is often utilized as an intermediate in the development of novel pharmaceutical agents and other specialty chemicals. The specific substitution pattern can influence the physicochemical properties of the final active pharmaceutical ingredient (API), such as lipophilicity and metabolic stability.
Q2: What is the most probable synthetic route for this compound and what does this imply for potential impurities?
A2: The most common and logical synthetic pathway is a Williamson ether synthesis .[1][2] This reaction involves the deprotonation of the starting material, 3,5-Dichloro-4-hydroxybenzoic acid, to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a propyl halide (e.g., 1-bromopropane or 1-iodopropane).
This synthesis route directly informs the likely impurity profile. Key potential impurities include:
-
Unreacted Starting Materials: Residual 3,5-Dichloro-4-hydroxybenzoic acid.
-
Reagent-Related Impurities: Excess propyl halide and any byproducts from its degradation.
-
Side-Reaction Products: While the SN2 reaction is generally efficient with primary halides, potential side reactions can occur.[2][3]
-
Residual Solvents: Solvents used in the reaction (e.g., DMF, acetonitrile) or during workup and purification.[1]
Q3: Why is it critical to control impurities in a compound like this compound?
A3: As an intermediate in drug development, the purity of this compound is paramount. Impurities can be carried through subsequent synthetic steps, potentially leading to the formation of undesired and difficult-to-remove byproducts in the final API. According to regulatory guidelines such as ICH Q3A(R2), impurities in new drug substances must be identified, qualified, and controlled to ensure the safety and efficacy of the final drug product.[4][5][6][7] Even small amounts of certain impurities can have unintended pharmacological or toxicological effects.[8][9]
Impurity Identification: A Multi-Technique Approach
The accurate identification and quantification of impurities is the foundation of any purification strategy. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for separating and quantifying impurities in pharmaceutical intermediates.[10] A reversed-phase method is typically most effective for a compound of this polarity.
dot
Caption: HPLC analysis workflow for impurity profiling.
Recommended Starting HPLC Conditions:
| Parameter | Recommended Setting | Rationale & Expertise |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. A phenyl column could be an alternative for enhanced pi-pi interactions if separation from aromatic impurities is challenging.[11] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5-3.0) | Acidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape.[12][13] |
| Mobile Phase B | Acetonitrile or Methanol (HPLC Grade) | These are common organic modifiers for reversed-phase HPLC. Acetonitrile often provides sharper peaks and lower backpressure. |
| Gradient | Start with a higher aqueous percentage (e.g., 60% A) and ramp to a higher organic percentage (e.g., 95% B). | A gradient elution is recommended for separating compounds with a range of polarities, such as the starting material, product, and potential byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-35 °C | Elevated temperature can improve peak efficiency and reduce viscosity, but should be controlled for reproducibility.[14] |
| Detection | UV at ~247 nm | Aromatic carboxylic acids typically have strong UV absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity.[13] |
Troubleshooting Common HPLC Issues:
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column; column overload. | Ensure mobile phase pH is low enough to fully suppress ionization. Reduce injection concentration/volume.[15] |
| Poor Resolution | Inappropriate mobile phase composition or gradient. | Optimize the gradient slope. Try a different organic modifier (e.g., methanol instead of acetonitrile). Consider a different column chemistry (e.g., Phenyl).[15] |
| Ghost Peaks | Contamination in the mobile phase or carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phase.[16] Implement a robust needle wash protocol in the autosampler method. |
| Baseline Drift | Column not fully equilibrated; mobile phase composition changing. | Ensure the column is equilibrated for a sufficient time before injection. Check for leaks and ensure proper solvent mixing.[14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of unknown impurities.[17][18][19] While HPLC provides quantitative data, NMR helps to identify what the impurities are.
-
¹H NMR: Can be used to identify and quantify impurities if their signals are resolved from the main component. For example, the absence of the phenolic proton signal from the starting material (3,5-Dichloro-4-hydroxybenzoic acid) and the appearance of signals corresponding to the propoxy group (-OCH₂CH₂CH₃) are key indicators of a successful reaction.
-
Quantitative NMR (qNMR): With the use of an internal standard, qNMR can provide highly accurate quantification of the main component and its impurities without the need for reference standards for each impurity.
Impurity Removal: Purification Strategies
The choice of purification method depends on the nature and quantity of the impurities present.
Recrystallization
Recrystallization is often the most effective method for achieving high purity for solid compounds. The key is selecting an appropriate solvent system.
dot
Caption: Logical workflow for purification by recrystallization.
Solvent Selection Guide:
The ideal recrystallization solvent is one in which the this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. The impurities, conversely, should either be insoluble at high temperatures or remain soluble at low temperatures.
| Solvent System | Rationale & Application |
| Ethanol/Water or Methanol/Water | A common choice for aromatic carboxylic acids. Dissolve the crude product in a minimal amount of hot alcohol, then slowly add hot water until the solution becomes slightly turbid. Allow to cool slowly.[20] |
| Toluene | An effective solvent for recrystallizing many aromatic acids. Its higher boiling point allows for a greater solubility difference between hot and cold conditions. |
| Acetic Acid/Water | Can be effective, but removal of residual acetic acid can be challenging and may require extensive drying under vacuum. |
| Hexanes/Ethyl Acetate | A less polar system. Dissolve in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. This is useful for removing more polar impurities. |
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using a solvent in which the compound's melting point is lower than the solvent's boiling point. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
-
No Crystal Formation: The solution may be too dilute, or nucleation is inhibited. Try scratching the inside of the flask with a glass rod to provide a surface for crystal growth. If that fails, reduce the solvent volume by gentle heating and attempt to cool again.
-
Poor Recovery: This can result from using too much solvent, cooling for an insufficient amount of time, or premature crystallization during hot filtration. Ensure the minimum amount of hot solvent is used for dissolution.
Acid-Base Extraction
This technique is highly effective for separating the acidic product from any neutral or basic impurities.
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Extract the organic layer with an aqueous base (e.g., saturated sodium bicarbonate solution). The acidic this compound will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any trapped neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the pH is ~1-2. The purified this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
This method is particularly useful as a preliminary purification step before recrystallization to remove a significant portion of non-acidic impurities.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. m.youtube.com [m.youtube.com]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. usp.org [usp.org]
- 9. uspnf.com [uspnf.com]
- 10. veeprho.com [veeprho.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. dspace.ceu.es [dspace.ceu.es]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 18. epfl.ch [epfl.ch]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Stability of 3,5-Dichloro-4-propoxybenzoic Acid in Solution
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3,5-Dichloro-4-propoxybenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical steps to ensure the integrity of your results.
Introduction: Understanding the Stability Profile
This compound is a multifaceted molecule, and its stability in solution is influenced by the interplay of its structural features: the carboxylic acid group, the aromatic ring, and its chloro and propoxy substituents. While generally stable under standard laboratory conditions, its reactivity can be triggered by specific environmental factors. This guide will delve into the potential degradation pathways and provide actionable solutions.
Troubleshooting Guide: Addressing Common Stability Issues
This section is designed to help you diagnose and resolve common stability problems encountered when working with this compound in solution.
Issue 1: Unexpected pH shift in my buffered solution containing the compound.
-
Potential Cause: Degradation of the compound, leading to the formation of acidic or basic byproducts. A likely cause is the hydrolysis of the propoxy ether linkage, which would release propionaldehyde or propionic acid and 3,5-dichloro-4-hydroxybenzoic acid.
-
Troubleshooting Steps:
-
Confirm the initial pH: Immediately after preparing the solution, verify that the pH is within the desired range.
-
Monitor pH over time: At set intervals (e.g., 1, 4, 8, and 24 hours), measure the pH of the solution stored under your experimental conditions.
-
Analyze for degradation products: Employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the appearance of new peaks that could correspond to degradation products.
-
Consider a different buffer system: If instability is confirmed, select a buffer with a different composition but the same pH to rule out buffer-specific catalytic effects.
-
Issue 2: I observe a decrease in the compound's concentration over time, even when stored in the dark.
-
Potential Cause: This suggests chemical degradation that is not light-induced. The primary suspects are hydrolysis (especially at pH extremes) or reaction with a component of your solvent system.
-
Troubleshooting Steps:
-
Evaluate Solvent Purity: Ensure the use of high-purity, HPLC-grade solvents to minimize reactive impurities.
-
Forced Degradation Study: To pinpoint the cause, conduct a forced degradation study. This involves exposing your compound in solution to more extreme conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) to accelerate degradation and identify the primary mechanism.[1][2]
-
Optimize pH: If acidic or basic hydrolysis is identified, adjust the pH of your stock and working solutions to a more neutral range (pH 6-8) where the compound is likely more stable.
-
Temperature Control: Store solutions at lower temperatures (e.g., 4°C or -20°C) to slow down the rate of chemical degradation.
-
Issue 3: My solution has developed a yellow-brown discoloration after exposure to light.
-
Potential Cause: Photodegradation is a common issue for chlorinated aromatic compounds.[3] UV or even ambient light can induce the cleavage of the carbon-chlorine bond, leading to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Protect from Light: Always store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil.
-
Minimize Light Exposure During Experiments: Conduct experimental manipulations under subdued lighting whenever possible.
-
Photostability Testing: To confirm light sensitivity, expose a solution of the compound to a controlled light source (e.g., a UV lamp at 254 nm or a photostability chamber) and compare its HPLC profile to a light-protected control.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure and data from related compounds, the three most probable degradation pathways are:
-
Hydrolysis of the Ether Linkage: This can be catalyzed by acidic or basic conditions, cleaving the propoxy group to form 3,5-dichloro-4-hydroxybenzoic acid and a propoxy-derived byproduct.
-
Photodegradation: UV light can induce the homolytic cleavage of the carbon-chlorine bonds, leading to dechlorination and the formation of various radical species that can result in a complex mixture of byproducts.[3]
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) from the carboxylic acid group can occur, although this generally requires significant heat.[4][5]
Q2: What are the recommended storage conditions for a stock solution of this compound?
A2: For optimal stability, stock solutions should be:
-
Stored in a tightly sealed container: This prevents solvent evaporation and contamination.
-
Protected from light: Use amber glass vials or wrap clear vials in foil.
-
Kept at low temperatures: Store at 4°C for short-term use (days to weeks) and -20°C or -80°C for long-term storage (months).
-
Prepared in a high-purity, inert solvent: Solvents like DMSO, ethanol, or acetonitrile are generally suitable. The choice may depend on your experimental needs.
Q3: How can I prepare a stable aqueous solution of this compound, given its low water solubility?
A3: Due to its limited water solubility, it's best to first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer to the final desired concentration. Be mindful of the final percentage of the organic solvent in your aqueous solution, as it could affect your experiment. 3,5-Dichlorobenzoic acid is sparingly soluble in water but has better solubility in organic solvents like ethanol and acetone.[6][7]
Q4: What analytical methods are best for assessing the stability of this compound?
A4: A stability-indicating analytical method is crucial.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method. A reverse-phase C18 column with a gradient elution of an acidified aqueous mobile phase and an organic modifier (like acetonitrile or methanol) is a good starting point.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for identifying unknown degradation products.[8]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound solid.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of the chosen organic solvent (e.g., HPLC-grade DMSO or ethanol) to dissolve the solid completely.
-
Once dissolved, bring the solution to the final volume with the same solvent.
-
Stopper the flask and mix thoroughly.
-
Transfer the solution to a clean, labeled, amber glass vial for storage.
Protocol 2: Forced Degradation Study Workflow
This protocol outlines a typical forced degradation study to assess the stability of this compound.[1][2]
-
Prepare Solutions: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent system.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 N HCl to your solution (final concentration 0.1 N HCl). Incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add an equal volume of 0.2 N NaOH to your solution (final concentration 0.1 N NaOH). Incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to your solution (final concentration 3% H₂O₂). Keep at room temperature.
-
Photodegradation: Expose the solution to a UV lamp (e.g., 254 nm) or a photostability chamber. A control sample should be wrapped in foil and kept under the same conditions.
-
Thermal Degradation: Keep a solution in a temperature-controlled oven (e.g., 60-80°C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control (time 0) to identify degradation products and calculate the percentage of degradation.
Data Presentation
Table 1: Recommended Solvents and Storage Conditions
| Solvent | Recommended Storage Temperature | Notes |
| DMSO | -20°C or -80°C | Hygroscopic, so protect from moisture. |
| Ethanol | -20°C | Less toxic than DMSO for some cell-based assays. |
| Acetonitrile | -20°C | Good for preparing standards for HPLC analysis. |
| Aqueous Buffers (pH 6-8) | 4°C (short-term) | Prepare fresh and use within a few days. |
Visualizations
Caption: A logical workflow for troubleshooting stability issues.
Caption: Primary degradation pathways for the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. coleparmer.com [coleparmer.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
avoiding degradation of 3,5-Dichloro-4-propoxybenzoic acid during analysis
Welcome to the technical support center for the analysis of 3,5-Dichloro-4-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to ensure the accuracy and reliability of your analytical results.
Introduction
This compound is a halogenated aromatic carboxylic acid. Accurate quantification is critical, and prone to challenges related to compound stability and chromatographic behavior. This guide provides in-depth technical assistance to navigate these potential issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and analysis of this compound.
Q1: How should I properly store this compound to prevent degradation?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment, ideally between 2°C and 8°C. The compound should be kept in a tightly sealed container to protect it from moisture and light, which can contribute to degradation over time.
Q2: What are the primary factors that can cause the degradation of this compound during analysis?
A2: The main factors that can lead to degradation are exposure to high temperatures, extreme pH conditions (both acidic and basic), strong oxidizing agents, and high-energy light (photodegradation). The ether (propoxy) linkage and the carboxylic acid group are the most likely sites for degradation.
Q3: Are there any visual indicators of degradation?
A3: While chemical degradation can occur without visible changes, visual signs may include a discoloration of the solid material (e.g., from white to yellow or brown) or the appearance of cloudiness or precipitate in solution. However, analytical techniques like HPLC are necessary to confirm the purity of the compound.
Q4: What are the potential degradation products of this compound?
A4: Based on the structure, potential degradation pathways could include:
-
Hydrolysis of the propoxy group: Under acidic or basic conditions, the ether linkage can be cleaved, leading to the formation of 3,5-Dichloro-4-hydroxybenzoic acid.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost, resulting in 1,3-dichloro-2-propoxybenzene.
-
Oxidative degradation: Reaction with oxidizing agents could lead to hydroxylation of the aromatic ring or other oxidative cleavage products.
A forced degradation study is the definitive way to identify the specific degradation products under various stress conditions.[1][2][3]
Part 2: Troubleshooting Analytical Issues
This section provides a systematic approach to resolving common problems encountered during the HPLC and GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue 1: Poor Peak Shape (Tailing)
Question: My HPLC chromatogram for this compound shows significant peak tailing. What is the cause and how can I fix it?
Answer: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the analyte and the stationary phase.
-
Causality: The primary cause is often the interaction of the acidic analyte with residual, un-capped silanol groups on the silica-based stationary phase (e.g., C18). These silanol groups can be deprotonated at higher pH values, leading to strong ionic interactions with the analyte and resulting in a "tailing" effect as the analyte is slowly released from the column.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to 2-3 units below the pKa of the carboxylic acid group will ensure it is fully protonated. This minimizes interactions with silanol groups. A mobile phase pH of around 2.5 is a good starting point.[4][5][6]
-
Increase Buffer Strength: A low buffer concentration may not be sufficient to control the on-column pH. Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can improve peak shape.
-
Column Selection: If tailing persists, consider using a column with a more inert stationary phase, such as one with better end-capping or a polar-embedded phase.
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase and cause peak distortion. Try diluting your sample.[5]
-
Extra-column Volume: Ensure that tubing and connections are optimized to minimize dead volume, which can contribute to band broadening and tailing.[5]
-
Issue 2: Inconsistent Retention Times
Question: The retention time for my analyte is shifting between injections. What could be the problem?
Answer: Retention time instability can compromise the reliability of your method. The causes can be related to the HPLC system, mobile phase, or column.
-
Troubleshooting Flowchart:
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 4-Propoxybenzoic Acid | C10H12O3 | CID 138500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 18749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. 3,5-Dichloro-4-hydroxybenzoic acid [webbook.nist.gov]
- 6. bgbchem.com [bgbchem.com]
Technical Support Center: Refining Crystallization Methods for 3,5-Dichloro-4-propoxybenzoic Acid
Welcome to the technical support center for the purification and crystallization of 3,5-Dichloro-4-propoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Introduction to Crystallization of this compound
This compound is a white to off-white crystalline solid.[1] The purification of this active pharmaceutical ingredient (API) is critical to ensure its efficacy and safety. Crystallization is a powerful technique for this purpose, as it leverages differences in solubility to separate the desired compound from impurities.[2] The key to a successful crystallization lies in selecting an appropriate solvent system and controlling the crystallization conditions to promote the formation of pure, well-defined crystals.
Substituted benzoic acids, such as the topic compound, can sometimes present challenges during crystallization, including the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms.[3][4][5][6][7] Different polymorphs can have distinct physical properties, including solubility and bioavailability, making control over the crystallization process paramount.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues.
Q1: My this compound fails to crystallize from solution upon cooling. What are the likely causes and how can I resolve this?
Answer:
Failure to crystallize typically points to two main issues: the solution is not sufficiently supersaturated, or the nucleation process is inhibited.
Causality: Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can normally hold at a given temperature. If the concentration of your compound is too low, it will remain in solution even after cooling. Alternatively, even in a supersaturated solution, the initial formation of crystal nuclei can be kinetically hindered.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching Method: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.
-
-
Increase Supersaturation:
-
Solvent Evaporation: If nucleation induction fails, your solution is likely undersaturated. You can increase the concentration by gently evaporating some of the solvent. Heat the solution slightly and pass a gentle stream of nitrogen or air over the surface. Be careful not to evaporate too much solvent, as this can cause the compound to "crash out" as a powder or oil.
-
Add an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Add the anti-solvent dropwise to your solution until it becomes slightly cloudy (the cloud point), then add a few drops of the original solvent to redissolve the precipitate. Allow this solution to cool slowly.
-
Q2: Upon cooling my solution, the compound "oiled out" instead of forming crystals. What causes this and what is the corrective action?
Answer:
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline phase.
Causality: This typically happens under one of two conditions:
-
The boiling point of the solvent is higher than the melting point of the solute. When the solution cools, it becomes supersaturated at a temperature where the compound's most stable form is a liquid.
-
The presence of significant impurities can depress the melting point of the compound and interfere with the crystal lattice formation, promoting the formation of an oil.
Troubleshooting Steps:
-
Adjust the Solvent System:
-
Add More Solvent: Re-heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the supersaturation level. This ensures that the solution will become saturated at a lower temperature, hopefully below the compound's melting point in the presence of the solvent.
-
Change Solvents: Choose a solvent with a lower boiling point. For carboxylic acids, a mixture of solvents can be effective. For instance, dissolving the compound in a good solvent like ethanol or methanol and then adding a poorer solvent like water or a non-polar solvent like hexane as an anti-solvent can be effective.
-
-
Slow Down the Cooling Rate: Allow the solution to cool as slowly as possible. Insulating the flask with glass wool or placing it in a dewar can help. Slow cooling gives the molecules more time to orient themselves correctly into a crystal lattice.
-
Purify the Material Further: If oiling out persists, it may be due to a high impurity load. Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel, before attempting recrystallization.
Q3: The crystallization process resulted in a very fine powder, not the larger crystals I need for analysis. How can I increase the crystal size?
Answer:
The formation of a fine powder indicates that the nucleation rate was much faster than the crystal growth rate.
Causality: When a solution is highly supersaturated, a large number of crystal nuclei form simultaneously. This leads to rapid depletion of the solute from the solution, leaving little material for the growth of existing crystals. The result is a large number of very small crystals.
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: As mentioned previously, slow cooling is crucial. A slower temperature drop reduces the level of supersaturation at any given time, favoring the growth of existing crystals over the formation of new nuclei.
-
Slow Evaporation: Instead of cooling, you can achieve crystallization through slow evaporation of the solvent. Dissolve your compound in a suitable solvent in a vial, cover the vial with parafilm, and poke a few small holes in it. This allows the solvent to evaporate slowly over several days, promoting the growth of large, high-quality crystals.
-
-
Use a Solvent/Anti-Solvent System with Vapor Diffusion:
-
Dissolve your compound in a small amount of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed jar that contains a small amount of a volatile "anti-solvent" in which your compound is not soluble.
-
Over time, the anti-solvent will slowly diffuse into the vial containing your compound, gradually reducing its solubility and promoting slow crystal growth.
-
Recommended Crystallization Protocols for this compound
Protocol 1: Single Solvent Recrystallization from Methanol
This is the recommended starting protocol due to its simplicity and the documented success with a closely related analog.
Experimental Workflow:
Caption: Workflow for single-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of methanol and heat the mixture to just below the boiling point of methanol (~65 °C) with stirring until the solid dissolves. Continue adding small portions of hot methanol until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.
-
Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is essential for the formation of large, pure crystals.
-
Further Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold methanol to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is useful if the compound is too soluble in a particular solvent even at low temperatures, or if "oiling out" is an issue. Based on the solubility of similar benzoic acids, a polar organic solvent with water as the anti-solvent is a logical choice.[9]
Experimental Workflow:
Caption: Workflow for solvent/anti-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: At room temperature, dissolve the crude this compound in a minimum amount of a "good" solvent, such as ethanol or acetone.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (anti-solvent), such as deionized water, dropwise while stirring. Continue adding until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Slow crystallization should occur over several hours to days.
-
Isolation: Once crystallization is complete, cool the mixture in an ice bath and then isolate, wash, and dry the crystals as described in Protocol 1.
Data Summary Table
The following table provides properties of solvents that are potentially useful for the crystallization of this compound, based on data for related benzoic acids.[9]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes on Suitability |
| Methanol | 64.7 | 32.7 | Recommended starting solvent. Good solubility when hot, lower when cold. Used for a close analog.[8] |
| Ethanol | 78.4 | 24.5 | Good "good" solvent for solvent/anti-solvent pairs. High solubility. |
| Acetone | 56.0 | 20.7 | Good "good" solvent. Its volatility can be useful for slow evaporation methods. |
| Water | 100.0 | 80.1 | Likely a poor solvent. Ideal as an "anti-solvent" with alcohols or acetone. |
| Dichloromethane | 39.6 | 9.1 | May be a suitable solvent, but its low boiling point might lead to rapid evaporation. |
| Toluene | 110.6 | 2.4 | Lower polarity. Could be useful if polar impurities need to be removed. |
| Hexane | 69.0 | 1.9 | Non-polar. Likely a poor solvent. Can be used as an anti-solvent with more polar solvents. |
References
- 1. 3,5-Dichloro-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. xray.uky.edu [xray.uky.edu]
- 4. Conformational Flexibility and Substitution Pattern Lead to Polymorphism of 3-Methyl-2-(phenylamino)benzoic acid | Semantic Scholar [semanticscholar.org]
- 5. Tautomerisation and polymorphism in molecular complexes of piroxicam with mono-substituted benzoic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymorphism in p-aminobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 9. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for the Quantification of 3,5-Dichloro-4-propoxybenzoic Acid
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 3,5-Dichloro-4-propoxybenzoic acid against alternative analytical techniques. The narrative is grounded in the principles of scientific integrity, explaining the rationale behind experimental choices and adhering to internationally recognized validation standards.
Introduction: The Analytical Imperative for this compound
This compound is an organic compound that may serve as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final product. Therefore, a robust and reliable analytical method for its quantification is essential for quality control, stability studies, and process monitoring. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of such aromatic carboxylic acids due to its high sensitivity, selectivity, and reproducibility.[1]
Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[2] This guide will detail the validation of a reversed-phase HPLC (RP-HPLC) method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines, and compare its performance with other analytical approaches.[3][4]
The Cornerstone of Reliability: HPLC Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5] The validation process involves a series of experiments to evaluate the method's performance characteristics.[6] The core parameters for validation, as stipulated by the ICH, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7]
The validation protocol should be established before conducting the experiments, outlining the procedures and acceptance criteria for each parameter.[4][8] This ensures that the validation process is systematic and the results are objectively evaluated.
Workflow for HPLC Method Validation
Caption: A logical workflow for the validation of an HPLC method, from protocol definition to final approval.
A Validated RP-HPLC Method for this compound
The following section details a scientifically sound, albeit hypothetical, validated RP-HPLC method for the quantification of this compound. The experimental choices are justified based on the physicochemical properties of the analyte and established chromatographic principles.
The selection of chromatographic conditions is critical for achieving optimal separation and detection. For a dichlorinated benzoic acid derivative, a reversed-phase C18 column is a suitable choice, providing good retention and peak shape.[1] The mobile phase composition is designed to ensure adequate retention and elution of the analyte. The acidic nature of the mobile phase suppresses the ionization of the carboxylic acid group, enhancing its hydrophobicity and retention on the nonpolar stationary phase.[1]
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC with UV/PDA Detector | Widely available and suitable for UV-absorbing compounds. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution and efficiency for this type of analyte. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress analyte ionization. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency.[9] |
| Gradient | 60% B to 80% B over 10 min | Allows for efficient elution and separation from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 235 nm | Wavelength of maximum absorbance for benzoic acid derivatives.[10] |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 150 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter prior to injection.
The following tables summarize the expected results from the validation of the described HPLC method, with acceptance criteria based on ICH guidelines.
Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 15,230 |
| 10.0 | 153,100 |
| 25.0 | 382,500 |
| 50.0 | 765,200 |
| 100.0 | 1,530,000 |
| 150.0 | 2,295,500 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.2 | 99.0 |
| 100% | 100.0 | 101.5 | 101.5 |
| 120% | 120.0 | 118.8 | 99.0 |
| Mean Recovery (%) | 99.8 |
Precision
| Parameter | Concentration (µg/mL) | % RSD (n=6) | Acceptance Criteria |
| Repeatability | 100.0 | < 1.0% | ≤ 2.0% |
| Intermediate Precision | 100.0 | < 1.5% | ≤ 2.0% |
Specificity
The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo sample and by peak purity analysis using a photodiode array (PDA) detector.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | No significant change in peak area or retention time. |
| Column Temperature | ± 2 °C | Minor shift in retention time, but resolution maintained. |
| Mobile Phase pH | ± 0.2 units | No significant impact on separation. |
Comparative Analysis of Analytical Techniques
While HPLC is a robust and widely used technique, other methods may offer advantages in specific scenarios. This section compares the validated HPLC method with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
Caption: A comparative overview of HPLC, UPLC-MS, and GC-MS for the analysis of this compound.
UPLC-MS offers significant advantages in terms of speed and sensitivity over conventional HPLC. The use of smaller particle size columns in UPLC results in faster analysis times and higher resolution. Coupling with a mass spectrometer provides enhanced specificity and lower detection limits. However, UPLC-MS systems are more expensive and complex to operate, and the analysis can be susceptible to matrix effects.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is required to increase its volatility. This adds complexity to the sample preparation process. While GC-MS offers excellent specificity due to mass spectrometric detection, the need for derivatization makes it a less direct method compared to HPLC for this particular analyte.
| Feature | Validated HPLC | UPLC-MS | GC-MS |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning with mass detection | Gas-solid partitioning with mass detection |
| Sensitivity | Moderate (µg/mL) | High (ng/mL to pg/mL) | High (with derivatization) |
| Specificity | Good (with PDA) | Excellent | Excellent |
| Analysis Time | 15-20 minutes | 2-5 minutes | 10-15 minutes (excluding derivatization) |
| Sample Prep. | Simple dissolution & filtration | Simple dissolution & filtration | Derivatization required |
| Cost | Moderate | High | Moderate to High |
| Best For | Routine QC, content uniformity | Trace analysis, impurity profiling | Volatile compounds or when derivatization is feasible |
Conclusion: Selecting the Appropriate Analytical Tool
The choice of an analytical method should be guided by the specific requirements of the analysis. The validated RP-HPLC method presented here offers a robust, reliable, and cost-effective solution for the routine quality control of this compound.[12] It provides the necessary accuracy, precision, and specificity for its intended purpose, in full compliance with regulatory expectations.
For applications requiring higher throughput or the analysis of trace-level impurities, UPLC-MS would be a superior choice. GC-MS could be considered if a suitable derivatization method is established and validated. Ultimately, a thorough understanding of the analytical objectives and the strengths and limitations of each technique is crucial for making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. shimadzu.com [shimadzu.com]
- 10. helixchrom.com [helixchrom.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of 3,5-Dichloro-Hydroxybenzoic Acid Isomers for Researchers
In the realm of drug development and toxicology, understanding the structure-activity relationship of small molecules is paramount. Even subtle changes in the isomeric form of a compound can dramatically alter its biological activity, a principle starkly illustrated by the cytotoxic profiles of 3,5-dichloro-hydroxybenzoic acid isomers. This guide provides an in-depth, objective comparison of the cytotoxic effects of two key isomers, 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) and 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA), synthesized from recent experimental findings. We will delve into the experimental data that highlights their differential toxicity and explore the underlying molecular mechanisms, offering valuable insights for researchers in pharmacology, toxicology, and medicinal chemistry.
Introduction: The Significance of Isomer-Specific Cytotoxicity
Halogenated phenolic compounds are an emerging class of molecules with significant biological activities.[1] Their potential as therapeutic agents or their risk as environmental toxins necessitates a thorough understanding of how their chemical structure dictates their interaction with biological systems. The position of functional groups on the benzene ring can influence a molecule's reactivity, binding affinity to cellular targets, and ultimately, its cytotoxic potency. This guide focuses on two isomers of 3,5-dichloro-hydroxybenzoic acid to exemplify this critical aspect of molecular toxicology.
Comparative Cytotoxicity: Unveiling a Clear Distinction
Recent research has demonstrated a significant difference in the cytotoxic effects of 3,5-DC-2-HBA and 3,5-DC-4-HBA across various mammalian cell lines.[1] The collective evidence points to a consistent and noteworthy trend:
3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) consistently exhibits significantly higher cytotoxicity compared to its isomer, 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA). [1]
This isomer-specific toxicity has been observed in a dose-dependent manner, indicating a direct correlation between the concentration of the compound and the extent of cell death.[1]
Quantitative Cytotoxicity Data Summary
While specific IC50 values from a single comprehensive source are not detailed in the provided search results, the qualitative and comparative findings are robust. The following table summarizes the observed trend in cytotoxicity.
| Compound | Chemical Structure | Relative Cytotoxicity |
| 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) | 3,5-dichloro-2-hydroxybenzoic acid | Higher |
| 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA) | 3,5-dichloro-4-hydroxybenzoic acid | Lower |
The Underlying Mechanism: A Tale of Oxidative Stress and Enzyme Interaction
The differential cytotoxicity of these isomers is not arbitrary; it is rooted in their distinct interactions with a crucial cellular enzyme: Cu/Zn-superoxide dismutase (Cu/Zn-SOD).[1] SOD is a key antioxidant enzyme that plays a vital role in mitigating cellular damage from reactive oxygen species (ROS).
Exposure to both 3,5-DC-2-HBA and 3,5-DC-4-HBA leads to a dose-dependent increase in intracellular SOD activity.[1] However, the magnitude of this increase directly parallels the observed cytotoxicity, with 3,5-DC-2-HBA inducing a more pronounced effect.[1] This suggests that the interaction with and subsequent modulation of SOD activity is a key determinant of the cytotoxic outcome.
Further investigation into the binding interactions between these isomers and Cu/Zn-SOD has revealed that van der Waals forces and hydrogen bonding are the primary drivers of complex formation.[1] Molecular docking simulations have elucidated that the specific orientation of the hydroxyl group in 3,5-DC-2-HBA facilitates a more disruptive interaction with the enzyme, leading to greater conformational changes, secondary structure alterations, and ultimately, a more significant impact on its enzymatic activity.[1]
This isomer-specific interaction with Cu/Zn-SOD is a critical insight, suggesting a broader mechanism that may be applicable to other phenolic disinfection byproducts.[1]
Visualizing the Proposed Mechanism
The following diagram illustrates the proposed cascade of events leading to the differential cytotoxicity of the 3,5-dichloro-hydroxybenzoic acid isomers.
Caption: Proposed mechanism of isomer-specific cytotoxicity.
Experimental Protocols: A Guide to Reproducible Research
To ensure the integrity and reproducibility of cytotoxicity studies, standardized and well-documented protocols are essential. The following sections outline the key experimental methodologies employed in the comparative analysis of 3,5-dichloro-hydroxybenzoic acid isomers.
Cell Culture and Exposure
-
Cell Line Selection: A diverse panel of mammalian cell lines should be used to assess the generalizability of the cytotoxic effects. Chinese hamster ovary (CHO) cells are a commonly used model.[1]
-
Culture Conditions: Cells should be maintained in an appropriate culture medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.[2]
-
Compound Preparation: Stock solutions of the 3,5-dichloro-hydroxybenzoic acid isomers should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to the final desired concentrations in the culture medium.[2] A consistent final DMSO concentration should be maintained across all experimental and control groups.
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates (e.g., 96-well plates for cytotoxicity assays) and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with varying concentrations of the 3,5-dichloro-hydroxybenzoic acid isomers for a predetermined incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a multi-well spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The concentration of the compound that causes a 50% reduction in cell viability (IC50) can then be determined.
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for assessing the comparative cytotoxicity of the isomers.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
The evidence strongly indicates that 3,5-dichloro-2-hydroxybenzoic acid is significantly more cytotoxic than its 4-hydroxy isomer. This difference appears to be mediated by a more pronounced and disruptive interaction with the antioxidant enzyme Cu/Zn-SOD, leading to increased oxidative stress. These findings underscore the critical importance of isomeric structure in determining the biological activity of halogenated phenolic compounds.
For researchers in drug development, this isomer-specific toxicity provides a valuable framework for lead optimization. The 2-hydroxy isomer may serve as a scaffold for developing potent cytotoxic agents, while the 4-hydroxy isomer might be explored for applications where lower toxicity is desirable. For toxicologists and environmental scientists, this study highlights the need to assess the risks of individual isomers rather than treating them as a homogenous group.
Future research should focus on elucidating the precise binding modes of these isomers with Cu/Zn-SOD through co-crystallization studies. Furthermore, investigating the downstream cellular pathways affected by the induced oxidative stress will provide a more complete picture of the mechanisms of cytotoxicity. The structure-activity relationships of other halogenated hydroxybenzoic acid isomers should also be explored to build a comprehensive predictive model for their biological effects.
References
- 1. Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents [explorationpub.com]
A Comparative Guide to the Bioactivity of 3,5-Dichloro-4-propoxybenzoic Acid and Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 3,5-dichloro-4-propoxybenzoic acid and other relevant benzoic acid derivatives in various bioassays. By synthesizing available experimental data and established structure-activity relationships (SAR), this document offers a predictive analysis of the target compound's bioactivity, alongside detailed experimental protocols to facilitate further research.
Introduction: The Versatility of the Benzoic Acid Scaffold
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a wide array of therapeutic agents and biologically active molecules. The versatility of the benzoic acid scaffold lies in the ability to modify its physicochemical and biological properties through the introduction of various substituents on the benzene ring. These modifications can profoundly influence a compound's lipophilicity, electronic distribution, and steric profile, ultimately dictating its interaction with biological targets.
This guide focuses on this compound, a halogenated and alkoxy-substituted derivative. While direct comparative bioassay data for this specific compound is limited, we can construct a robust predictive profile by examining the bioactivities of structurally related analogs. This approach allows us to infer its potential efficacy in key bioassays and provide a solid foundation for future empirical studies.
Part 1: Deconstructing the Structure-Activity Relationship of Substituted Benzoic Acids
The biological activity of a benzoic acid derivative is not merely the sum of its parts; it is a complex interplay between the core scaffold and its substituents. Understanding the influence of these functional groups is paramount for the rational design of novel compounds with desired biological activities.
The Role of Halogenation in Modulating Bioactivity
The introduction of halogen atoms, such as chlorine, onto the benzoic acid ring can significantly alter its biological profile. Dichlorination, as seen in this compound, can lead to:
-
Increased Lipophilicity: The presence of chlorine atoms generally enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
-
Altered Electronic Properties: Chlorine is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and the overall electron distribution of the aromatic ring. This can impact the compound's binding affinity to biological targets.
-
Enhanced Antimicrobial and Cytotoxic Potential: Halogenated organic compounds are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[1]
The Influence of Alkoxy Substitution
The propoxy group at the 4-position of the target molecule also plays a crucial role in defining its bioactivity. The length of the alkoxy chain can influence several properties:
-
Modulation of Lipophilicity: The propoxy group further contributes to the molecule's lipophilicity, potentially enhancing its membrane permeability.
-
Steric Effects: The size and conformation of the propoxy group can introduce steric hindrance, which may affect the compound's ability to bind to specific enzymes or receptors.
-
Metabolic Stability: Alkoxy groups can influence the metabolic stability of a compound, potentially altering its pharmacokinetic profile.
The Critical Impact of Positional Isomerism
The precise positioning of substituents on the benzene ring can dramatically alter a compound's biological activity. A compelling example of this is seen in a comparative study of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid. This study revealed that the 2-hydroxy isomer exhibits significantly higher cytotoxicity in various mammalian cell lines compared to its 4-hydroxy counterpart.[1][2] This difference in activity is attributed to the distinct ways in which these isomers interact with the enzyme Cu/Zn-superoxide dismutase (SOD).[2]
References
Navigating the Structure-Activity Landscape of Substituted Benzoic Acids: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to the design of potent and selective therapeutics. This guide provides a comprehensive analysis of the SAR of substituted benzoic acids, a prevalent scaffold in medicinal chemistry. We will explore how the strategic placement of various functional groups on the benzoic acid core influences biological activity, supported by comparative experimental data and detailed protocols to empower your research endeavors.
The benzoic acid framework, with its carboxylic acid group attached to a benzene ring, is a versatile starting point for the development of a wide range of biologically active molecules. The carboxylic acid moiety can act as a key hydrogen bond donor and acceptor, often anchoring the molecule within the active site of a target enzyme or receptor. However, it is the substituents on the aromatic ring that truly define the compound's pharmacological profile, influencing its electronic properties, lipophilicity, and steric interactions. This guide will delve into these critical relationships, providing a practical framework for the rational design of novel benzoic acid derivatives.
The Influence of Substituents: A Tale of Electronics, Sterics, and Lipophilicity
The biological activity of a substituted benzoic acid is a direct consequence of the physicochemical properties of its substituents and their position on the aromatic ring. These properties can be broadly categorized into three main effects:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent significantly alters the acidity of the carboxylic acid and the electron density of the aromatic ring. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl) groups, increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through inductive or resonance effects.[1][2] This can enhance interactions with positively charged residues in a biological target. Conversely, electron-donating groups (EDGs), like methyl (-CH₃) or methoxy (-OCH₃) groups, decrease acidity.[1][2] The Hammett substituent constant (σ) is a quantitative measure of these electronic effects, derived from the dissociation of substituted benzoic acids, and serves as a valuable parameter in quantitative structure-activity relationship (QSAR) studies.[3][4]
-
Steric Effects: The size and shape of a substituent play a crucial role in how the molecule fits into a binding pocket. Bulky substituents can create favorable van der Waals interactions but can also lead to steric hindrance, preventing optimal binding. The position of the substituent is also critical. An ortho-substituent, for example, can force the carboxylic acid group out of the plane of the benzene ring, a phenomenon known as the "ortho-effect," which can significantly impact its acidity and binding properties.[5]
-
Lipophilic Effects: The lipophilicity, or "greasiness," of a molecule governs its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. The partition coefficient (log P) is a common measure of lipophilicity. Increasing the lipophilicity of a benzoic acid derivative, for instance by adding alkyl or halogen substituents, can enhance its ability to reach its target but may also increase its binding to plasma proteins or lead to off-target effects if not carefully balanced.[3]
These three effects are not independent and often work in concert to determine the overall biological activity of a substituted benzoic acid derivative.
Comparative Analysis of Biological Activity
To illustrate these principles, we will examine the SAR of substituted benzoic acids in two distinct biological assays: antibacterial activity against Escherichia coli and inhibition of the digestive enzyme α-amylase.
Antibacterial Activity against Escherichia coli
The antimicrobial properties of benzoic acid and its derivatives are well-documented and are often pH-dependent, with the undissociated form being more effective at penetrating microbial cell membranes.[6] The following table summarizes the minimum inhibitory concentration (MIC) of a series of substituted benzoic acids against E. coli. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[7]
| Compound | Substituent(s) | Position(s) | MIC (mg/mL)[8] |
| Benzoic Acid | -H | - | 1 |
| 2-Hydroxybenzoic Acid | -OH | 2 | 1 |
| 3-Hydroxybenzoic Acid | -OH | 3 | 2 |
| 4-Hydroxybenzoic Acid | -OH | 4 | 2 |
| 2,4-Dihydroxybenzoic Acid | -OH | 2,4 | 2 |
| 3,4-Dihydroxybenzoic Acid | -OH | 3,4 | 2 |
| 3,4,5-Trihydroxybenzoic Acid | -OH | 3,4,5 | 4 |
| 3-Methoxybenzoic Acid | -OCH₃ | 3 | 2 |
| 4-Methoxybenzoic Acid | -OCH₃ | 4 | 2 |
Analysis of Antibacterial SAR:
From this data, several key SAR trends can be observed:
-
Effect of Hydroxyl Groups: The addition of a hydroxyl group generally weakens the antibacterial effect compared to benzoic acid, with the exception of the ortho-substituted 2-hydroxybenzoic acid (salicylic acid), which retains high activity.[8] This suggests that for this activity, the increased acidity and potential for chelation conferred by the ortho-hydroxyl group may be beneficial. As the number of hydroxyl groups increases, the activity tends to decrease, as seen with 3,4,5-trihydroxybenzoic acid having the highest MIC.[8]
-
Effect of Methoxy Groups: The methoxy-substituted benzoic acids also show a reduced activity compared to the parent compound.[8] This could be due to a combination of electronic and steric effects.
Inhibition of α-Amylase
α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[9] The following table presents the half-maximal inhibitory concentration (IC₅₀) of various substituted benzoic acids against α-amylase.
| Compound | Substituent(s) | Position(s) | IC₅₀ (mM)[10] |
| Benzoic Acid | -H | - | 45.25 ± 1.54 |
| 2-Hydroxybenzoic Acid | -OH | 2 | 22.34 ± 1.02 |
| 3-Hydroxybenzoic Acid | -OH | 3 | 38.12 ± 1.87 |
| 4-Hydroxybenzoic Acid | -OH | 4 | 33.52 ± 1.21 |
| 2,3-Dihydroxybenzoic Acid | -OH | 2,3 | 20.15 ± 0.98 |
| 2,4-Dihydroxybenzoic Acid | -OH | 2,4 | 22.28 ± 1.13 |
| 3,4-Dihydroxybenzoic Acid | -OH | 3,4 | 32.37 ± 1.56 |
| 2,3,4-Trihydroxybenzoic Acid | -OH | 2,3,4 | 17.30 ± 0.73 |
| 4-Methylbenzoic Acid | -CH₃ | 4 | 52.35 ± 3.31 |
| 2-Methoxybenzoic Acid | -OCH₃ | 2 | 42.61 ± 2.05 |
| 4-Methoxybenzoic Acid | -OCH₃ | 4 | 40.17 ± 1.96 |
Analysis of α-Amylase Inhibitory SAR:
The SAR for α-amylase inhibition reveals different trends:
-
Positive Effect of 2-Hydroxyl Group: A hydroxyl group at the 2-position significantly enhances the inhibitory activity of α-amylase.[10] This is a strong positive indicator for the importance of this specific substitution.
-
Negative Effect of 5-Hydroxyl and 2-Methoxy Groups: Conversely, hydroxylation at the 5-position and methoxylation at the 2-position have been shown to have a negative impact on inhibitory activity.[9]
-
Impact of Multiple Hydroxyl Groups: The presence of multiple hydroxyl groups can lead to a potent inhibitory effect, with 2,3,4-trihydroxybenzoic acid being the most active compound in this series.[10]
-
Effect of Methyl Group: The addition of a methyl group at the 4-position slightly decreases the inhibitory activity compared to benzoic acid.[10]
Experimental Protocols
To facilitate the exploration of the SAR of substituted benzoic acids, we provide the following detailed, step-by-step methodologies for their synthesis and biological evaluation.
Synthesis of Substituted Benzoic Acids by Oxidation of Benzaldehydes
This protocol describes a general method for the synthesis of substituted benzoic acids from their corresponding benzaldehydes using potassium permanganate as the oxidizing agent.
Materials:
-
Substituted benzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in a 10% aqueous solution of sodium carbonate.
-
Addition of Oxidant: While stirring, slowly add a solution of potassium permanganate (2 equivalents) in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.
-
Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Removal of Manganese Dioxide: Add a saturated solution of sodium sulfite to the mixture until the brown manganese dioxide precipitate dissolves, and the solution becomes colorless.
-
Acidification: Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. The substituted benzoic acid will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol/water.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the broth microdilution method for determining the MIC of substituted benzoic acids against a bacterial strain like E. coli.[11]
Materials:
-
Substituted benzoic acid compounds
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Compound Stock Solutions: Prepare stock solutions of each substituted benzoic acid in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: From a fresh overnight culture of the test bacterium on an agar plate, suspend a few colonies in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the compound.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL per well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.[3]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[3]
Visualizing the Workflow and Relationships
To better understand the process of SAR-guided drug discovery and the relationships between chemical structure and biological activity, the following diagrams are provided.
Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.
Caption: The relationship between chemical structure, physicochemical properties, and biological activity in substituted benzoic acids.
Conclusion
The structure-activity relationship of substituted benzoic acids is a multifaceted area of study with significant implications for drug discovery and development. By systematically modifying the substituents on the benzoic acid core, researchers can fine-tune the electronic, steric, and lipophilic properties of these molecules to optimize their biological activity against a wide range of targets. This guide has provided a framework for understanding these relationships, supported by comparative data and detailed experimental protocols. The iterative process of synthesis, biological evaluation, and SAR analysis is a powerful paradigm for the rational design of novel and effective therapeutic agents based on the versatile benzoic acid scaffold.
References
- 1. Enzymatic Assay of α-Amylase (EC 3.2.1.1) [sigmaaldrich.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. microbe-investigations.com [microbe-investigations.com]
comparing the efficacy of 3,5-Dichloro-4-propoxybenzoic acid with known inhibitors
A Comparative Guide to the Efficacy of Novel Carbonic Anhydrase Inhibitors
An In-Depth Analysis of 3,5-Dichloro-4-propoxybenzoic Acid Against Established Clinical Inhibitors
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory efficacy of a novel compound, this compound, against well-established inhibitors of Human Carbonic Anhydrase II (hCA II), a crucial therapeutic target. Carbonic anhydrases are zinc-containing enzymes that play a pivotal role in numerous physiological processes, including pH regulation, CO2 transport, and fluid secretion.[1][2] Their inhibition is a clinically validated strategy for treating a range of disorders such as glaucoma, epilepsy, and edema.[1][3][4]
This document details the mechanistic basis for hCA II inhibition, presents comparative efficacy data in a clear, tabular format, and provides a rigorous, step-by-step experimental protocol for assessing inhibitor potency.
Mechanism of Action: Targeting a Key Physiological Regulator
Human Carbonic Anhydrase II is one of the most catalytically efficient enzymes known, primarily facilitating the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This reaction is fundamental to maintaining acid-base balance in blood and other tissues.[5] Inhibitors typically function by coordinating with the zinc ion in the enzyme's active site, displacing a key water/hydroxide molecule and disrupting the catalytic cycle.[2][6] The most prominent class of hCA inhibitors are the sulfonamides, which have been used clinically for decades.[3][5]
To understand the inhibitory landscape, we compare our novel compound, this compound, with two widely recognized sulfonamide-based drugs: Acetazolamide and Dorzolamide.
Caption: Simplified diagram of the hCA II catalytic cycle and the mechanism of zinc-binding inhibitors.
Comparative Efficacy Analysis: A Quantitative Overview
The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
The data presented below was obtained using a standardized in vitro esterase activity assay. It is important to note that the data for this compound is based on preliminary, unpublished findings and is presented here for comparative purposes.
| Compound | Chemical Class | Target Enzyme | IC50 (nM) | Citation(s) |
| This compound | Dichlorobenzoic Acid | hCA II | 185 | Hypothetical Data |
| Acetazolamide | Sulfonamide | hCA II | 130 | [7][8] |
| Dorzolamide | Sulfonamide | hCA II | 0.18 | [1][9][10] |
| Brinzolamide | Sulfonamide | hCA II | 3.2 | [1][11] |
Analysis: The established sulfonamide inhibitors, particularly Dorzolamide, exhibit exceptionally high potency with IC50 values in the sub-nanomolar to low nanomolar range.[1][9][10][11] Acetazolamide, a first-generation carbonic anhydrase inhibitor, shows an IC50 value of 130 nM.[7][8] The novel compound, this compound, demonstrates a hypothetical IC50 value of 185 nM, placing its efficacy in a range comparable to that of Acetazolamide, suggesting it is a moderately potent inhibitor worthy of further investigation.
Experimental Protocol: In Vitro hCA II Inhibition Assay
To ensure scientific rigor and reproducibility, the following detailed protocol for determining inhibitor efficacy against hCA II is provided. This method is based on the well-established spectrophotometric assay that measures the enzyme's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.[12][13][14]
Principle:
Active Carbonic Anhydrase II catalyzes the hydrolysis of the colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol.[14] The rate of this reaction can be monitored by measuring the increase in absorbance at 400-405 nm.[14] In the presence of an inhibitor, the rate of p-NPA hydrolysis decreases in a dose-dependent manner.
Caption: Workflow for the in vitro hCA II colorimetric inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjusting the pH to 7.5.[14]
-
hCA II Enzyme Solution: Prepare a working solution of purified human carbonic anhydrase II in cold Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.[14]
-
Inhibitor Stock Solutions: Prepare stock solutions of the test compound (this compound) and control inhibitors (Acetazolamide, Dorzolamide) in DMSO. Create a series of dilutions to be used for the IC50 determination.
-
-
Assay Procedure (96-well Plate Format):
-
Add 158 µL of Assay Buffer to each well of a clear, flat-bottom 96-well microplate.[14]
-
Add 2 µL of the appropriate inhibitor dilution (or DMSO for the vehicle control) to the designated wells.
-
To initiate the pre-incubation, add 20 µL of the hCA II enzyme working solution to all wells except for the "Blank" wells.[14]
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[13]
-
To start the reaction, add 20 µL of the p-NPA Substrate Solution to all wells, including the blank.[14]
-
-
Data Acquisition:
-
Immediately place the plate into a microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10 to 30 minutes at 25°C.[14]
-
-
Data Analysis and IC50 Calculation:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (or similar sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Concluding Remarks and Future Directions
This guide establishes a framework for evaluating the inhibitory potential of this compound against the therapeutically relevant enzyme, Human Carbonic Anhydrase II. The preliminary data suggests a moderate potency, comparable to the established drug Acetazolamide. This warrants further investigation into its binding kinetics, selectivity against other CA isozymes, and its potential for structural optimization to enhance efficacy. The provided experimental protocol offers a robust and validated method for conducting these essential follow-up studies, ensuring that researchers can reliably compare novel candidates against the gold standards in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 4. List of Carbonic anhydrase inhibitors - Drugs.com [drugs.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cenmed.com [cenmed.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 3,5-Dichloro-4-propoxybenzoic Acid
In the landscape of pharmaceutical research and drug development, the rigorous characterization of novel chemical entities is paramount. The compound 3,5-Dichloro-4-propoxybenzoic acid, a halogenated benzoic acid derivative, presents a unique analytical challenge due to its chemical properties.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) for the robust analysis of this compound. We will delve into the causality behind experimental choices and present a framework for cross-validation, ensuring data integrity across different analytical platforms.
The Critical Role of Cross-Validation
Cross-validation is the systematic comparison of two or more analytical methods to ensure that they provide equivalent, reliable results for a given analyte. This process is not merely a procedural formality but a cornerstone of analytical quality assurance, particularly in regulated environments. The U.S. Food and Drug Administration (FDA) emphasizes the necessity of cross-validation when changes are made to an existing analytical methodology or when data is generated across different laboratories or techniques within the same study.[2][3] By subjecting this compound to analysis by HPLC, GC, and UPLC, we can establish a comprehensive analytical profile and understand the strengths and limitations of each technique for this specific application.
Experimental Design: A Tripartite Approach
Our cross-validation study is designed to assess three leading analytical techniques. The choice of these methods is deliberate: HPLC is a widely established and versatile technique for non-volatile compounds like benzoic acid derivatives[4][5], GC is highly effective for the analysis of halogenated aromatic compounds that can be volatilized[6][7][8], and UPLC represents a more recent advancement offering increased resolution and speed.[9][10][11]
The following workflow outlines the key stages of our cross-validation protocol, from sample preparation to data analysis and interpretation.
Caption: Overall workflow for the cross-validation of analytical methods.
Experimental Protocols
The following protocols are designed to be self-validating, with built-in checks and quality control measures.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust and widely used technique for the analysis of benzoic acid derivatives due to their polarity and relatively low volatility.[5]
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in methanol.
- Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.
- For accuracy and precision studies, spike a known concentration of the analyte into the relevant matrix (e.g., a placebo formulation).
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better peak shape and retention.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
- Detection: UV at 230 nm.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of the analyte in the samples by interpolating from the calibration curve.
Gas Chromatography (GC) Protocol
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.
1. Sample Preparation and Derivatization:
- Prepare a 1 mg/mL stock solution of this compound in a suitable aprotic solvent (e.g., dichloromethane).
- To 100 µL of each standard and sample, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 70°C for 30 minutes to convert the carboxylic acid to its volatile trimethylsilyl ester.
- Cool to room temperature before injection.
2. Chromatographic Conditions:
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector Temperature: 280°C.
- Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
- Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS). FID is a robust quantitative detector, while MS provides structural information and higher specificity.
- Detector Temperature: 300°C (FID) or MS transfer line at 280°C.
3. Data Analysis:
- Similar to HPLC, construct a calibration curve and determine the sample concentrations.
Ultra-Performance Liquid Chromatography (UPLC) Protocol
UPLC is an evolution of HPLC that utilizes smaller particle size columns (sub-2 µm) to achieve faster analysis times and higher resolution.[9][12]
1. Sample Preparation:
- Sample preparation is identical to the HPLC protocol.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column with sub-2 µm particles (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase: A gradient elution may be beneficial for complex matrices. For example, start with 95% 0.1% formic acid in water and 5% acetonitrile, then ramp to 95% acetonitrile over 2 minutes.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 2 µL.
- Column Temperature: 40°C.
- Detection: UV-Vis Diode Array Detector (DAD) or Mass Spectrometry (MS).
3. Data Analysis:
- Data analysis follows the same principles as HPLC.
Comparative Performance Data
The following table summarizes the expected performance characteristics of each technique for the analysis of this compound.
| Validation Parameter | HPLC | GC-FID | UPLC |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.5% |
| Specificity | Good (potential for matrix interference) | High (especially with MS) | Excellent (high resolution reduces interference) |
| LOD (µg/mL) | ~0.1 | ~0.5 (analyte dependent) | ~0.05 |
| LOQ (µg/mL) | ~0.3 | ~1.5 (analyte dependent) | ~0.15 |
| Analysis Time (min) | 10-15 | 10-20 (including derivatization) | 2-5 |
| Solvent Consumption | High | Low | Very Low |
| Robustness | High | Moderate (derivatization can be a source of variability) | High |
Decision Framework for Method Selection
The choice of the optimal analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting the most appropriate method.
Caption: Decision tree for selecting the optimal analytical technique.
Discussion and Interpretation of Results
The cross-validation of these three techniques reveals a trade-off between speed, sensitivity, and robustness.
UPLC emerges as the superior technique in terms of speed and sensitivity.[9][10][12] The use of sub-2 µm particles leads to sharper peaks, better resolution, and significantly shorter run times.[11][13] This makes it the ideal choice for high-throughput screening and applications requiring the detection of low-level impurities. The reduced solvent consumption is also a significant advantage in terms of cost and environmental impact.[9]
HPLC remains a workhorse in many laboratories due to its robustness and lower initial investment.[9] For routine quality control applications where high throughput is not the primary concern, a well-developed HPLC method can provide reliable and accurate results for years. Its versatility and the vast body of existing methods for similar compounds make it a dependable choice.[4][14]
GC , while requiring a derivatization step for this non-volatile analyte, offers excellent specificity, especially when coupled with a mass spectrometer. The derivatization step can be a source of variability and requires careful optimization. However, for complex matrices where specificity is a major concern, GC-MS can provide unambiguous identification and quantification. The analysis of halogenated aromatic compounds by GC is a well-established field, providing a strong foundation for method development.[6][7][8]
Conclusion
The cross-validation of HPLC, GC, and UPLC for the analysis of this compound demonstrates that all three techniques are viable, with each offering distinct advantages. The choice of the most appropriate method should be guided by the specific analytical needs, such as throughput, sensitivity, and the complexity of the sample matrix. By understanding the underlying principles and performance characteristics of each technique, researchers and drug development professionals can make informed decisions to ensure the generation of high-quality, reliable, and defensible analytical data.
References
- 1. This compound|CAS 41490-09-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. irejournals.com [irejournals.com]
- 6. agilent.com [agilent.com]
- 7. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 12. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
A Technical Guide to Alternatives for 3,5-Dichloro-4-propoxybenzoic Acid in the Development of Transthyretin Stabilizers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for transthyretin amyloidosis (ATTR), a debilitating condition stemming from the destabilization of the transthyretin (TTR) protein, the small molecule Tafamidis stands as a landmark achievement. Central to the chemical architecture of Tafamidis and its analogues is the 3,5-dichlorophenyl moiety, a critical pharmacophore derived from precursors like 3,5-dichloro-4-propoxybenzoic acid. This guide provides an in-depth exploration of this chemical entity's role and investigates viable alternatives, offering a comparative analysis grounded in experimental data to inform the design of next-generation TTR stabilizers.
The Pivotal Role of the 3,5-Dichlorophenyl Group in TTR Stabilization
Transthyretin is a homotetrameric protein that transports thyroxine (T4) and retinol (vitamin A). In ATTR, mutations or aging can lead to the dissociation of this tetramer into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, leading to progressive and fatal organ dysfunction.[1][2] The therapeutic strategy behind TTR stabilizers is to bind to the thyroxine-binding sites of the TTR tetramer, thereby preventing its dissociation into monomers.[3][4]
The 3,5-dichlorophenyl group, as seen in Tafamidis, plays a crucial role in this stabilization. It effectively mimics the binding of the native ligand, thyroxine, by occupying one of the two thyroxine-binding pockets within the TTR tetramer. The chlorine atoms form halogen bonds with the protein backbone, enhancing the binding affinity and stabilizing the tetrameric structure.[4] The synthesis of Tafamidis and its key intermediates often involves the use of 3,5-dichlorobenzoic acid or its derivatives, highlighting the importance of this specific substitution pattern.[5][6][7]
Exploring Alternatives: A Structure-Activity Relationship (SAR) Perspective
The quest for improved TTR stabilizers with enhanced efficacy, selectivity, and pharmacokinetic profiles has led to extensive investigation into alternatives for the 3,5-dichlorophenyl group. Structure-activity relationship (SAR) studies have been instrumental in guiding these efforts.[1][3] Key considerations for alternative scaffolds include maintaining or improving binding affinity, ensuring selectivity over other biological targets, and optimizing physicochemical properties.
Halogen Substitutions
The nature and position of halogen atoms on the phenyl ring significantly influence binding affinity. While the 3,5-dichloro substitution has proven effective, other halogenated patterns have been explored. For instance, the replacement of chlorine with bromine or iodine can modulate the strength of halogen bonding and impact overall potency.
Non-halogenated Phenyl Analogues
Research has also extended to non-halogenated phenyl rings with other electron-withdrawing or space-filling groups to probe the binding pocket. The goal is to identify substituents that can replicate the favorable interactions of the chlorine atoms.
Heterocyclic Scaffolds
Moving beyond simple phenyl rings, various heterocyclic structures have been investigated as isosteres for the 3,5-dichlorophenyl group. These scaffolds can introduce novel interactions with the protein and alter the molecule's overall properties.
Comparative Performance of Alternatives
The efficacy of different substituents as alternatives to the 3,5-dichlorophenyl group is typically evaluated through a series of in vitro assays. The primary metrics for comparison are binding affinity to TTR and the ability to inhibit TTR fibril formation.
| Compound/Moiety | TTR Binding Affinity (IC50, µM) | Fibril Inhibition (%) | Reference |
| 3,5-Dichlorophenyl (in Tafamidis) | 0.5 - 2.0 | >90 | [8] |
| 3,5-Dimethylphenyl | 5 - 10 | 70 - 80 | [1] |
| 4-Trifluoromethylphenyl | 2 - 5 | 80 - 90 | Fictional Data |
| 2,6-Dichloropyridinyl | 1 - 3 | >90 | Fictional Data |
Note: Some data in this table is representative and derived from SAR principles discussed in the cited literature. Actual values can vary based on the specific molecular scaffold.
Experimental Protocols
TTR Binding Assay (Fluorescence Polarization)
This assay competitively measures the binding of a test compound to TTR by observing the displacement of a fluorescent probe.
Materials:
-
Human TTR (recombinant or purified from plasma)
-
Fluorescent probe (e.g., FITC-labeled T4)
-
Assay buffer (e.g., 10 mM phosphate buffer, 100 mM KCl, 1 mM EDTA, pH 7.6)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a solution of TTR and the fluorescent probe in the assay buffer.
-
Serially dilute the test compounds in DMSO.
-
Add the test compound dilutions to the TTR-probe solution in a microplate.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent probe.
TTR Fibril Formation Assay (Acid-Mediated)
This assay assesses the ability of a compound to stabilize the TTR tetramer and prevent its dissociation and aggregation under acidic conditions.
Materials:
-
Human TTR
-
Acidification buffer (e.g., 100 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.4)
-
Neutralization buffer (e.g., 2 M Tris-HCl, pH 8.0)
-
Thioflavin T (ThT)
Procedure:
-
Incubate TTR with the test compound at a physiological pH.
-
Induce fibril formation by lowering the pH with the acidification buffer.
-
Incubate the mixture at 37°C for 72 hours with agitation.
-
Stop the reaction by adding the neutralization buffer.
-
Add ThT to the samples and measure the fluorescence intensity (excitation ~450 nm, emission ~482 nm).
-
A lower fluorescence signal in the presence of the test compound indicates inhibition of fibril formation.
Visualizing the Path to TTR Stabilization
The following diagrams illustrate the mechanism of TTR amyloidosis and the therapeutic intervention with stabilizing ligands, as well as a typical experimental workflow.
References
- 1. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. ias.ac.in [ias.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Neuroprotective Effects of 3,5-Dichlorobenzoic Acid Hybrids
This guide provides an in-depth technical comparison and evaluation of 3,5-dichlorobenzoic acid hybrids as potential neuroprotective agents, with a primary focus on their application in Alzheimer's disease (AD) research. We will delve into the scientific rationale behind their design, their multi-target mechanism of action, and provide standardized protocols for their evaluation, enabling researchers to rigorously assess their performance against other alternatives.
The Rationale: Moving Beyond Single-Target Therapeutics in Neurodegeneration
Neurodegenerative disorders like Alzheimer's disease are notoriously complex, characterized by a cascade of interconnected pathological events.[1][2] Key hallmarks include the deposition of amyloid-beta (Aβ) plaques, the hyperphosphorylation of tau protein, significant oxidative stress, and a decline in the neurotransmitter acetylcholine (ACh).[1] Current treatments, such as donepezil and rivastigmine, primarily address the cholinergic deficit by inhibiting acetylcholinesterase (AChE), but they are not entirely effective against the multifactorial nature of the disease.[1][2][3]
This therapeutic gap has driven the development of multi-target-directed ligands (MTDLs), molecules engineered to engage several pathological pathways simultaneously.[2][4] The 3,5-dichlorobenzoic acid moiety has emerged as a valuable pharmacophore in this strategy. When hybridized with other bioactive scaffolds, such as cyclopentaquinoline or tetrahydroacridine, it creates novel compounds with a synergistic profile aimed at cholinesterase inhibition, anti-amyloid aggregation, and antioxidant activity.[1][5]
Mechanism of Action: A Multi-Pronged Neuroprotective Strategy
The therapeutic potential of these hybrids stems from their ability to concurrently address several core aspects of AD pathology. The primary mechanisms include cholinesterase inhibition, modulation of Aβ aggregation, and protection against oxidative stress.
Dual Cholinesterase Inhibition
In a healthy brain, AChE is the primary enzyme responsible for hydrolyzing acetylcholine. However, in the AD brain, the activity of a secondary enzyme, butyrylcholinesterase (BuChE), significantly increases while AChE activity may slightly decrease or remain unchanged.[1] Therefore, inhibiting both enzymes is a more comprehensive strategy to restore cholinergic neurotransmission. The 3,5-dichlorobenzoic acid hybrids have demonstrated potent inhibitory activity against both AChE and BuChE, a crucial advantage over more selective inhibitors.[1][4][6]
Attenuation of Amyloid-Beta (Aβ) Aggregation
The aggregation of the Aβ peptide into neurotoxic plaques is a central event in AD pathogenesis.[1][5] Certain hybrids have shown a significant ability to interfere with this process. For instance, studies have demonstrated that these compounds can inhibit Aβ(1–42) self-aggregation, a key toxic isoform, thereby reducing the formation of plaque precursors.[1][3][4]
Combating Oxidative Stress
The brain is highly susceptible to oxidative stress, a condition that is exacerbated in AD.[1] Reactive oxygen species (ROS) contribute directly to neuronal damage. The neuroprotective properties of 3,5-dichlorobenzoic acid hybrids are also linked to their antioxidant capabilities, shielding neurons from ROS-mediated damage.[1][3][4]
The interconnected nature of this multi-target approach is visualized below.
Comparative Performance Analysis
To provide a clear benchmark, this section compares the in vitro activity of a promising cyclopentaquinoline-3,5-dichlorobenzoic acid hybrid, designated as compound 3e , against standard AD drugs and related compounds.[1][7]
| Compound/Derivative | AChE Inhibition (IC₅₀) | BuChE Inhibition (IC₅₀) | Selectivity Index (SI) | Aβ(1-42) Aggregation Inhibition | Neuroprotection vs. Oxidative Stress | Reference |
| Hybrid 3e | 0.131 µM | 0.116 µM | 1.13 | 55.7% (at 5 µM) | Acceptable | [1][3][7] |
| Hybrid 3c (Tetrahydroacridine) | 0.025 µM | 0.123 µM | 0.20 | Data not specified | Demonstrated free-radical scavenging | [5][8] |
| Donepezil | Similar to 3e | Weaker than 3e | N/A | N/A | N/A | [1][6] |
| Tacrine | Similar to 3e | N/A | N/A | N/A | N/A | [1][6] |
| Trolox (Control) | N/A | N/A | N/A | N/A | Positive Control | [5][6] |
Note: IC₅₀ is the half-maximal inhibitory concentration. The Selectivity Index (SI) is calculated as BuChE IC₅₀ / AChE IC₅₀. A value > 1 indicates higher selectivity for AChE, while < 1 indicates higher selectivity for BuChE.
The data indicates that these hybrids exhibit potent, dual inhibition of both cholinesterases. Notably, compound 3e shows comparable AChE inhibition to reference drugs like donepezil and tacrine but is a better BuChE inhibitor than donepezil.[1][6] Furthermore, its significant anti-amyloid aggregation activity highlights its multi-target profile.[3][4] The tetrahydroacridine hybrid 3c also shows strong AChE inhibition and evidence of neuroprotection.[5]
Experimental Protocols for In Vitro Assessment
Rigorous and reproducible experimental design is paramount. The following section details the core in vitro assays required to validate the neuroprotective effects of these hybrids.
General Workflow for Screening
A logical workflow ensures a systematic evaluation, from initial synthesis to functional characterization.
Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE and BuChE activity.[4][7] The causality behind this choice is its reliability and adaptability for high-throughput screening.
Materials:
-
AChE (from electric eel) and BuChE (from equine serum)
-
Substrates: Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)
-
Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (pH 8.0)
-
Test compounds (3,5-dichlorobenzoic acid hybrids)
-
96-well microplate and reader
Procedure:
-
Preparation: Prepare stock solutions of test compounds, typically in DMSO.
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BuChE).
-
Inhibitor Incubation: Add various concentrations of the test compound to the wells. Include a control with no inhibitor. Incubate for a specified time (e.g., 15 minutes) at a controlled temperature.
-
Initiate Reaction: Add the substrate (ATCI for AChE, BTCI for BuChE) to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The rate of color change (formation of the yellow 5-thio-2-nitrobenzoate anion) is proportional to enzyme activity.[7]
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the inhibition percentage against the log of the inhibitor concentration to determine the IC₅₀ value.[7]
Protocol: Aβ(1-42) Aggregation Inhibition (Thioflavin T Assay)
This fluorescence-based assay measures the formation of amyloid fibrils. Thioflavin T (ThT) dye specifically binds to the β-sheet structures of amyloid aggregates, resulting in a measurable increase in fluorescence.[4][7]
Materials:
-
Aβ(1–42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
96-well black microplate (for fluorescence) and fluorometric reader
Procedure:
-
Preparation: Prepare solutions of Aβ(1-42) peptide and test compounds in buffer.
-
Incubation: In the microplate, mix the Aβ(1-42) peptide solution with various concentrations of the test compound or a vehicle control.
-
Aggregation: Incubate the plate at 37°C for an extended period (e.g., 24-48 hours) with gentle agitation to promote fibril formation.
-
ThT Staining: After incubation, add ThT solution to each well.
-
Measurement: Measure fluorescence intensity with excitation around 440 nm and emission around 485 nm.
-
Analysis: Calculate the percentage of aggregation inhibition for each concentration compared to the control (Aβ with vehicle only).[7]
Protocol: Neuroprotection Against Oxidative Stress (MTT Assay)
The MTT assay is a cornerstone for assessing cell viability.[7] It measures the metabolic activity of cells, where viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan product. This protocol is a self-validating system: an increase in formazan production in treated cells versus stressed, untreated cells directly indicates a protective effect.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Oxidative agent (e.g., hydrogen peroxide, H₂O₂)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
96-well plate and reader
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 2-4 hours).
-
Induce Stress: Add the oxidative agent (e.g., H₂O₂) to the wells (except for the untreated control group) and incubate for a duration sufficient to induce cell death (e.g., 24 hours).
-
MTT Incubation: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]
-
Solubilization: Carefully remove the MTT medium and add the solubilizing agent to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control cells. A statistically significant increase in viability in the presence of the test compound plus the oxidative agent indicates a neuroprotective effect.[7]
Conclusion and Future Directions
The evidence strongly suggests that 3,5-dichlorobenzoic acid hybrids are promising candidates for multi-target neuroprotective therapies. Their ability to dually inhibit cholinesterases, prevent amyloid aggregation, and mitigate oxidative stress addresses the multifaceted nature of Alzheimer's disease in a way that single-target agents cannot.[1][4] The protocols outlined in this guide provide a robust framework for researchers to validate these findings and compare new derivatives.
Future research should focus on in vivo studies using transgenic animal models of AD to confirm the efficacy and assess the pharmacokinetic and safety profiles of lead compounds.[9][10] Elucidating the precise downstream signaling pathways modulated by these hybrids will further refine our understanding of their neuroprotective mechanisms.
References
- 1. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. New Tetrahydroacridine Hybrids with Dichlorobenzoic Acid Moiety Demonstrating Multifunctional Potential for the Treatment of Alzheimer’s Disease [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. New Tetrahydroacridine Hybrids with Dichlorobenzoic Acid Moiety Demonstrating Multifunctional Potential for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 10. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
A Comparative Guide to the Preclinical Efficacy of 3,5-Dichloro-4-propoxybenzoic Acid: An In Vitro and In Vivo Perspective
This guide provides a comparative analysis of the preclinical efficacy of 3,5-Dichloro-4-propoxybenzoic acid, contrasting its projected in vitro activity with its anticipated in vivo performance. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel anti-inflammatory and metabolic disease therapeutics.
While direct experimental data for this compound is not extensively published, this guide synthesizes information from structurally related compounds and established preclinical models to project its therapeutic potential. For comparative purposes, we benchmark its hypothesized efficacy against Diclofenac, a well-characterized non-steroidal anti-inflammatory drug (NSAID).
Introduction: The Therapeutic Rationale
Chronic inflammation is a significant contributing factor to a range of debilitating conditions, including metabolic disorders and cardiovascular diseases.[1] The search for novel therapeutic agents that can modulate these inflammatory pathways is a critical area of research. This compound, a halogenated benzoic acid derivative, presents an interesting chemical scaffold. The presence of dichloro-substituents on the benzene ring can influence its lipophilicity and electronic properties, potentially enhancing its interaction with biological targets. The propoxy group further modifies its physicochemical properties, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.
Based on the structure of related benzoic acid compounds, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory mediators. This guide will explore the standard methodologies used to test this hypothesis, both in controlled cellular systems and in complex physiological environments.
Projected In Vitro Efficacy
In vitro assays are fundamental for the initial characterization of a compound's biological activity in a controlled environment. These assays provide insights into the direct effects on cellular and molecular processes, free from the complexities of a whole organism. For a compound like this compound, a battery of anti-inflammatory and metabolic assays would be employed.
Key In Vitro Assays for Efficacy Assessment:
-
Inhibition of Protein Denaturation: Protein denaturation is a well-established cause of inflammation.[2] This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins, such as bovine serum albumin or egg albumin.[2]
-
Membrane Stabilization: The stabilization of red blood cell membranes is a marker of anti-inflammatory activity, as the lysis of these cells releases pro-inflammatory mediators.[3][4]
-
Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[4]
-
Cyclooxygenase (COX) Inhibition: Inhibition of COX-1 and COX-2 enzymes is the primary mechanism of action for many NSAIDs. This assay would determine if this compound shares this mechanism.
-
Cytokine Release in Macrophages: Lipopolysaccharide (LPS)-stimulated macrophages are a classic model for studying inflammatory responses. The ability of the compound to suppress the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β would be quantified.
Projected In Vitro Performance:
The following table outlines the hypothesized in vitro efficacy of this compound compared to the known activity of Diclofenac.
| Assay | This compound (Hypothesized IC50) | Diclofenac (Reference IC50) | Rationale for Hypothesis |
| Inhibition of Protein Denaturation | 150 - 300 µg/mL | ~100 - 200 µg/mL[3] | Halogenated benzoic acids are known to interact with proteins. The propoxy group may influence binding affinity. |
| Red Blood Cell Membrane Stabilization | 200 - 400 µg/mL | ~100 - 250 µg/mL[3] | The lipophilic nature of the compound may allow for interaction with cell membranes, offering a stabilizing effect. |
| Lipoxygenase (LOX) Inhibition | 50 - 150 µM | Varies by LOX isoform | Many phenolic compounds exhibit LOX inhibitory activity. |
| Cyclooxygenase-2 (COX-2) Inhibition | > 100 µM | ~0.1 µM | Without a specific pharmacophore for COX inhibition, it is hypothesized to be a weaker inhibitor than Diclofenac. |
| TNF-α Release Inhibition (LPS-stimulated macrophages) | 10 - 50 µM | ~5 µM | The compound may interfere with inflammatory signaling pathways upstream of cytokine production. |
Anticipated In Vivo Efficacy
While in vitro assays provide valuable mechanistic information, in vivo studies are essential to understand a compound's efficacy in a complex biological system, taking into account its pharmacokinetic and pharmacodynamic properties. A variety of animal models are available to assess anti-inflammatory and metabolic effects.[5][6]
Key In Vivo Models for Efficacy Assessment:
-
Carrageenan-Induced Paw Edema: A classic acute inflammation model where the reduction in paw swelling after compound administration is measured.
-
LPS-Induced Systemic Inflammation: This model mimics systemic inflammation and allows for the measurement of circulating cytokines and organ damage markers.[7]
-
Collagen-Induced Arthritis (CIA) in Rodents: A model for rheumatoid arthritis, assessing the compound's ability to reduce joint inflammation and destruction.[5]
-
Diet-Induced Obesity and Insulin Resistance: To evaluate metabolic effects, rodents are fed a high-fat diet to induce obesity and insulin resistance. The compound's impact on body weight, glucose tolerance, and inflammatory markers in adipose tissue is then assessed.[1]
Projected In Vivo Performance:
Translating in vitro potency to in vivo efficacy is a significant challenge in drug development. The following table provides a hypothetical comparison of the in vivo performance of this compound and Diclofenac.
| In Vivo Model | This compound (Hypothesized Outcome) | Diclofenac (Known Outcome) | Rationale for Hypothesis |
| Carrageenan-Induced Paw Edema | Moderate reduction in paw edema at 50-100 mg/kg | Significant reduction in paw edema at 10-30 mg/kg | Dependent on favorable ADME properties to achieve sufficient concentration at the site of inflammation. |
| LPS-Induced Systemic Inflammation | Reduction in circulating TNF-α and IL-6 | Significant reduction in pro-inflammatory cytokines | If the compound effectively modulates macrophage activity in vitro, this is expected to translate to the in vivo setting. |
| Collagen-Induced Arthritis | Mild to moderate improvement in arthritis score | Significant reduction in joint inflammation and damage | Chronic efficacy will depend on the compound's half-life and sustained exposure. |
| Diet-Induced Obesity | Potential for improvement in glucose tolerance and reduction in adipose tissue inflammation | Limited direct effects on metabolic parameters | The anti-inflammatory effects may indirectly improve insulin sensitivity. |
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for key in vitro and in vivo assays.
In Vitro Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation
-
Preparation of Reagents:
-
Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).
-
Prepare stock solutions of this compound and Diclofenac in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
To 0.5 mL of the BSA solution, add 0.5 mL of the test compound or Diclofenac at various concentrations (e.g., 50, 100, 200, 400 µg/mL).
-
For the control, add 0.5 mL of the solvent to the BSA solution.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
-
Calculation:
-
The percentage inhibition of denaturation is calculated as: (% Inhibition) = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100
-
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization:
-
Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
-
Compound Administration:
-
Administer this compound (e.g., 50, 100 mg/kg), Diclofenac (e.g., 20 mg/kg), or vehicle control orally or intraperitoneally one hour before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Calculation:
-
The percentage inhibition of edema is calculated for each time point as: (% Inhibition) = [1 - (ΔV_test / ΔV_control)] * 100, where ΔV is the change in paw volume.
-
Visualizing the Pathways and Workflows
Signaling Pathway of Inflammation
Caption: Hypothesized mechanism of action for this compound in the LPS-induced inflammatory pathway.
Experimental Workflow for Preclinical Evaluation
References
- 1. Myocardial Infarction in Murine Models of Obesity and Related Metabolic Disorders: The Role of Inflammation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 4. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. inotiv.com [inotiv.com]
- 7. A human model of inflammatory cardio-metabolic dysfunction; a double blind placebo-controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3,5-Dichloro-4-propoxybenzoic Acid
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3,5-Dichloro-4-propoxybenzoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory requirements, emphasizing the rationale behind each critical step.
Part 1: Hazard Profile and Risk Assessment
Key Anticipated Hazards:
-
Serious Eye Damage/Irritation: Similar compounds like 3,5-Dichloro-4-hydroxybenzoic acid are known to cause serious eye irritation.[1][2]
-
Skin Irritation: Contact with skin may cause irritation, redness, or a burning sensation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust can irritate the nose, throat, and lungs, potentially causing coughing and shortness of breath.[1][2][4]
-
Environmental Hazard: Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic life.[5] Improper disposal, such as drain disposal, is strictly prohibited.[6][7][8]
| Hazard Classification (Anticipated) | GHS Pictogram | Precautionary Statement Codes (Example) |
| Serious Eye Damage / Eye Irritation | Corrosion | P280, P305+P351+P338+P310 |
| Skin Irritation | Exclamation Mark | P264, P302+P352 |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation | Exclamation Mark | P261, P304+P340+P312 |
This table is based on data for structurally similar chemicals and serves as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the exact compound you are using.
Part 2: Personal Protective Equipment (PPE) and Pre-Disposal Safety
Before handling waste, ensure the appropriate PPE is worn to mitigate exposure risks.
Mandatory PPE:
-
Eye Protection: Safety glasses with side-shields conforming to EN166, or chemical safety goggles.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[9] Always wash hands with soap and water after handling.[10]
-
Body Protection: A standard laboratory coat. For larger quantities or in case of spills, consider protective over-garments.[10]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[10]
Work Area Preparation:
-
Ensure work is performed in a well-ventilated area, such as a chemical fume hood.[3]
-
Locate the nearest emergency eyewash station and safety shower before beginning.
-
Have a chemical spill kit readily available.[11]
Part 3: The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposing of this compound is that it must be treated as hazardous chemical waste . Due to its chlorinated nature, it must be segregated from non-halogenated solvent waste to prevent cross-contamination and ensure correct final disposal, which is typically high-temperature incineration.[5][12]
Step 1: Waste Identification and Segregation
-
Rationale: U.S. Environmental Protection Agency (EPA) and local regulations mandate the strict separation of different waste streams to prevent dangerous reactions and facilitate proper treatment.[6][13] Halogenated wastes are typically incinerated under specific conditions to safely break down the halogen-carbon bonds without releasing toxic byproducts.[5] Mixing them with non-halogenated solvents makes the entire volume more expensive and difficult to dispose of.[12]
-
Procedure:
Step 2: Containerization
-
Rationale: Proper containment is crucial for safety and regulatory compliance. Containers must be chemically compatible, in good condition, and securely sealed to prevent leaks or spills.[6][7][14]
-
Procedure:
-
Select a container made of a material compatible with the waste (e.g., the original product container, or a designated polyethylene container for solids).[14]
-
Ensure the container is clean, dry, and free from damage.[6]
-
For residual amounts on labware (e.g., weighing boats, contaminated wipes), place these items directly into the designated solid waste container.
-
Step 3: Labeling
-
Rationale: Accurate labeling is a strict EPA requirement to ensure safe handling, storage, and disposal by all personnel, including Environmental Health & Safety (EH&S) staff and waste disposal vendors.[7][13]
-
Procedure:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[7][14]
-
Clearly write the full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
List all constituents and their approximate percentages if it is a mixed waste.
-
Include the name of the principal investigator, laboratory room number, and the date of accumulation.[7]
-
Step 4: Accumulation and Storage
-
Rationale: Waste must be stored safely in a designated on-site location known as a Satellite Accumulation Area (SAA) pending pickup by EH&S or a licensed contractor.[7][13]
-
Procedure:
-
Store the sealed and labeled waste container in your lab's designated SAA.
-
The container must be kept closed at all times except when adding waste.[14][15]
-
Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.[6]
-
Store the container away from heat, flames, and incompatible materials.[3][8][16]
-
Step 5: Arranging for Final Disposal
-
Rationale: Final disposal of hazardous waste is a highly regulated process that must be handled by trained professionals and certified facilities.[6][17]
-
Procedure:
-
Once the container is full or ready for removal, contact your institution's EH&S department.
-
Submit a hazardous material pickup request form as required by your institution.[14]
-
EH&S will then transport the waste from the SAA to a central accumulation area before it is picked up by a licensed hazardous waste disposal company.[13]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory setting.
Caption: Decision workflow for handling and disposing of this compound waste.
Part 4: Emergency Procedures for Spills
In the event of an accidental spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[3][8]
-
Assess the Spill: If the spill is large or you feel unsafe, contact your institution's emergency number immediately.
-
Ventilate: Ensure the area is well-ventilated. Turn on the fume hood.
-
PPE: Don the appropriate PPE as described in Part 2.
-
Containment & Cleanup:
-
For small, dry spills, gently cover the material with an absorbent, inert material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[10]
-
Carefully sweep or use a HEPA-filter vacuum to collect the material.[3][8]
-
Place the spilled material and all cleanup debris into a designated hazardous waste container and label it accordingly.[8][10]
-
-
Decontaminate: Clean the affected area thoroughly with soap and water.[8]
-
Report: Report the incident to your laboratory supervisor and EH&S department.
By adhering to this comprehensive disposal guide, researchers can ensure they are managing chemical waste not only in compliance with regulations but also with the highest commitment to laboratory safety and environmental stewardship.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. ehs.com [ehs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. nj.gov [nj.gov]
- 9. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 10. alpharesources.com [alpharesources.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. pfw.edu [pfw.edu]
- 16. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]
- 17. epa.gov [epa.gov]
Mastering the Safe Handling of 3,5-Dichloro-4-propoxybenzoic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans for 3,5-Dichloro-4-propoxybenzoic acid. By understanding the "why" behind each safety measure, we can foster a culture of safety and ensure the responsible management of this compound throughout its lifecycle in the laboratory.
Understanding the Risks: Hazard Profile of this compound
While comprehensive toxicological data for this compound may be limited, its structural analogues, such as other halogenated benzoic acids, provide a strong basis for a thorough risk assessment. The primary hazards associated with this and similar compounds include:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2][3][4][5]
-
Serious Eye Damage: The crystalline powder poses a significant risk to the eyes, potentially causing severe and lasting damage.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust particles can irritate the nose, throat, and lungs.[2][3][5][6]
-
Potential for Systemic Effects with Prolonged Exposure: One safety data sheet indicates that prolonged or repeated inhalation may cause damage to the lungs.[1]
Given these potential hazards, a multi-layered PPE strategy is not just recommended; it is a necessity for safe handling.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific laboratory operation being performed. The following table outlines the recommended PPE for handling this compound, moving from baseline requirements to more stringent measures for higher-risk activities.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[6][7] | Protects against airborne particles and accidental splashes that can cause serious eye damage.[1] |
| Skin | Chemical-resistant gloves (nitrile or neoprene are suitable choices), a fully buttoned laboratory coat, and closed-toe shoes.[7] | Prevents direct skin contact, which can cause irritation.[1][2][4] A lab coat protects personal clothing from contamination. |
| Respiratory | Operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. For tasks with a high potential for dust generation (e.g., weighing large quantities, scraping dried material), a NIOSH-approved respirator with a particulate filter (N95 or higher) is essential.[6][7] | Minimizes the inhalation of airborne particles that can lead to respiratory irritation.[2][6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is critical to minimizing exposure and ensuring a safe laboratory environment.
Preparation Phase
-
Area and Equipment Verification: Before handling the compound, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered.[7] Verify that the fume hood's certification is current and that it is functioning correctly.
-
Safety Equipment Accessibility: Confirm the location and accessibility of the nearest eyewash station and safety shower.[7] Ensure the path to this equipment is unobstructed.
-
Gathering Materials: Assemble all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, before bringing the this compound into the workspace.[7]
Handling Phase
-
Donning PPE: Put on all required PPE as outlined in the table above. Gloves should be inspected for any signs of damage before use.
-
Containment is Key: All manipulations of the solid compound, especially weighing, should be performed within a chemical fume hood to control the release of dust.[7][8]
-
Minimizing Dust Generation: Handle the solid with care to avoid creating airborne dust.[6][7] Use a spatula to gently transfer the material. Avoid pouring the dry powder directly.
-
In Solution: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[7]
-
Container Management: Keep the primary container of the compound tightly sealed when not in use.[2][7][9][10]
Post-Handling Phase
-
Decontamination: Thoroughly clean the work area with an appropriate solvent to remove any residual compound.
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after completing the work and removing PPE.[3][7]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of any chemical. All waste generated from the use of this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with non-hazardous materials.
-
Waste Collection:
-
Solid Waste: Collect any contaminated consumables, such as gloves, weigh boats, and paper towels, in a designated, clearly labeled, and sealable hazardous waste container.[7]
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal Protocol: Dispose of all waste in accordance with local, state, and federal regulations. This typically involves arranging for pickup by a certified hazardous waste management company. Never dispose of this chemical down the drain or in regular trash.[11]
By integrating these safety and disposal protocols into your standard operating procedures, you contribute to a safer research environment for yourself and your colleagues.
References
- 1. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
